Mafodotin
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76N6O11/c1-12-32(6)44(37(65-10)29-41(59)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)38(56)23-17-14-18-26-55-39(57)24-25-40(55)58/h13,15-16,20-21,24-25,30-33,35-37,42-45H,12,14,17-19,22-23,26-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFNVPGICPYLJV-YTVPMEHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863971-19-1 | |
| Record name | Mafodotin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863971191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 863971-19-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAFODOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19V2N6W9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Mafodotin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mafodotin, also known as mc-MMAF (maleimidocaproyl monomethylauristatin F), is a potent microtubule-inhibiting cytotoxic agent. It serves as the payload component of the antibody-drug conjugate (ADC) Belantamab this compound (Blenrep), which has been developed for the treatment of relapsed and refractory multiple myeloma.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and mechanism of action of this compound, intended for professionals in the field of drug development and oncology research.
Chemical Structure and Physicochemical Properties
This compound is a synthetic derivative of the natural antineoplastic agent dolastatin 10. Its chemical structure consists of the highly potent auristatin F (MMAF) conjugated to a maleimidocaproyl (mc) linker.[3] This linker facilitates covalent attachment to the antibody via a stable thioether bond.[3]
The key structural and physicochemical properties of this compound and its active component, MMAF, are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Maleimidocaproyl monomethylauristatin F | [4] |
| Synonyms | mc-MMAF, this compound | [4] |
| Molecular Formula | C49H76N6O11 | [4][5] |
| Molecular Weight | 925.16 g/mol | [5] |
| IUPAC Name | (2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | [4] |
| SMILES | CC--INVALID-LINK----INVALID-LINK--N1CCC[C@H]1--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O)OC)OC">C@@HN(C)C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N(C)C(=O)CCCCCN3C(=O)C=CC3=O | [5] |
| InChI Key | ORFNVPGICPYLJV-YTVPMEHESA-N | [5] |
| MMAF Molecular Formula | C39H65N5O8 | [6] |
| MMAF Molecular Weight | 731.98 g/mol | [7] |
| MMAF Solubility | Soluble in DMSO (up to 118.85 mM), Water (87 mg/mL), and Ethanol (87 mg/mL).[8] Insoluble in water and ethanol according to another source.[9] | [8][9] |
Chemical Structure of this compound (mc-MMAF)
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is intrinsically linked to the antibody-drug conjugate, Belantamab this compound. After intravenous administration of the ADC, its pharmacokinetic properties are primarily governed by the monoclonal antibody component.[10] The ADC has a systemic clearance of 0.926 L/day and a steady-state volume of distribution of 10.8 L, with an elimination half-life of approximately 13 days for the ADC as a whole.[10]
Key factors influencing the pharmacokinetics of Belantamab this compound and its payload include disease burden markers such as soluble B-cell maturation antigen (sBCMA) and serum IgG levels, as well as albumin levels and body weight.[11] Higher disease burden is associated with lower initial exposure to the ADC.[11] The cytotoxic payload, referred to in pharmacokinetic studies as cys-mcMMAF (the form of the drug-linker after conjugation to the antibody's cysteine residues), is released intracellularly upon lysosomal degradation of the antibody.[6]
| Parameter | Value | Subject | Reference |
| Systemic Clearance (CL) | 0.926 L/day | Belantamab this compound ADC | [10] |
| Steady-State Volume of Distribution (Vss) | 10.8 L | Belantamab this compound ADC | [10] |
| Elimination Half-life (t1/2) | 13.0 days | Belantamab this compound ADC | [10] |
| Time to 50% DAR Reduction | 10.3 days | cys-mcMMAF | [6] |
Mechanism of Action
The mechanism of action of this compound is executed following the targeted delivery to cancer cells by the monoclonal antibody component of the ADC.
Experimental Workflow for ADC Mechanism of Action
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Monomethyl auristatin F | C39H65N5O8 | CID 10395173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. adooq.com [adooq.com]
- 9. selleckchem.com [selleckchem.com]
- 10. WO2020181687A1 - Preparation method for and intermediate of drug-linker for antibody drug conjugate mc-mmaf - Google Patents [patents.google.com]
- 11. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Antibody Conjugation of Mafodotin
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule.[1][2] This guide provides an in-depth technical overview of the synthesis of Mafodotin, a key ADC payload, and its subsequent conjugation to a monoclonal antibody. This compound is the common name for the drug-linker construct mc-MMAF , which consists of the highly potent antimitotic agent monomethyl auristatin F (MMAF) attached to a non-cleavable maleimidocaproyl (mc) linker.[3][4] The resulting ADC, upon binding to its target antigen on a cancer cell, is internalized, leading to the release of the cytotoxic payload and subsequent cell death.[3][5] This technology is exemplified by Belantamab this compound (Blenrep), an ADC targeting B-cell maturation antigen (BCMA) for the treatment of multiple myeloma.[3][6][7]
Section 1: Synthesis of the this compound (mc-MMAF) Payload-Linker
The synthesis of this compound is a multi-step process involving the careful assembly of the MMAF peptide core followed by the attachment of the maleimidocaproyl linker. While detailed industrial procedures are often proprietary, the general synthetic route has been described in the literature.[8] The process begins with the protection of amino acid precursors, followed by a series of peptide couplings and deprotection steps to build the MMAF structure. The final step involves attaching the linker to the N-terminus of the MMAF peptide.
A known challenge in a previously reported synthesis route is that the final step of coupling the linker to the complete MMAF toxin can be slow and may lead to racemization of a chiral center, resulting in yields of less than 50% and requiring high-pressure reverse phase purification to remove impurities.[9]
Logical Workflow for this compound Synthesis
The following diagram illustrates the logical progression of the this compound synthesis, starting from protected amino acid building blocks.
Caption: Logical workflow for the chemical synthesis of this compound (mc-MMAF).
Experimental Protocol: Synthesis of this compound (Representative)
This protocol is a representative summary based on the synthetic steps described in the literature.[8] Reagent quantities and reaction conditions would require optimization.
-
Protection of Phenylalanine: Fmoc-L-phenylalanine (218) is protected as a 2,4-dimethoxybenzyl (DMB) ester.[8]
-
First Deprotection: The Fmoc protecting group is removed to generate the free amine, Phenylalanine-ODMB (220).[8]
-
First Peptide Coupling: The resulting amine (220) is coupled with N-Fmoc-dolaproine (222) to yield the dipeptide intermediate (223).[8]
-
Second Deprotection: The Fmoc group on the dipeptide is removed using a reagent such as dimethylamine in DCM.[8]
-
Second Peptide Coupling: The newly exposed free amine is coupled with a protected auristatin carboxylic acid fragment (224) using a coupling agent like TBTU to form the fully protected MMAF core (225).[8]
-
Selective Deprotection: The Fmoc group on the N-terminus of the protected MMAF (225) is selectively removed to expose a free amine.[8]
-
Linker Addition: The maleimidocaproyl (mc) linker (226) is coupled to the free amine under standard amide bond formation conditions.[8]
-
Final Deprotection: The DMB ester protecting group is removed with trifluoroacetic acid (TFA) in DCM to yield the final this compound (mc-MMAF) drug-linker (217).[8]
| Parameter | Description | Source(s) |
| Payload | Monomethyl auristatin F (MMAF) | [3][4] |
| Linker | Maleimidocaproyl (mc) | [3][10] |
| Chemical Formula | C₄₉H₇₆N₆O₁₁ | [11][12] |
| Molecular Weight | ~925.2 g/mol | [11][12] |
| Reported Yield | Can be <50% depending on the synthetic route | [9] |
Section 2: Antibody Preparation and Conjugation
The conjugation of this compound to an antibody, such as Belantamab, utilizes cysteine chemistry. The process involves the partial reduction of the antibody's interchain disulfide bonds to create reactive sulfhydryl (thiol) groups, which then covalently bond with the maleimide group of the this compound linker.
Experimental Workflow for Antibody Conjugation
Caption: Workflow for the reduction and conjugation of this compound to an antibody.
Experimental Protocol: this compound Conjugation (Representative)
This protocol is based on the "TCEP protocol" described for the preparation of Belantamab this compound.[8]
-
Antibody Preparation: The monoclonal antibody (e.g., Belantamab) is prepared in a suitable buffer, such as citrate buffer (25 mM, pH ~7.4).[8]
-
Reduction: A reducing agent, tris(2-carboxyethyl)phosphine (TCEP), is added to the antibody solution and incubated at room temperature. This reaction partially reduces the interchain disulfide bonds, exposing sulfhydryl moieties. The goal is to expose a controlled number of sites, for instance, approximately eight sulfhydryl groups for some protocols.[8]
-
Drug-Linker Preparation: this compound is dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO).[8]
-
Conjugation: The this compound solution is added to the reduced antibody solution. The maleimide group on the linker reacts with the free sulfhydryl groups on the antibody to form a stable thioether bond.[8]
-
Quenching (Optional but Recommended): After the desired reaction time, a quenching reagent (e.g., N-acetylcysteine) may be added to cap any unreacted maleimide groups and stop the reaction.
| Parameter | Description / Value | Source(s) |
| Antibody Type | Typically humanized IgG1 | [6][13] |
| Target Linkage | Cysteine sulfhydryl groups (-SH) | [8] |
| Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) | [8] |
| Reaction Buffer | Citrate buffer, 25 mM | [8] |
| Buffer pH | Approximately 7.4 | [8] |
| Drug-Linker Solvent | Dimethyl sulfoxide (DMSO) | [8] |
| Temperature | Room Temperature | [8] |
Section 3: Purification of the Antibody-Drug Conjugate
Following the conjugation reaction, the crude mixture contains the desired ADC, along with impurities such as unreacted drug-linker, antibody aggregates, and improperly conjugated species.[2][14] A robust purification process is critical to remove these impurities and ensure the safety and efficacy of the final product.[2][15] Common techniques include various forms of chromatography.
Experimental Protocol: ADC Purification (Representative)
A multi-step or mixed-mode chromatography approach is often employed.[15][16]
-
Initial Capture/Diafiltration: The crude reaction mixture may first be subjected to tangential flow filtration (TFF) or diafiltration to remove excess, unreacted (free) drug-linker and exchange the buffer.
-
Chromatography: The ADC solution is then purified using one or more chromatography steps.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. Since the drug-linker is hydrophobic, ADCs with different numbers of conjugated drugs (DAR species) can be separated from each other and from the unconjugated antibody.[15]
-
Ion-Exchange Chromatography (IEX): Cation exchange (CEX) or anion exchange (AEX) can be used to remove charged impurities and aggregates.[15]
-
Size Exclusion Chromatography (SEC): SEC is often used as a final polishing step to remove any remaining aggregates.
-
-
Formulation: The purified ADC is concentrated and formulated into its final stable storage buffer.
| Technique | Purpose | Source(s) |
| Diafiltration/TFF | Removal of free drug-linker, buffer exchange | [15] |
| Hydrophobic Interaction (HIC) | Separation of DAR species, aggregate removal | [15] |
| Ion-Exchange (IEX) | Removal of aggregates and process impurities | [15] |
| Size Exclusion (SEC) | Final polishing, aggregate removal | [15] |
Section 4: Characterization and Quality Control
Thorough characterization of the purified ADC is a critical quality attribute (CQA) to ensure consistency, potency, and safety.[1] The most important parameter is the Drug-to-Antibody Ratio (DAR) , which is the average number of drug molecules conjugated to each antibody.[1][17]
-
Low DAR: May result in reduced efficacy.[17]
-
High DAR: Can negatively impact pharmacokinetics, stability, and increase toxicity.[17]
Methods for DAR Determination
-
Hydrophobic Interaction Chromatography (HIC): As mentioned in purification, HIC can separate the ADC into populations based on the number of drugs attached (DAR 0, 2, 4, 6, 8). The average DAR is calculated from the relative peak areas of each species.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides precise mass measurements. The ADC is often reduced to separate the light and heavy chains. The masses of the unconjugated and conjugated chains are measured, allowing for a precise calculation of the DAR.[1][17][19]
-
UV-Vis Spectrophotometry: This is a simpler method that relies on the different absorbance properties of the antibody (at 280 nm) and the drug-linker at its specific maximum absorbance wavelength. By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients, the average DAR can be calculated.[]
| Parameter | Typical Value / Method | Source(s) |
| Average DAR | ~4 | [21][22] |
| DAR Range | 0 to 8 drugs per antibody | [17] |
| Primary Analysis Methods | HIC, LC-MS | [18][19] |
| Purity (Aggregates) | >95% monomer | [15] |
| Free Drug Level | Must be below a specified limit | [2] |
Section 5: Mechanism of Action of a this compound-based ADC
The therapeutic effect of an ADC like Belantamab this compound is a multi-stage process that leverages both targeted delivery and potent cytotoxicity, as well as the inherent functions of the antibody.[3][23]
Signaling and Cytotoxicity Pathway
Caption: Mechanism of action for a BCMA-targeting this compound ADC.
-
Binding: The antibody component of the ADC specifically binds to its target antigen (e.g., BCMA) on the surface of a cancer cell.[3][23]
-
Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[3][5]
-
Payload Release: The complex traffics to the lysosome. Because this compound uses a non-cleavable linker, the antibody must be proteolytically degraded to release the active cytotoxic payload, which is cysteine-mcMMAF.[3][24][25]
-
Cytotoxicity: The released MMAF payload binds to tubulin, inhibiting microtubule polymerization. This disrupts the cellular cytoskeleton, leading to cell cycle arrest in the G2/M phase and ultimately triggering programmed cell death (apoptosis).[3][7][]
-
Immune-Mediated Killing: The Fc region of the antibody can engage immune effector cells like Natural Killer (NK) cells and macrophages, leading to antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP).[3][23][24] Furthermore, by occupying the BCMA receptor, the ADC can block survival signals from natural ligands like BAFF and APRIL.[23]
References
- 1. hpst.cz [hpst.cz]
- 2. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Belantamab this compound - Wikipedia [en.wikipedia.org]
- 7. What is Belantamab this compound used for? [synapse.patsnap.com]
- 8. Synthesis of Belantamab Mafodotin_Chemicalbook [chemicalbook.com]
- 9. US20220119441A1 - Method for preparing drug-linker mc-mmaf for antibody drug conjugate, and intermediates therein - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | C49H76N6O11 | CID 56949327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [precision.fda.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. agilent.com [agilent.com]
- 18. lcms.cz [lcms.cz]
- 19. agilent.com [agilent.com]
- 21. cellmosaic.com [cellmosaic.com]
- 22. Belantamab this compound | BroadPharm [broadpharm.com]
- 23. tandfonline.com [tandfonline.com]
- 24. dovepress.com [dovepress.com]
- 25. Belantamab this compound (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Mafodotin on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Mafodotin, the cytotoxic payload of the antibody-drug conjugate (ADC) Belantamab this compound. This document details the mechanism of action, summarizes cytotoxic activity across various cancer cell lines, presents detailed experimental protocols for assessing cytotoxicity, and visualizes the underlying molecular pathways.
Introduction to this compound (MMAF)
This compound, also known as monomethyl auristatin F (MMAF), is a potent antimitotic agent. It is a synthetic analog of the natural product dolastatin 10.[1] As the cytotoxic component of the ADC Belantamab this compound, it is linked to a monoclonal antibody that targets the B-cell maturation antigen (BCMA), which is highly expressed on multiple myeloma cells.[2][3] This targeted delivery system is designed to minimize systemic toxicity by delivering the highly potent MMAF directly to cancer cells.[1] The primary structural difference between MMAF and its counterpart, monomethyl auristatin E (MMAE), is a charged phenylalanine residue at the C-terminus of MMAF, which makes it less permeable to cell membranes when it is not conjugated to an antibody.[1]
Mechanism of Action
The cytotoxic effect of this compound is primarily mediated through the inhibition of tubulin polymerization.[1][4] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][5] Upon binding of the ADC to the target receptor on the cancer cell surface, the complex is internalized.[6] Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the active MMAF payload into the cytoplasm to exert its cytotoxic effects.[5]
Quantitative In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro cytotoxicity of this compound (MMAF), both as a free drug and as part of an antibody-drug conjugate, across various cancer cell lines.
| Cancer Type | Cell Line | Compound | IC50 (nM) | Reference |
| Multiple Myeloma | OPM-2 | Belantamab this compound | - | [7] |
| Multiple Myeloma | MOLP-8 | Belantamab this compound | - | [7] |
| Melanoma | SK-MEL-5 | L49-vcMMAF | ~0.2 (converted from ng/mL) | [8] |
| Anaplastic Large Cell Lymphoma | Karpas 299 | cAC10-vcMMAF | Potently cytotoxic | |
| Human Mammary Ductal Carcinoma | HCC1954 | Auristatin Derivatives | 10⁻¹¹–10⁻¹⁰ M (GI50) | [9] |
| Human Prostate Carcinoma | PC3 | Auristatin Derivatives | 10⁻¹¹–10⁻¹⁰ M (GI50) | [9] |
Note: The potency of MMAF is significantly enhanced when delivered via an ADC to antigen-positive cells compared to its activity as a free drug, due to its low cell permeability.[1]
Experimental Protocols
Accurate assessment of in vitro cytotoxicity is crucial for the development of ADCs. Below are detailed protocols for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[10][11]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound-containing ADC or free MMAF
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the this compound-containing compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells.
-
Incubation: Incubate the plate for a period determined by the cell line's doubling time and the compound's mechanism of action (typically 72-96 hours for microtubule inhibitors).[12]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay is a colorimetric method that measures metabolic activity. A key advantage is that the formazan product of XTT is soluble in water, eliminating the need for a solubilization step.[13]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound-containing ADC or free MMAF
-
96-well plates
-
XTT labeling mixture (XTT and electron-coupling reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Follow the same procedure as the MTT assay.
-
Compound Addition: Follow the same procedure as the MTT assay.
-
Incubation: Incubate for the desired period (e.g., 72-96 hours).
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Read the absorbance at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.[14]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound-containing ADC or free MMAF
-
96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Addition: Follow the same procedures as the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate for the desired period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Absorbance Reading: Add the stop solution (if required by the kit) and read the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound.
Signaling Pathway of this compound-Induced Apoptosis
This diagram illustrates the key signaling events initiated by this compound, leading to apoptosis.
References
- 1. ch.promega.com [ch.promega.com]
- 2. promega.com [promega.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microtubule Dynamics Deregulation Induces Apoptosis in Human Urothelial Bladder Cancer Cells via a p53-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
The Journey of Belantamab Mafodotin: A Technical Deep Dive into a First-in-Class BCMA-Targeting Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Belantamab mafodotin (Blenrep) marked a significant milestone in the treatment of relapsed and refractory multiple myeloma as the first antibody-drug conjugate (ADC) targeting B-cell maturation antigen (BCMA) to receive accelerated approval. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of belantamab this compound. Through a detailed examination of preclinical data, pivotal clinical trial results from the DREAMM program, and the underlying scientific principles, this document serves as an in-depth resource for professionals in the field of oncology drug development.
Introduction to Belantamab this compound
Belantamab this compound is an innovative ADC designed to selectively deliver a cytotoxic agent to cancer cells expressing BCMA, a protein highly prevalent on the surface of malignant plasma cells.[1][2] The ADC is composed of a humanized IgG1 monoclonal antibody against BCMA, conjugated to the microtubule-disrupting agent, monomethyl auristatin F (MMAF), via a stable, non-cleavable maleimidocaproyl (MC) linker.[1] The antibody component is also afucosylated, a modification that enhances its ability to bind to FcγRIIIa receptors on immune effector cells, thereby boosting antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[1]
Mechanism of Action
The therapeutic effect of belantamab this compound is multi-faceted, leveraging both the targeted delivery of a potent cytotoxin and the engagement of the host immune system.
Upon intravenous administration, the monoclonal antibody component of belantamab this compound binds with high affinity to BCMA on the surface of multiple myeloma cells.[1] This binding event triggers the internalization of the ADC into the cell through receptor-mediated endocytosis.[1][3] Once inside the cell, the ADC is trafficked to the lysosomes, where the acidic environment and proteolytic enzymes are thought to degrade the antibody, releasing the active MMAF payload.[1][3]
The liberated MMAF then disrupts the intracellular microtubule network, a critical component of the cell's cytoskeleton.[1] This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death, of the cancerous plasma cell.[1]
In addition to the direct cytotoxic effect of MMAF, the afucosylated antibody backbone of belantamab this compound engages the immune system. By binding to FcγRIIIa receptors on natural killer (NK) cells and macrophages, it mediates ADCC and ADCP, leading to the destruction of BCMA-expressing tumor cells by these immune effectors.[1] Preclinical studies have shown that this ADCC effect can be enhanced when combined with immunomodulatory drugs (IMiDs).[4]
Furthermore, belantamab this compound has been shown to induce immunogenic cell death (ICD), a form of apoptosis that releases damage-associated molecular patterns (DAMPs).[5][6] These molecules can activate dendritic cells and stimulate a T-cell-mediated anti-tumor immune response, potentially leading to a more durable clinical benefit.[5][6]
Below is a diagram illustrating the proposed mechanism of action:
BCMA Signaling Pathway
BCMA, also known as TNFRSF17, is a member of the tumor necrosis factor receptor superfamily.[7] Its expression is largely restricted to mature B cells and plasma cells, making it an ideal therapeutic target for multiple myeloma.[7] BCMA plays a crucial role in the survival and proliferation of plasma cells through its interaction with its ligands, a proliferation-inducing ligand (APRIL) and B-cell activating factor (BAFF).[8][9]
Binding of APRIL and BAFF to BCMA triggers downstream signaling cascades, primarily through the activation of nuclear factor-κB (NF-κB) pathways (both canonical and non-canonical), as well as other pathways like MEK/ERK and PI3K/AKT.[9][10] These signaling events lead to the upregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, promoting cell survival and resistance to therapy.[9]
The following diagram depicts a simplified overview of the BCMA signaling pathway:
Preclinical Development
The development of belantamab this compound was supported by a robust preclinical data package demonstrating its potent and specific anti-myeloma activity.
In Vitro Studies
-
Cytotoxicity Assays: Belantamab this compound demonstrated potent cytotoxic activity against a panel of multiple myeloma cell lines expressing BCMA. In vitro studies showed direct cell killing activity in OPM-2 and MOLP-8 cells after 72 hours of exposure.[11]
-
ADCC and ADCP Assays: The afucosylated antibody component of belantamab this compound was shown to enhance ADCC and ADCP in preclinical models.[12] One described method for assessing ADCC involves the xCELLigence Real-Time Cell Analysis system, where target multiple myeloma cells (CD138+) are co-cultured with effector cells (autologous CD138- cells or donor NK cells) in the presence of belantamab this compound, and cytotoxicity is measured in real-time.[2]
-
Combination Studies: In vitro experiments explored the synergistic potential of belantamab this compound with standard-of-care agents for multiple myeloma. These studies provided a preclinical rationale for the combination regimens evaluated in later clinical trials.[11]
In Vivo Studies
-
Xenograft Models: The anti-tumor activity of belantamab this compound was evaluated in various mouse xenograft models of multiple myeloma. For instance, in immune-compromised mice bearing OPM-2 and MOLP-8 xenografts, belantamab this compound monotherapy significantly inhibited tumor growth and improved survival.[11]
-
Syngeneic Models for Immunomodulatory Effects: To investigate the immunomodulatory effects of belantamab this compound, a syngeneic mouse model was developed using the murine EL4 T-cell lymphoma cell line engineered to express human BCMA (EL4-hBCMA).[6] In this model, treatment with belantamab this compound led to durable tumor regression and resistance to tumor re-challenge, supporting the induction of an adaptive anti-tumor immune response.[5][6]
Clinical Development: The DREAMM Program
The clinical development of belantamab this compound was primarily driven by the "Driving Excellence in Approaches to Multiple Myeloma" (DREAMM) clinical trial program. This series of studies evaluated the safety and efficacy of belantamab this compound as a monotherapy and in combination with other agents across different lines of therapy for multiple myeloma.
The workflow for the clinical development of belantamab this compound is depicted below:
Key Clinical Trials
The following tables summarize the key quantitative data from the pivotal DREAMM clinical trials.
Table 1: DREAMM-1 (Phase I) - Monotherapy in Relapsed/Refractory Multiple Myeloma
| Parameter | Value |
| Number of Patients | 35 (Part 2 expansion) |
| Median Prior Lines of Therapy | 7 |
| Overall Response Rate (ORR) | 60% |
| Median Duration of Response (DOR) | 14.3 months |
| Median Progression-Free Survival (PFS) | 12.0 months |
| Key Grade 3/4 Adverse Events | Thrombocytopenia, Corneal events |
Data from the Part 2 expansion phase of the DREAMM-1 study.[13]
Table 2: DREAMM-2 (Phase II) - Monotherapy in Triple-Class Refractory Multiple Myeloma
| Parameter | 2.5 mg/kg Cohort (N=97) | 3.4 mg/kg Cohort (N=99) |
| Median Follow-up | 12.5 months | 13.8 months |
| Overall Response Rate (ORR) | 32% | 35% |
| Median Duration of Response (DOR) | 12.5 months | 6.2 months |
| Median Progression-Free Survival (PFS) | 2.8 months | 3.9 months |
| Median Overall Survival (OS) | 15.3 months | 14.0 months |
| Key Grade 3/4 Adverse Events | Keratopathy (29%), Thrombocytopenia (22%), Anemia (21%) | Keratopathy (25%), Thrombocytopenia (29%), Anemia (28%) |
Final analysis data from the DREAMM-2 study.[14]
Table 3: DREAMM-3 (Phase III) - Monotherapy vs. Pomalidomide + Dexamethasone (PomDex)
| Parameter | Belantamab this compound (N=218) | Pomalidomide + Dexamethasone (N=107) |
| Median Follow-up | 11.5 months | 10.8 months |
| Median Progression-Free Survival (PFS) | 11.2 months | 7.0 months |
| PFS Hazard Ratio (HR) | 1.03 (95% CI: 0.72-1.47) | - |
| Overall Response Rate (ORR) | 41% | 36% |
| ≥ Very Good Partial Response (VGPR) | 25% | 8% |
| Median Duration of Response (DOR) | Not Reached | 8.5 months |
| Median Overall Survival (OS) | 21.2 months | 21.1 months |
Data from the DREAMM-3 study.[3]
Table 4: DREAMM-7 (Phase III) - Belantamab this compound + BorDex vs. Daratumumab + BorDex
| Parameter | Belantamab this compound + BorDex (N=243) | Daratumumab + BorDex (N=251) |
| Median Follow-up | 28.2 months | 28.2 months |
| Median Progression-Free Survival (PFS) | 36.6 months | 13.4 months |
| PFS Hazard Ratio (HR) | 0.41 (95% CI: 0.31-0.53) | - |
| Overall Survival (OS) Hazard Ratio (HR) | 0.57 (95% CI: 0.40-0.80) | - |
| Key Grade 3/4 Adverse Events | Ocular events (34%) | - |
Data from the interim analysis of the DREAMM-7 study.[15]
Table 5: DREAMM-8 (Phase III) - Belantamab this compound + PomDex vs. Bortezomib + PomDex
| Parameter | Belantamab this compound + PomDex (N=155) | Bortezomib + PomDex (N=147) |
| Median Follow-up | 21.8 months | 21.8 months |
| Median Progression-Free Survival (PFS) | Not Reached | 12.7 months |
| PFS Hazard Ratio (HR) | 0.52 (95% CI: 0.37-0.73) | - |
| Overall Response Rate (ORR) | 77% | 72% |
| ≥ Complete Response (CR) | 40% | 16% |
| Median Duration of Response (DOR) | Not Reached | 17.5 months |
| Key Grade 3/4 Adverse Events | Ocular events (43%) | Ocular events (2%) |
Data from the DREAMM-8 study.[1][16]
Clinical Trial Design and Patient Population
The DREAMM trials enrolled patients with relapsed or refractory multiple myeloma who had received multiple prior lines of therapy. The inclusion and exclusion criteria were designed to select a heavily pre-treated patient population with a high unmet medical need.
A generalized logical relationship of the key inclusion and exclusion criteria for the pivotal DREAMM trials is presented below:
Synthesis and Manufacturing
The manufacturing of belantamab this compound is a multi-step process involving the production of the monoclonal antibody, synthesis of the linker-payload, and subsequent conjugation.
A simplified overview of the synthesis of this compound and its conjugation to the belantamab antibody is as follows:
-
This compound Synthesis: The synthesis begins with the protection of Fmoc-L-phenylalanine, followed by a series of coupling and deprotection steps to assemble the peptide backbone of MMAF. The linker is then attached to the MMAF payload.[17]
-
Antibody Production: The humanized anti-BCMA IgG1 monoclonal antibody is produced in mammalian cell culture.
-
Conjugation: The antibody is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to expose sulfhydryl groups on the cysteine residues.[18] The linker-payload, this compound, which contains a maleimide group, then reacts with these free sulfhydryls to form a stable covalent bond, resulting in the final ADC product.[18]
Pharmacokinetics
Population pharmacokinetic (PopPK) models have been developed to characterize the disposition of belantamab this compound and the released payload, cys-mcMMAF.
Table 6: Population Pharmacokinetic Parameters of Belantamab this compound
| Parameter | Value | Description |
| Model Type | Linear, two-compartment with time-varying clearance | - |
| Initial Clearance (CL) | ~0.93 L/day | Rate of drug removal from the body |
| Initial Half-life (t½) | ~12-13 days | Time for drug concentration to reduce by half |
| Steady-State Volume of Distribution (Vss) | ~10.8 L | Theoretical volume that the drug occupies |
| Time to 50% Maximal CL Change | ~50 days | Time to reach half of the maximum change in clearance |
Data from PopPK analyses of DREAMM-1 and DREAMM-2.[19][20]
The clearance of belantamab this compound was found to decrease over time, which is consistent with target-mediated drug disposition.[19] Several covariates were identified to influence the pharmacokinetics, including baseline soluble BCMA (sBCMA), serum IgG, albumin, and body weight.[19][20]
Regulatory Journey and Future Directions
Belantamab this compound was granted accelerated approval by the FDA in August 2020 for the treatment of adult patients with relapsed or refractory multiple myeloma who had received at least four prior therapies.[21] However, the confirmatory Phase III DREAMM-3 trial did not meet its primary endpoint of progression-free survival superiority compared to pomalidomide and dexamethasone, leading to the voluntary withdrawal of the marketing authorization.[3]
Despite this setback, the robust and clinically meaningful efficacy observed in the DREAMM-7 and DREAMM-8 combination trials has renewed optimism for the therapeutic potential of belantamab this compound.[8][15] These studies demonstrated a significant improvement in progression-free survival and other key secondary endpoints when belantamab this compound was combined with standard-of-care regimens in earlier lines of therapy.[8][15] These positive results have paved the way for regulatory resubmissions and have the potential to establish belantamab this compound-based combinations as new standards of care for patients with relapsed or refractory multiple myeloma.
Conclusion
The development of belantamab this compound represents a significant advancement in the field of targeted cancer therapy. Its novel mechanism of action, targeting BCMA and delivering a potent cytotoxic payload, has shown considerable promise in the treatment of multiple myeloma. While the journey of belantamab this compound has been marked by both successes and challenges, the compelling data from recent combination therapy trials underscore its potential to improve outcomes for patients with this challenging disease. The ongoing research and clinical evaluation of belantamab this compound will continue to shape the treatment landscape of multiple myeloma and provide valuable insights for the development of future antibody-drug conjugates.
References
- 1. ascopubs.org [ascopubs.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. gsk.com [gsk.com]
- 4. Belantamab this compound: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Belantamab this compound (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Belantamab this compound for Multiple Myeloma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. DREAMM-8 Belantamab this compound-blmf Shows Robust Benefit in Early Relapse of Myeloma - The ASCO Post [ascopost.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. ascopubs.org [ascopubs.org]
- 12. myeloma.org [myeloma.org]
- 13. targetedonc.com [targetedonc.com]
- 14. Single-agent belantamab this compound in patients with relapsed/refractory multiple myeloma: Final analysis of the DREAMM-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gsk.com [gsk.com]
- 16. library.ehaweb.org [library.ehaweb.org]
- 17. Belantamab this compound plus bortezomib and dexamethasone in patients with relapsed or refractory multiple myeloma (DREAMM-7): updated overall survival analysis from a global, randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Belantamab Mafodotin_Chemicalbook [chemicalbook.com]
- 19. Population pharmacokinetics of belantamab this compound, a BCMA-targeting agent in patients with relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. onclive.com [onclive.com]
The Role of B-Cell Maturation Antigen (BCMA) in Mafodotin-Based Therapy: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
B-cell maturation antigen (BCMA), a member of the tumor necrosis factor receptor superfamily, has emerged as a critical therapeutic target in multiple myeloma (MM).[1][2] Its expression is largely restricted to plasma cells and is consistently high on malignant myeloma cells, making it an ideal candidate for targeted therapies.[1] This guide provides an in-depth examination of the role of BCMA in the context of mafodotin-based antibody-drug conjugates (ADCs), with a primary focus on belantamab this compound. We will explore the underlying biology of BCMA, the mechanism of action of belantamab this compound, key preclinical experimental protocols, and the clinical data that underscore its therapeutic utility.
The BCMA Target: Biology and Signaling
BCMA, also known as TNFRSF17 or CD269, is a transmembrane protein essential for the survival of long-lived plasma cells.[1][3] It is engaged by two primary ligands: a proliferation-inducing ligand (APRIL) and B-cell activating factor (BAFF).[2][3][4] The binding of these ligands, particularly APRIL which has a high affinity for BCMA, triggers downstream signaling cascades that are crucial for myeloma cell survival and proliferation.[2][3][5]
Upon ligand binding, BCMA activates several key pathways, including the canonical and non-canonical NF-κB, AKT, and MAPK pathways.[1][3][4] This activation leads to the upregulation of anti-apoptotic proteins such as Mcl-1, Bcl-2, and Bcl-xL, thereby protecting malignant plasma cells from apoptosis and promoting drug resistance.[3] The constitutive activity of the BCMA signaling axis is a key driver of MM pathogenesis, making its inhibition a compelling therapeutic strategy.[2][5]
Belantamab this compound: A BCMA-Targeted ADC
Belantamab this compound (Blenrep) is an antibody-drug conjugate that targets BCMA.[4][6] It is composed of three key components:
-
A humanized IgG1 monoclonal antibody (mAb) : This afucosylated antibody binds with high specificity to BCMA on the surface of myeloma cells.[4][7] The afucosylation enhances its binding to FcγRIIIa receptors on immune effector cells like Natural Killer (NK) cells and macrophages.[7]
-
A cytotoxic payload : The drug component is monomethyl auristatin F (MMAF), a potent anti-mitotic agent that inhibits tubulin polymerization.[7][8][9]
-
A non-cleavable linker : A stable maleimidocaproyl (mc) linker covalently attaches MMAF to the antibody, ensuring the payload remains attached until the ADC is internalized and processed within the target cell.[7]
Mechanism of Action
The anti-myeloma activity of belantamab this compound is multi-faceted:
-
Direct Cytotoxicity via MMAF Delivery : Upon binding to BCMA, the ADC-receptor complex is rapidly internalized via endocytosis and trafficked to lysosomes.[7][10] Inside the acidic lysosomal environment, the antibody portion is degraded, releasing the MMAF payload into the cytoplasm.[7] Free MMAF then binds to tubulin, disrupting the microtubule network, which leads to G2/M phase cell cycle arrest and ultimately, apoptosis.[7][8][11]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) : The afucosylated Fc region of the antibody enhances its binding to FcγRIIIa on NK cells, leading to the release of cytotoxic granules and lysis of the myeloma cell.[4][7]
-
Antibody-Dependent Cellular Phagocytosis (ADCP) : The enhanced Fc binding also promotes phagocytosis of myeloma cells by macrophages.[4][7]
-
Immunogenic Cell Death (ICD) : Preclinical studies suggest that belantamab this compound-induced apoptosis can be immunogenic, promoting the activation of dendritic cells and contributing to a T-cell-mediated anti-tumor immune response.
Clinical Efficacy and Safety Data
The pivotal, open-label, two-arm DREAMM-2 study (NCT03525678) evaluated the efficacy and safety of single-agent belantamab this compound in patients with heavily pre-treated relapsed or refractory multiple myeloma.[9][10][12]
Efficacy Results from DREAMM-2
The final analysis of the DREAMM-2 study demonstrated clinically meaningful and durable responses.[9][12] The recommended dose of 2.5 mg/kg showed a favorable risk-benefit profile.[13]
| Efficacy Endpoint | 2.5 mg/kg Cohort (N=97) | 3.4 mg/kg Cohort (N=99) |
| Overall Response Rate (ORR) | 32%[12][14] | 35%[12][14] |
| ≥Very Good Partial Response (VGPR) | 19%[12][14] | 24%[12][14] |
| Median Time to Response | 1.5 months[12][14] | 1.4 months[12][14] |
| Median Duration of Response (DoR) | 12.5 months[12][14] | 6.2 months[12][14] |
| Median Progression-Free Survival (PFS) | 2.8 months[12][14] | 3.9 months[12][14] |
| Median Overall Survival (OS) | 15.3 months[12][14] | 14.0 months[12][14] |
| Data from the final analysis of the DREAMM-2 trial.[12][14] |
Safety Profile from DREAMM-2
The most common adverse events were related to ocular toxicity, which was generally manageable with dose modifications.
| Adverse Event (Grade ≥3) | 2.5 mg/kg Cohort (N=95) | 3.4 mg/kg Cohort (N=99) |
| Keratopathy | 27%[10] | 21%[10] |
| Thrombocytopenia | 20%[10] | 33%[10] |
| Anemia | 20%[10] | 25%[10] |
| Data from the primary analysis of the DREAMM-2 trial.[10] |
Ocular events, such as changes in the corneal epithelium (keratopathy) and blurred vision, are significant and require proactive management, including regular ophthalmic exams.[6] These events were the most common reason for dose delays and reductions but rarely led to treatment discontinuation.[12]
Key Experimental Protocols
This section provides detailed methodologies for essential in vitro assays used to characterize BCMA-targeting this compound-based ADCs.
Protocol: Quantitative BCMA Surface Expression by Flow Cytometry
This protocol determines the number of BCMA receptors on the surface of myeloma cells, often reported as Antibody Binding Capacity (ABC).
Materials:
-
BCMA-positive (e.g., RPMI-8226, MM.1S) and BCMA-negative (e.g., Jurkat) cell lines.
-
PE-conjugated anti-human BCMA antibody and corresponding PE-conjugated isotype control antibody.
-
Quantitative bead standard kit for fluorescence quantitation (e.g., BD Quantibrite™ Beads).
-
FACS buffer (PBS + 2% FBS + 0.1% sodium azide).
-
96-well U-bottom plates.
-
Flow cytometer.
Methodology:
-
Cell Preparation: Harvest cells and wash twice with cold FACS buffer. Resuspend cells to a final concentration of 1 x 10^6 cells/mL in FACS buffer.
-
Antibody Staining:
-
Add 100 µL of cell suspension to each well of a 96-well plate.
-
Add saturating concentrations of PE-conjugated anti-BCMA antibody or the isotype control to the respective wells.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
-
Washing: Wash cells three times with 200 µL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Bead Standard Preparation: Prepare the quantitative bead standards according to the manufacturer's instructions in separate tubes.
-
Flow Cytometry Acquisition:
-
Acquire data for the bead standards first to generate a standard curve of fluorescence intensity versus molecules of PE.
-
Acquire data for the stained cell samples, collecting at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the geometric mean fluorescence intensity (MFI) for both the anti-BCMA and isotype control-stained cells.
-
Subtract the MFI of the isotype control from the MFI of the anti-BCMA sample to get the specific MFI.
-
Use the standard curve generated from the beads to convert the specific MFI of the cell sample into the number of antibody molecules bound per cell (ABC).
-
Protocol: ADC Internalization Assay by Flow Cytometry
This assay measures the rate and extent of ADC internalization into target cells. This example uses a pH-sensitive dye that fluoresces only in the acidic environment of endosomes/lysosomes.
Materials:
-
BCMA-positive target cells.
-
Belantamab this compound labeled with a pH-sensitive dye (e.g., pHrodo Red).
-
Complete cell culture medium.
-
FACS buffer.
-
96-well cell culture plates.
-
Flow cytometer.
Methodology:
-
Cell Seeding: Seed 5 x 10^4 target cells per well in a 96-well plate and allow them to adhere overnight.
-
ADC Incubation:
-
Prepare serial dilutions of the labeled ADC in pre-warmed culture medium.
-
Remove the old medium and add 100 µL of the ADC-containing medium to the cells.
-
For a non-internalizing control, incubate one set of cells with the labeled ADC at 4°C.
-
For the experimental samples, incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Time Course Measurement: At various time points (e.g., 1, 4, 8, 24 hours), stop the internalization process.
-
Cell Harvesting:
-
Gently wash the cells with cold PBS to remove unbound ADC.
-
Harvest the cells using a non-enzymatic cell dissociation buffer.
-
-
Flow Cytometry Acquisition:
-
Resuspend cells in cold FACS buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence compared to the 4°C control indicates internalization.
-
-
Data Analysis:
-
Calculate the MFI for each time point.
-
Plot MFI versus time to visualize the kinetics of internalization. The signal from the pH-sensitive dye is directly proportional to the amount of internalized ADC.
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability to determine the cytotoxic potential of the ADC.
Materials:
-
BCMA-positive target cells.
-
Belantamab this compound and an isotype control ADC.
-
Complete cell culture medium.
-
96-well flat-bottom cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C to allow for attachment.
-
ADC Treatment:
-
Prepare serial dilutions of belantamab this compound and the control ADC in culture medium.
-
Remove the old medium and add 100 µL of the diluted ADCs to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
-
Incubation: Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells: (% Viability = (Absorbance_Treated / Absorbance_Control) x 100).
-
Plot the percentage of viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value (the concentration of ADC that inhibits cell viability by 50%).
-
Conclusion and Future Directions
BCMA is a validated and highly effective target for this compound-based therapies in relapsed or refractory multiple myeloma. The multi-modal mechanism of action of belantamab this compound, combining direct payload-mediated cytotoxicity with immune effector functions, provides a powerful approach to eliminating malignant plasma cells. Clinical data from the DREAMM-2 trial have established its role as a meaningful therapeutic option for heavily pre-treated patients.
Ongoing research is focused on optimizing the therapeutic window of BCMA-targeted ADCs, primarily by mitigating ocular toxicities, and exploring their use in earlier lines of therapy and in combination with other anti-myeloma agents. The robust preclinical and clinical data underscore the central role of BCMA in the evolving landscape of multiple myeloma treatment.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. bebpa.org [bebpa.org]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Single-agent belantamab this compound in patients with relapsed/refractory multiple myeloma: Final analysis of the DREAMM-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Belantamab this compound for relapsed or refractory multiple myeloma (DREAMM-2): a two-arm, randomised, open-label, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Development of BCMA-Targeted Bispecific Natural Killer Cell Engagers for Multiple Myeloma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of BCMA Expression in Circulating Rare Single Cells of Patients with Plasma Cell Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanics of Mafodotin: A Technical Guide to Antibody-Drug Conjugate Payload Delivery and Intracellular Release
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate journey of Mafodotin-based Antibody-Drug Conjugates (ADCs), from systemic circulation to the release of their potent cytotoxic payload, Monomethyl Auristatin F (MMAF), within targeted cancer cells. This document provides a detailed overview of the underlying mechanisms, quantitative efficacy data, and comprehensive experimental protocols to support researchers and drug development professionals in this advanced field of oncology.
Introduction to this compound-Based ADCs
This compound refers to the combination of the cytotoxic agent Monomethyl Auristatin F (MMAF) and its linker technology used in the formulation of Antibody-Drug Conjugates.[1] MMAF is a synthetic and highly potent antimitotic agent derived from dolastatin 10, a natural product of the sea hare Dolabella auricularia. Due to its high toxicity, MMAF is not suitable for systemic administration as a standalone chemotherapeutic agent. However, when conjugated to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, its cytotoxic potential can be precisely delivered to cancer cells, minimizing off-target effects.[2]
The general mechanism of action for a this compound-ADC involves a multi-step process:
-
Target Binding: The mAb component of the ADC selectively binds to a specific antigen expressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, primarily through receptor-mediated endocytosis.
-
Intracellular Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway.
-
Payload Release: Within the lysosome, the linker connecting the mAb and MMAF is cleaved, or the antibody itself is degraded, releasing the active MMAF payload.
-
Cytotoxic Effect: The released MMAF disrupts the intracellular microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[3][4]
Quantitative Analysis of this compound ADC Efficacy
The in vitro potency of this compound-based ADCs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. The in vivo efficacy is often assessed by measuring tumor growth inhibition in preclinical models.
In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity of various this compound-based ADCs across different cancer cell lines.
| ADC | Target Antigen | Cancer Cell Line | IC50 (ng/mL) | Reference |
| Belantamab this compound | BCMA | NCI-H929 (Multiple Myeloma) | ~10-100 | [5] |
| SGN-CD19A | CD19 | B-lineage ALL | Varies | [6] |
| Vorsetuzumab this compound | CD70 | Renal Cell Carcinoma | Not specified | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
In Vivo Tumor Growth Inhibition
Preclinical xenograft models are crucial for evaluating the in vivo anti-tumor activity of this compound-ADCs.
| ADC | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| SGN-CD19A | Pediatric ALL Xenografts | 3 mg/kg, weekly | Significant inhibition | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound ADC payload delivery and intracellular release.
Synthesis and Conjugation of this compound-ADCs
Protocol for Maleimidocaproyl-MMAF (mc-MMAF) Conjugation:
This protocol describes a common method for conjugating MMAF to a monoclonal antibody via a non-cleavable maleimidocaproyl (mc) linker.
-
Antibody Preparation:
-
Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free sulfhydryl groups. The molar ratio of TCEP to antibody needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
-
Linker-Payload Activation:
-
Dissolve the maleimidocaproyl-MMAF (mc-MMAF) linker-payload in an organic solvent such as dimethyl sulfoxide (DMSO).
-
-
Conjugation Reaction:
-
Add the activated mc-MMAF to the reduced antibody solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (typically 1-4 hours). The maleimide group of the linker reacts with the free sulfhydryl groups on the antibody to form a stable thioether bond.
-
-
Purification:
-
Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC is then formulated in a suitable buffer for storage.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC).
-
ADC Internalization Assay using Flow Cytometry
This assay quantifies the internalization of an ADC into target cells.
-
Cell Preparation:
-
Culture target cells expressing the antigen of interest to approximately 80% confluency.
-
Harvest the cells and adjust the cell density to 1 x 10^6 cells/mL in a suitable buffer (e.g., FACS buffer: PBS with 2% FBS).
-
-
ADC Labeling (Indirect Method):
-
Incubate the cells with the this compound-ADC at a predetermined concentration (e.g., 10 µg/mL) on ice for 1 hour to allow binding to the cell surface without internalization.
-
Wash the cells twice with cold FACS buffer to remove unbound ADC.
-
-
Internalization:
-
Resuspend the cells in pre-warmed culture medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow internalization. A control sample should be kept on ice (0 hours).
-
-
Staining:
-
After the incubation period, wash the cells with cold FACS buffer.
-
To detect the remaining surface-bound ADC, incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG) on ice for 30 minutes in the dark.
-
To detect the total (surface-bound and internalized) ADC, permeabilize a separate set of cells with a permeabilization buffer before adding the fluorescently labeled secondary antibody.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
The percentage of internalization can be calculated as: [1 - (Mean Fluorescence Intensity of non-permeabilized cells / Mean Fluorescence Intensity of permeabilized cells)] x 100.
-
Lysosomal Protease Cleavage Assay
This assay assesses the release of the payload from ADCs with cleavable linkers by lysosomal proteases.
-
Lysosome Isolation:
-
Isolate lysosomes from target cells using a commercial lysosome isolation kit or a density gradient centrifugation method.
-
-
ADC Incubation:
-
Incubate the this compound-ADC (with a protease-cleavable linker, e.g., valine-citrulline) with the isolated lysosomal fraction at 37°C in an acidic buffer (pH 5.0) to mimic the lysosomal environment.
-
-
Sample Analysis:
-
At various time points, stop the reaction and analyze the samples for the presence of the cleaved payload (MMAF) using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
-
Enzyme Activity Control:
-
As a positive control, incubate the ADC with a specific purified lysosomal protease, such as Cathepsin B, to confirm the linker's susceptibility to cleavage.[][9]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the this compound-ADC on cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound-ADC in culture medium.
-
Treat the cells with the different concentrations of the ADC and incubate for a specific period (e.g., 72-96 hours).[10] Include untreated cells as a control.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and use a non-linear regression analysis to determine the IC50 value.[10]
-
Signaling Pathways and Experimental Workflows
This section provides visual representations of key processes involved in this compound-ADC activity using the DOT language for Graphviz.
Clathrin-Mediated Endocytosis of a this compound-ADC
Caption: Clathrin-mediated endocytosis and intracellular trafficking of a this compound-ADC.
Experimental Workflow for Preclinical Evaluation of a this compound-ADC
Caption: A typical preclinical workflow for the evaluation of this compound-ADCs.
Intracellular Release Mechanisms for this compound Payloads
Caption: Mechanisms of MMAF payload release from cleavable and non-cleavable linkers.
Conclusion
The successful development of this compound-based ADCs relies on a deep understanding of the complex interplay between the antibody, linker, and payload. This guide has provided a comprehensive technical overview of the critical steps involved in the delivery and intracellular release of the MMAF payload, supported by quantitative data and detailed experimental protocols. The continued optimization of each component of the ADC, from antibody engineering to novel linker technologies, will undoubtedly lead to the development of more effective and safer targeted cancer therapies. The provided diagrams and methodologies serve as a valuable resource for researchers dedicated to advancing this promising class of biotherapeutics.
References
- 1. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 2. debiopharm.com [debiopharm.com]
- 3. researchgate.net [researchgate.net]
- 4. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Belantamab this compound (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRECLINICAL ACTIVITY OF THE ANTIBODY-DRUG CONJUGATE DENINTUZUMAB this compound (SGN-CD19A) AGAINST PEDIATRIC ALL XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorsetuzumab this compound - Wikipedia [en.wikipedia.org]
- 9. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Mafodotin Downstream of Microtubule Disruption
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mafodotin, the cytotoxic payload of several antibody-drug conjugates (ADCs), is a potent synthetic antineoplastic agent derived from dolastatin 10. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics triggers a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the molecular targets of this compound downstream of microtubule disruption, offering a comprehensive resource for researchers and drug development professionals. We will delve into the intricate signaling pathways, present available quantitative data, and provide detailed experimental protocols for key assays.
Core Mechanism of Action: Microtubule Disruption
Monomethyl auristatin F (MMAF), the active component of this compound, exerts its potent cytotoxic effects by binding to the vinca domain on β-tubulin. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately inducing programmed cell death (apoptosis).[1]
Downstream Signaling Pathways
The cellular stress induced by this compound-mediated microtubule disruption activates a complex network of signaling pathways that govern cell fate. These pathways primarily involve the cell cycle regulatory machinery and the apoptotic cascade.
G2/M Cell Cycle Arrest
The inability to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. This leads to a prolonged G2/M arrest, primarily orchestrated by the master regulator of mitosis, the Cyclin B1/CDK1 complex.
-
Activation of the Cyclin B1/CDK1 Complex: Cells enter mitosis driven by the activation of the Cyclin B1/CDK1 kinase.
-
Sustained Cyclin B1/CDK1 Activity: this compound-induced microtubule disruption and SAC activation prevent the anaphase-promoting complex/cyclosome (APC/C) from targeting Cyclin B1 for degradation. This sustained activity of Cyclin B1/CDK1 is a key feature of the mitotic arrest.[2][3][4]
-
Inhibitory Phosphorylation of CDK1: While initially active, prolonged mitotic arrest can lead to the inhibitory phosphorylation of CDK1 at Tyr15 by the WEE1 kinase, providing a complex regulatory feedback loop.[2][5]
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, a process tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
-
Role of Mcl-1 Degradation: The sustained activity of the Cyclin B1/CDK1 complex during mitotic arrest leads to the phosphorylation of the anti-apoptotic protein Mcl-1.[6][7] This phosphorylation marks Mcl-1 for ubiquitination by the APC/C co-activator Cdc20 and subsequent proteasomal degradation.[6][7]
-
Release of Pro-Apoptotic Bak: In healthy cells, the pro-apoptotic protein Bak is sequestered and inhibited by anti-apoptotic proteins, including Mcl-1 and Bcl-xL.[8][9] The degradation of Mcl-1 releases Bak, allowing it to oligomerize and permeabilize the outer mitochondrial membrane.
-
Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c, which initiates the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[10][11][12]
Stress-Activated Protein Kinase (SAPK) Signaling
Microtubule disruption is a significant cellular stressor that can activate stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.
-
Activation of p38 MAPK: Studies have shown that microtubule disruption can lead to the phosphorylation and activation of p38 MAPK.[13][14]
-
Feedback Regulation of Microtubule Dynamics: Activated p38 MAPK can, in turn, phosphorylate microtubule-associated proteins (MAPs) such as MAP4 and oncoprotein 18/stathmin (Op18), thereby influencing microtubule stability and creating a potential feedback loop.[13]
-
Contribution to Apoptosis: The sustained activation of JNK and p38 MAPK pathways is generally considered pro-apoptotic and can contribute to the cell death program initiated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory Phosphorylation of Cyclin-Dependent Kinase 1 as a Compensatory Mechanism for Mitosis Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.donga.ac.kr [web.donga.ac.kr]
- 4. Cyclin B1–Cdk1 Activation Continues after Centrosome Separation to Control Mitotic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation of Mcl-1 by CDK1-cyclin B1 initiates its Cdc20-dependent destruction during mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of Mcl‐1 by CDK1–cyclin B1 initiates its Cdc20‐dependent destruction during mitotic arrest | The EMBO Journal [link.springer.com]
- 8. Proapoptotic Bak is sequestered by Mcl-1 and Bcl-xL, but not Bcl-2, until displaced by BH3-only proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proapoptotic Bak is sequestered by Mcl-1 and Bcl-xL, but not Bcl-2, until displaced by BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Cleavage Enhances the Apoptosis-Inducing Effects of BAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Caspase 3 (Cleaved Asp175) Polyclonal Antibody (PA5-114687) [thermofisher.com]
- 13. The p38/MAPK pathway regulates microtubule polymerization through phosphorylation of MAP4 and Op18 in hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microtubule acetylation amplifies p38 kinase signaling and anti-inflammatory IL-10 production - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Belantamab Mafodotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core preclinical studies that have elucidated the efficacy of belantamab mafodotin, a first-in-class B-cell maturation antigen (BCMA)-targeting antibody-drug conjugate (ADC). This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data from key in vitro and in vivo studies, and detailed experimental protocols to aid in the design and interpretation of ongoing and future research.
Introduction
Belantamab this compound is an antibody-drug conjugate composed of a humanized, afucosylated IgG1 monoclonal antibody against BCMA, linked to the cytotoxic agent monomethyl auristatin F (MMAF) via a non-cleavable linker.[1][2] Its targeted delivery of MMAF to BCMA-expressing multiple myeloma cells has demonstrated significant anti-tumor activity in preclinical models, paving the way for its clinical development. This guide will explore the foundational preclinical evidence supporting its efficacy.
Mechanism of Action
Belantamab this compound exerts its anti-myeloma effects through a multi-faceted mechanism of action:
-
Targeted Cytotoxicity: Upon binding to BCMA on the surface of multiple myeloma cells, the ADC is internalized.[1] Inside the cell, the MMAF payload is released, leading to the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][3]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The afucosylated Fc region of the antibody enhances its binding to FcγRIIIa on immune effector cells, such as natural killer (NK) cells, leading to potent ADCC.[1][4]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): The antibody also facilitates the engulfment and destruction of tumor cells by macrophages through ADCP.[4]
-
Immunogenic Cell Death (ICD): Belantamab this compound has been shown to induce ICD, characterized by the surface exposure of calreticulin and the release of damage-associated molecular patterns (DAMPs) like ATP and HMGB1.[5][6] This process can prime an adaptive anti-tumor immune response.
-
Signaling Pathway Inhibition: By binding to BCMA, belantamab this compound can interfere with pro-survival signaling pathways, including the NF-kB pathway, which is crucial for the growth and survival of myeloma cells.[1][3][7]
Diagram: Mechanism of Action of Belantamab this compound
Caption: Mechanism of action of belantamab this compound.
Quantitative Efficacy Data
In Vitro Cytotoxicity
Belantamab this compound demonstrates potent cytotoxic activity against a range of multiple myeloma cell lines. The half-maximal effective concentration (EC50) values are dependent on the level of BCMA expression.
| Cell Line | EC50 (ng/mL) - Belantamab this compound Biosimilar | Reference |
| NCI-H929 | 0.78 | [8] |
| MM.1S | 1.30 | [8] |
| OPM-2 | 20.4 | [8] |
| MOLP-8 | 23.6 | [8] |
In Vivo Anti-Tumor Efficacy
In vivo studies using xenograft models of human multiple myeloma have confirmed the significant anti-tumor activity of belantamab this compound.
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Survival Advantage | Reference |
| OPM-2 | Belantamab this compound (monotherapy) | Significant (quantitative data not specified) | Yes | [9] |
| MOLP-8 | Belantamab this compound (monotherapy) | Significant (quantitative data not specified) | Yes | [9] |
| Mouse Xenograft | Belantamab this compound (4 mg/kg) | Complete tumor eradication over 60 days | Not Applicable | [10] |
Induction of Apoptosis and Immunogenic Cell Death
Belantamab this compound effectively induces apoptosis and markers of immunogenic cell death in multiple myeloma cells.
| Assay | Cell Line | Treatment | Observation | Reference |
| Annexin V/PI Staining | NCI-H929 | Belantamab this compound | Increased percentage of apoptotic cells | [8] |
| Calreticulin Exposure | NCI-H929 | Belantamab this compound (10 µg/mL) | Significant dose-dependent increase | [5] |
| HMGB1 Release | NCI-H929 | Belantamab this compound (10 µg/mL) | Significant increase in extracellular HMGB1 | [5] |
| ATP Release | NCI-H929 | Belantamab this compound (10 µg/mL) | Significant increase in extracellular ATP | [5] |
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a method to determine the number of viable cells in culture based on the quantification of ATP.[11][12]
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, OPM-2, MOLP-8)
-
Cell culture medium and supplements
-
Belantamab this compound
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of belantamab this compound or a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
Diagram: In Vitro Cytotoxicity Assay Workflow
Caption: Workflow for in vitro cytotoxicity assay.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of belantamab this compound in an immunodeficient mouse model.[9]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Multiple myeloma cell lines (e.g., OPM-2, MOLP-8)
-
Matrigel (or similar basement membrane matrix)
-
Belantamab this compound
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant multiple myeloma cells, often mixed with Matrigel, into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer belantamab this compound intravenously at the desired dose and schedule. The control group receives a vehicle control.
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition and assess survival benefit.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol outlines a method to measure the ability of belantamab this compound to mediate the killing of target cells by effector cells, such as NK cells.
Materials:
-
BCMA-expressing target cells (e.g., multiple myeloma cell lines)
-
Effector cells (e.g., isolated primary NK cells or an NK cell line like NK-92)
-
Belantamab this compound and isotype control antibody
-
Cell culture medium
-
A method to measure cell lysis (e.g., lactate dehydrogenase (LDH) release assay, calcein-AM release assay, or a reporter-based assay)
Procedure:
-
Label target cells with a fluorescent dye (e.g., calcein-AM) or use a reporter cell line.
-
Plate the labeled target cells in a 96-well plate.
-
Add serial dilutions of belantamab this compound or an isotype control antibody to the wells.
-
Add effector cells at a specific effector-to-target (E:T) ratio.
-
Incubate the plate for a defined period (e.g., 4 hours) at 37°C.
-
Measure the release of the fluorescent dye or the reporter signal, which is proportional to the extent of cell lysis.
-
Calculate the percentage of specific lysis for each antibody concentration.
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This protocol describes a method to assess the phagocytosis of antibody-opsonized tumor cells by macrophages.[13][14][15]
Materials:
-
BCMA-expressing target cells
-
Effector cells (e.g., primary monocyte-derived macrophages or a macrophage cell line like THP-1)
-
Belantamab this compound and isotype control antibody
-
A method to label target cells (e.g., with a pH-sensitive fluorescent dye like pHrodo)
-
Flow cytometer
Procedure:
-
Differentiate monocytes into macrophages.
-
Label the target cells with a fluorescent dye.
-
Opsonize the labeled target cells with belantamab this compound or an isotype control antibody.
-
Co-culture the opsonized target cells with the macrophages at a specific E:T ratio.
-
Incubate for a set time (e.g., 2-4 hours) to allow for phagocytosis.
-
Analyze the cells by flow cytometry. The percentage of macrophages that have engulfed fluorescently labeled target cells is a measure of ADCP.
Diagram: ADCC/ADCP Assay Principle
Caption: Principle of ADCC and ADCP assays.
Conclusion
The preclinical data for belantamab this compound provide a strong rationale for its clinical development in multiple myeloma. Its multifaceted mechanism of action, including direct cytotoxicity, potentiation of immune effector functions, and induction of immunogenic cell death, underscores its potential as a novel therapeutic agent. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the efficacy and mechanisms of belantamab this compound and other emerging ADCs in the field of oncology.
References
- 1. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webcast.imsts.com [webcast.imsts.com]
- 3. Belantamab this compound: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Belantamab this compound (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Belantamab this compound-blmf: A Novel Antibody-Drug Conjugate for Treatment of Patients With Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of STI-8811, a Novel Antibody–Drug Conjugate Targeting BCMA for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abstract 6711: Combinations of belantamab this compound with lenalidomide, pomalidomide, bortezomib and/or dexamethasone synergizein vitroand potentiatein vivoanti-tumor activity in multiple myeloma | Semantic Scholar [semanticscholar.org]
- 10. Belantamab this compound for the Treatment of Multiple Myeloma: An Overview of the Clinical Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 12. ch.promega.com [ch.promega.com]
- 13. Protocol for assessing antibody-dependent cellular phagocytosis by primary murine and human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bebpa.org [bebpa.org]
- 15. Method for Measurement of Antibody-Dependent Cellular Phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Albatross: An In-depth Technical Guide to the Structure-Activity Relationship of Mafodotin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mafodotin, the cytotoxic payload of the antibody-drug conjugate (ADC) Belantamab this compound (Blenrep), is a potent synthetic analogue of the natural antimitotic agent dolastatin 10. As a derivative of monomethyl auristatin F (MMAF), its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in targeted cancer cells. The efficacy of this compound-based ADCs is critically dependent on the intricate relationship between the chemical structure of the this compound analogue and its biological activity. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Structure-Activity Relationship of this compound Analogues
The core structure of this compound, a pentapeptide, offers several positions for chemical modification to modulate its potency, selectivity, and physicochemical properties. The primary focus of SAR studies has been on the N-terminal (P1) and C-terminal (P5) positions, as well as modifications to the peptide backbone.
P1 Position Modifications
The P1 position, occupied by a valine residue in the parent MMAF structure, has been a key target for modification to enhance cytotoxic activity.
| Compound | P1 Modification | Cell Line | IC50 (nM) |
| MMAF (Parent) | Valine | HCT116 | 1.8 ± 0.2 |
| Analogue 11k | (S)-2-amino-3,3-dimethyl-N-(piperidin-4-yl)butanamide | HCT116 | 0.9 ± 0.1 |
| Analogue 11l | (S)-2-amino-N-((S)-1-cyclohexyl-2-oxo-2-(piperidin-4-ylamino)ethyl)-3,3-dimethylbutanamide | HCT116 | 1.2 ± 0.3 |
Table 1: In vitro cytotoxicity of P1-modified MMAF analogues against the HCT116 human colon cancer cell line. Data extracted from a study on novel MMAF analogues.[1]
P5 Position Modifications
The C-terminal P5 position, a phenylalanine residue in MMAF, has been modified to introduce different functional groups, influencing both potency and properties like hydrophilicity.
| Compound | P5 Modification | Cell Line | IC50 (nM) |
| MMAF (Parent) | Phenylalanine | HCT116 | 1.8 ± 0.2 |
| Analogue 18d | 4-(1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)phenylalanine | HCT116 | 1.1 ± 0.1 |
| Analogue 18c | 4-(1-methyl-1H-1,2,3-triazol-4-yl)phenylalanine | HCT116 | 2.5 ± 0.4 |
Table 2: In vitro cytotoxicity of P5-modified MMAF analogues against the HCT116 human colon cancer cell line. The introduction of a triazole functional group with a hydroxyethyl substituent at the P5 side chain in analogue 18d resulted in enhanced cytotoxicity compared to the parent compound.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogues (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound analogue-based ADCs in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cell line (e.g., a BCMA-expressing multiple myeloma cell line for Belantamab this compound)
-
Matrigel (or similar basement membrane matrix)
-
Antibody-drug conjugates of this compound analogues
-
Phosphate-buffered saline (PBS)
-
Calipers
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume is typically calculated using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC or vehicle control (e.g., PBS) to the mice, typically via intravenous injection. The dosing schedule (e.g., once weekly for three weeks) will depend on the specific ADC and study design.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Visualizations
Caption: Mechanism of action of Belantamab this compound.
Caption: General workflow for the development of this compound-based ADCs.
References
Methodological & Application
Application Notes and Protocols for Mafodotin Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. Mafodotin, a potent microtubule inhibitor, and its derivatives, such as pyrrolobenzodiazepine (PBD) dimers, are frequently utilized as payloads in ADC development due to their high cytotoxicity.[1][2] Belantamab this compound, for instance, is an ADC where the cytotoxic payload, monomethyl auristatin F (MMAF), is linked to the antibody.[1] This document provides detailed protocols for the conjugation of this compound and its analogues, specifically a PBD dimer (SG3249/Tesirine), to a custom antibody.[3][4]
The protocols outlined below describe two primary methods for conjugation: a stochastic approach targeting native cysteine residues within the antibody and a site-specific method utilizing engineered cysteines for a more homogenous drug-to-antibody ratio (DAR).[4][5]
Signaling Pathway of this compound-Based ADCs
Upon administration, the ADC binds to a specific antigen on the surface of a target cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis.[6] Once inside the cell, the cytotoxic payload is released from the antibody. In the case of this compound (an auristatin derivative), it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[2][7] PBD dimers, another class of payloads often associated with this compound-like linkers, act by cross-linking DNA in the minor groove, which also triggers cell death.[8][9]
Figure 1. General signaling pathway of this compound-based ADCs.
Experimental Protocols
Protocol 1: Stochastic Cysteine Conjugation of a PBD Dimer (e.g., SG3249)
This protocol is designed for conjugating a maleimide-containing PBD dimer to the native interchain cysteine residues of an antibody. This method results in a heterogeneous mixture of ADCs with varying DARs.
Materials and Reagents:
| Reagent | Supplier | Catalog No. |
| Custom Antibody (e.g., IgG1) | User-supplied | - |
| SG3249 (Tesirine) | MedChemExpress | HY-101160 |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | 77720 |
| N-Acetyl Cysteine | Sigma-Aldrich | A7250 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Phosphate Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| Borate Buffer (50 mM, pH 8.0) | User-prepared | - |
| Desalting Columns (e.g., Sephadex G-25) | Cytiva | 17085101 |
| Conjugation Buffer (e.g., PBS with 1 mM DTPA) | User-prepared | - |
Experimental Workflow:
Figure 2. Workflow for stochastic cysteine conjugation.
Procedure:
-
Antibody Preparation:
-
Partial Reduction of Antibody:
-
To achieve a target DAR of approximately 4, treat the antibody with a reducing agent like TCEP or DTT.[10]
-
For a DAR of ~4, use approximately 4.2 equivalents of the reducing agent.[10] The amount of TCEP can be varied to tune the average DAR.[4]
-
Incubate the antibody with TCEP in a buffer (e.g., PBS with 1 mM DTPA, adjusted to pH 8 with borate buffer) for 1 hour at 37°C.[10]
-
Immediately after reduction, purify the antibody using a desalting column equilibrated with conjugation buffer at 4°C to remove excess reducing agent.[10]
-
-
Conjugation with PBD-Linker:
-
Dissolve the maleimide-activated PBD dimer (e.g., SG3249) in DMSO.[4]
-
Add the PBD-linker solution to the reduced antibody. For a target DAR of 4, use approximately 4.6 molar equivalents of the PBD-linker.[10]
-
Perform the conjugation reaction for 1 hour at room temperature or on ice.[10][12] The reaction should be carried out in an aqueous buffer containing up to 10% DMSO.[4]
-
-
Quenching Excess PBD-Linker:
-
ADC Purification:
-
ADC Characterization:
Protocol 2: Site-Specific Cysteine Conjugation of a PBD Dimer (e.g., SG3249)
This protocol is for antibodies that have been engineered to contain specific cysteine residues for conjugation, leading to a more homogeneous ADC product.
Materials and Reagents:
-
Same as Protocol 1, with the addition of (L)-dehydroascorbic acid (DHAA).
Experimental Workflow:
Figure 3. Workflow for site-specific cysteine conjugation.
Procedure:
-
Engineered Antibody Preparation:
-
Prepare the engineered antibody (e.g., at 20 mg in 3.5 mL of conjugation buffer).[12]
-
-
Full Reduction:
-
Partial Re-oxidation:
-
Following reduction, remove the TCEP by dialysis against conjugation buffer overnight at 4°C.[12]
-
Add a mild oxidizing agent, such as (L)-dehydroascorbic acid (DHAA) (e.g., 20 equivalents), to re-form the native interchain disulfide bonds while leaving the engineered cysteines free.[5][12]
-
Incubate for 4 hours at room temperature.[12]
-
-
Site-Specific Conjugation:
-
Quenching:
-
Quench the reaction with N-acetyl cysteine (e.g., 4 equivalents over the PBD-linker) for 15 minutes at room temperature.[12]
-
-
Purification:
-
Purify the ADC by dialysis against three exchanges of conjugation buffer at 4°C.[12]
-
-
Characterization:
-
Analyze the ADC for DAR, purity, and aggregation using HIC, SEC, and mass spectrometry.[12] For site-specific ADCs, a high conjugation efficiency (e.g., 90%) is expected, resulting in a DAR close to the number of engineered cysteines (e.g., DAR of 1.8 for an antibody with two engineered cysteines).[4]
-
Data Presentation
Table 1: Summary of Reaction Conditions for PBD Dimer Conjugation
| Parameter | Stochastic Cysteine Conjugation | Site-Specific Cysteine Conjugation | Reference |
| Antibody Reduction | |||
| Reducing Agent | TCEP or DTT | TCEP | [10][12] |
| Molar Ratio (Reducer:Ab) | ~4.2 eq. (for DAR ~4) | ~40 eq. | [10][12] |
| Temperature (°C) | 37 | 37 | [10][12] |
| Incubation Time | 1 hour | 3 hours | [10][12] |
| Partial Re-oxidation | |||
| Oxidizing Agent | N/A | (L)-dehydroascorbic acid | [12] |
| Molar Ratio (Oxidizer:Ab) | N/A | ~20 eq. | [12] |
| Temperature (°C) | N/A | Room Temperature | [12] |
| Incubation Time | N/A | 4 hours | [12] |
| Conjugation | |||
| PBD-linker:Ab Molar Ratio | ~4.6 eq. (for DAR ~4) | ~8 eq. | [10][12] |
| Temperature (°C) | Room Temperature or 4 | Room Temperature | [10][12] |
| Incubation Time | 1 hour | 1 hour | [10][12] |
| Quenching | |||
| Quenching Agent | N-Acetyl Cysteine | N-Acetyl Cysteine | [10][12] |
| Molar Ratio (Quencher:PBD) | ~4-20 fold excess | ~4 eq. | [10][12] |
| Incubation Time | 15-30 minutes | 15 minutes | [12] |
Table 2: Typical Characterization Results for PBD-ADCs
| Parameter | Stochastic ADC | Site-Specific ADC | Method | Reference |
| Average DAR | 2.5 - 4.0 | ~1.8 | HIC, Mass Spectrometry | [4] |
| Conjugation Efficiency | Variable | >90% | HIC, Mass Spectrometry | [4][12] |
| Aggregation | Low | Low | SEC | [4] |
| In vitro Cytotoxicity (IC50) | pM to low nM range | pM to low nM range | Cell-based assays | [16][17] |
Conclusion
The protocols provided herein offer a comprehensive guide for the conjugation of this compound-related payloads, specifically PBD dimers, to custom antibodies. The choice between a stochastic and a site-specific approach will depend on the desired homogeneity of the final ADC product and the availability of an engineered antibody.[4][5] Careful control of the reaction parameters and thorough characterization are critical for the successful development of a potent and effective antibody-drug conjugate.[15][18]
References
- 1. dovepress.com [dovepress.com]
- 2. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Belantamab this compound-blmf: A Novel Antibody-Drug Conjugate for Treatment of Patients With Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolobenzodiazepine dimers for chemotherapy and antibody-drug conjugate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 12. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody-Drug conjugate Manufacturing Techniques [a3p.org]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hpst.cz [hpst.cz]
Quantitative Assay for Mafodotin Release from Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to deliver potent cytotoxic agents, such as Mafodotin, directly to cancer cells. This targeted delivery is achieved by linking the cytotoxic payload to a monoclonal antibody (mAb) that specifically binds to tumor-associated antigens. The linker connecting the antibody and the payload is a critical component, designed to be stable in circulation and to release the cytotoxic agent upon internalization into the target cell. Belantamab this compound, for instance, is an ADC where the antibody targets B-cell maturation antigen (BCMA) and is conjugated to monomethyl auristatin F (MMAF) via a non-cleavable maleimidocaproyl (mc) linker.[1][2] Upon internalization, the ADC is trafficked to the lysosome where proteolytic degradation of the antibody releases the active cytotoxic payload, cys-mcMMAF, leading to cell cycle arrest and apoptosis.[2][3]
The efficacy and safety of an ADC are critically dependent on the stability of the linker and the controlled release of the payload. Premature release of the cytotoxic drug in circulation can lead to off-target toxicity, while inefficient release at the tumor site can compromise therapeutic efficacy. Therefore, robust and accurate quantitative assays to measure the release of this compound from ADCs are essential throughout the drug development process, from preclinical stability studies to clinical pharmacokinetic (PK) monitoring.
This document provides detailed application notes and protocols for the quantitative analysis of this compound release from ADCs, focusing on two key analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway and Experimental Workflow
The following diagram illustrates the mechanism of action of a this compound-containing ADC and the subsequent release of the active payload, which is the analyte of interest in the quantitative assays described.
The general workflow for quantifying the released this compound involves several key steps, from sample collection to data analysis.
Quantitative Data Summary
The following tables summarize typical quantitative parameters obtained from LC-MS/MS and ELISA-based assays for this compound (as cys-mcMMAF or MMAF) quantification. These values are representative and may vary depending on the specific ADC, biological matrix, and assay conditions.
Table 1: LC-MS/MS Assay Parameters for this compound (MMAF) Quantification
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL (for cys-mcMMAF) | [4] |
| Calibration Range | 1.01 - 2200 ng/mL (for MMAE) | [5][6] |
| Accuracy | ±25% | [5] |
| Precision | ±25% | [5] |
| Recovery | 42.84% (for MMAE) | [5][6] |
Table 2: ELISA Assay Parameters for Auristatin Derivatives
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 - 35 ng/mL (for MMAE-ADCs) | |
| Dynamic Range | 0.3 – 35.0 ng/mL (for MMAE-ADCs) | |
| Specificity | High for MMAE and its derivatives |
Experimental Protocols
Protocol 1: Quantitative Analysis of Released this compound (MMAF) by LC-MS/MS
This protocol is adapted from a validated method for the quantification of MMAF in rat plasma and can be modified for other biological matrices.[4]
1. Materials and Reagents
-
Monomethyl Auristatin F (MMAF) standard
-
Internal Standard (IS), e.g., Auristatin F-d8[7]
-
Formic acid, LC-MS grade[4]
-
Deionized water, LC-MS grade[4]
-
Rat plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Analytical balance
-
Pipettes and tips
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system
-
Column: Kinetex XB-C18 column (2.1 × 50 mm, Phenomenex)[4]
-
Mobile Phase A: 0.1% formic acid in water[4]
-
Mobile Phase B: 0.1% formic acid in ACN[4]
-
Flow Rate: 0.4 mL/min[4]
-
Column Temperature: 55°C[4]
-
Injection Volume: 10 µL[4]
-
Gradient:
Time (min) %B 0.0 5 1.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
MMAF: m/z 732.5 -> 700.5 (loss of CH3OH)[4]
-
Internal Standard (Auristatin F-d8): To be determined based on the specific IS used.
-
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of MMAF to the internal standard against the concentration of the MMAF standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Quantify the concentration of MMAF in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Competitive ELISA for Quantification of Released this compound
This is a general protocol for a competitive ELISA that can be adapted for the quantification of released this compound. This assay format is suitable for detecting small molecules like the cytotoxic payload.[1][8][9][10][11]
1. Materials and Reagents
-
96-well microtiter plates (e.g., polyvinylchloride)[10]
-
This compound-BSA conjugate (for coating)
-
Anti-MMAF monoclonal antibody
-
Released this compound standards and samples
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)[1]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[1]
-
Blocking Buffer (e.g., 1% BSA in PBS)[11]
-
Substrate Solution (e.g., TMB)[1]
-
Stop Solution (e.g., 2 M H2SO4)[11]
-
Plate reader
2. Assay Procedure
-
Coating:
-
Blocking:
-
Competition:
-
In a separate plate or tubes, pre-incubate varying concentrations of this compound standards or unknown samples with a fixed concentration of the anti-MMAF antibody for 1 hour at room temperature.[11]
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.[10]
-
Wash the plate three times with Wash Buffer.[1]
-
-
Detection:
-
Signal Development:
-
Add 100 µL of the Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.[9]
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a plate reader.
-
3. Data Analysis
-
Generate a standard curve by plotting the absorbance against the logarithm of the this compound standard concentration. The signal will be inversely proportional to the concentration of free this compound in the sample.
-
Use a four-parameter logistic (4-PL) curve fit to analyze the data.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.
Conclusion
The quantitative analysis of this compound release from ADCs is a critical aspect of their development and clinical evaluation. Both LC-MS/MS and ELISA offer robust and sensitive methods for this purpose. LC-MS/MS provides high specificity and is capable of identifying and quantifying the exact chemical structure of the released payload and its metabolites.[4][5][6] ELISA, particularly in a competitive format, offers a high-throughput and cost-effective alternative, especially for screening large numbers of samples.[1][8][9][10][11] The choice of assay will depend on the specific requirements of the study, including the desired level of sensitivity, specificity, and throughput. The protocols provided in this application note serve as a detailed guide for researchers to establish and validate their own quantitative assays for this compound release, thereby ensuring the quality, safety, and efficacy of these promising cancer therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Belantamab this compound (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 10. sinobiological.com [sinobiological.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Belantamab Mafodotin in a Multiple Myeloma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belantamab mafodotin (Blenrep) is an antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA), a protein highly expressed on the surface of multiple myeloma cells.[1] This therapeutic agent comprises a humanized anti-BCMA monoclonal antibody linked to the cytotoxic agent monomethyl auristatin F (MMAF).[1] Upon binding to BCMA on myeloma cells, belantamab this compound is internalized, leading to the release of MMAF, which disrupts microtubule dynamics, induces cell cycle arrest, and ultimately results in apoptotic cell death.[2] Preclinical studies utilizing multiple myeloma xenograft models have demonstrated the significant anti-tumor activity of belantamab this compound, showing inhibition of tumor growth and a survival advantage.[1] These models are crucial for understanding the in vivo efficacy and mechanism of action of novel therapeutics like belantamab this compound.
This document provides detailed application notes and protocols for utilizing belantamab this compound in a multiple myeloma xenograft model, specifically focusing on the OPM-2 and MOLP-8 cell lines.
Mechanism of Action and Signaling Pathway
Belantamab this compound's primary mechanism of action involves the targeted delivery of the cytotoxic payload, MMAF, to BCMA-expressing multiple myeloma cells. BCMA is a key receptor in the tumor necrosis factor receptor superfamily that, upon binding its ligands, primarily B-cell activating factor (BAFF) and a proliferation-inducing ligand (APRIL), activates several downstream signaling pathways crucial for plasma cell survival and proliferation.[3][4][5] These pathways include the canonical and non-canonical NF-κB pathways, as well as the PI3K/AKT and MAPK/ERK pathways.[4][6][7] By binding to BCMA, belantamab this compound not only delivers a cytotoxic agent but may also interfere with these pro-survival signals. The internalized MMAF payload then leads to G2/M phase cell cycle arrest and apoptosis.[2]
Experimental Protocols
A subcutaneous xenograft model using human multiple myeloma cell lines is a standard method to evaluate the in vivo efficacy of therapeutic agents. The following protocols are based on established methodologies for OPM-2 and MOLP-8 cell lines.
Cell Line and Animal Models
-
Cell Lines: Human multiple myeloma cell lines OPM-2 and MOLP-8. These cell lines are known to express BCMA.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar strains) are required to prevent rejection of the human tumor cells.
Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Belantamab this compound: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Measuring Mafodotin-Induced Apoptosis: Cell-Based Assays and Protocols
Application Note
Introduction
Mafodotin, the cytotoxic payload of the antibody-drug conjugate (ADC) Belantamab this compound, is a potent microtubule inhibitor that effectively induces apoptosis in target cancer cells. Belantamab this compound is designed to target B-cell maturation antigen (BCMA), a protein highly expressed on the surface of multiple myeloma cells.[1][2] Upon binding to BCMA, the ADC is internalized, and this compound (a monomethyl auristatin F, or MMAF, derivative) is released into the cytoplasm.[2][3] The released this compound then disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent activation of the caspase-dependent apoptotic pathway.[3][4][5] This application note provides detailed protocols for three key cell-based assays to quantitatively measure this compound-induced apoptosis: Annexin V/PI staining, Caspase-Glo® 3/7 assay, and TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay.
This compound's Mechanism of Apoptosis Induction
The primary mechanism by which this compound induces apoptosis is through the disruption of microtubule dynamics. This interference with the cytoskeleton triggers a mitotic catastrophe, leading to cell cycle arrest in the G2/M phase.[3][5] Prolonged arrest at this checkpoint initiates the intrinsic apoptotic pathway, characterized by the activation of effector caspases, particularly caspase-3 and caspase-7.[3] These caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates, which results in the characteristic morphological and biochemical hallmarks of programmed cell death. Additionally, Belantamab this compound has been shown to interfere with the NF-kB signaling pathway, which is crucial for the survival of multiple myeloma cells, further promoting apoptosis.[1]
Caption: this compound-induced apoptosis signaling pathway.
Data Presentation
The following tables summarize quantitative data from in vitro studies assessing apoptosis and cell cycle arrest induced by MMAF-containing ADCs.
Table 1: Caspase-3/7 Activation and G2/M Arrest by a Belantamab this compound Biosimilar in NCI-H929 Cells
| Treatment | Caspase-3/7 Activation (Relative Light Units) | % of Cells in G2/M Phase |
| Untreated Control | ~10,000 | ~15% |
| Isotype Control ADC (1 nM) | ~10,000 | ~15% |
| Belantamab this compound Biosimilar (1 nM) | > 40,000 | ~60% |
Data is approximated from a study on a Belantamab this compound biosimilar (J6M0-mcMMAF) after 48 hours (caspase) and 72 hours (cell cycle) of treatment.[4]
Table 2: Induction of Apoptosis by Rituximab-MMAE in Daudi Cells (Annexin V/PI Staining)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 3.2% | 2.5% |
| Rituximab-MMAE (40 ng/mL) | 15.8% | 5.1% |
| Rituximab-MMAE (160 ng/mL) | 28.4% | 10.3% |
Data adapted from a study on Rituximab-MMAE after 48 hours of treatment.[6]
Experimental Protocols
A generalized workflow for assessing ADC-induced apoptosis is presented below.
Caption: General experimental workflow for apoptosis assays.
Protocol 1: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the detection of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Materials:
-
BCMA-positive cell line (e.g., NCI-H929, MM.1S)
-
Belantamab this compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with the desired concentrations of Belantamab this compound. Include a vehicle-treated control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a conical tube.
-
Adherent cells: Aspirate the medium (can be saved to collect detached apoptotic cells) and wash the cells once with PBS. Detach the cells using a gentle cell scraper or trypsin. Combine with the saved medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Data Interpretation:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
Protocol 2: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
BCMA-positive cell line
-
Belantamab this compound
-
White-walled 96-well plates suitable for luminescence readings
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 100 µL of cell suspension per well in a white-walled 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well).
-
Include wells for no-cell background controls.
-
Treat cells with a serial dilution of Belantamab this compound. Include vehicle-treated controls.
-
Incubate for the desired time period (e.g., 6, 12, 24 hours).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.
-
Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the no-cell background control from all experimental wells.
-
Plot the relative luminescence units (RLU) against the concentration of Belantamab this compound to determine the dose-dependent activation of caspase-3/7.
Protocol 3: TUNEL Assay for Fluorescence Microscopy
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
BCMA-positive cell line
-
Belantamab this compound
-
Coverslips or chamber slides
-
4% Paraformaldehyde in PBS
-
0.25% Triton™ X-100 in PBS
-
TUNEL assay kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay, Thermo Fisher Scientific)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips or in chamber slides and allow them to adhere.
-
Treat cells with Belantamab this compound and appropriate controls for the desired duration.
-
Include a positive control by treating cells with DNase I to induce DNA strand breaks.
-
-
Fixation and Permeabilization:
-
Aspirate the media and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with deionized water.
-
-
TUNEL Reaction:
-
Prepare the TdT reaction cocktail according to the manufacturer's protocol.
-
Incubate the cells with the TdT reaction cocktail in a humidified chamber for 60 minutes at 37°C.
-
Wash the cells according to the kit's instructions.
-
-
Detection and Staining:
-
Perform the detection reaction (e.g., Click-iT® reaction for fluorescently labeled dUTPs) as per the manufacturer's protocol.
-
Wash the cells.
-
Counterstain the nuclei with DAPI for 15 minutes.
-
Wash the cells and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope with appropriate filters for the fluorophore used in the TUNEL reaction and for DAPI.
-
Apoptotic cells will show bright nuclear fluorescence, while the nuclei of non-apoptotic cells will only be stained by the counterstain.
-
Quantify apoptosis by counting the percentage of TUNEL-positive cells in multiple random fields of view.
-
Conclusion
The cell-based assays described in this application note provide robust and reliable methods for quantifying apoptosis induced by this compound, the cytotoxic payload of Belantamab this compound. The Annexin V/PI staining assay is ideal for distinguishing between early and late apoptotic events by flow cytometry. The Caspase-Glo® 3/7 assay offers a high-throughput method to specifically measure the activity of key executioner caspases. The TUNEL assay provides a means to visualize and quantify the hallmark of late-stage apoptosis, DNA fragmentation, in situ. The selection of a particular assay will depend on the specific research question, available equipment, and the desired stage of apoptosis to be investigated. By employing these detailed protocols, researchers can effectively characterize the pro-apoptotic activity of this compound and other MMAF-based ADCs in drug development and cancer research.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Belantamab this compound (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Belantamab this compound: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of STI-8811, a Novel Antibody–Drug Conjugate Targeting BCMA for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BCMA in Multiple Myeloma: Advances in Antibody-Drug Conjugate Therapy [mdpi.com]
- 6. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
Assessing Microtubule Disruption by Mafodotin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mafodotin, an antibody-drug conjugate (ADC), represents a targeted approach in cancer therapy. Its efficacy is largely attributed to its cytotoxic payload, monomethyl auristatin F (MMAF), which is internalized by target cells, leading to potent cell-cycle arrest and apoptosis. The primary mechanism of MMAF is the disruption of the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape.[1][2]
These application notes provide a comprehensive guide to the key methodologies used to assess the microtubule-disrupting activity of this compound and its payload, MMAF. The following sections detail the principles of each assay, provide step-by-step protocols, summarize relevant quantitative data, and illustrate the underlying biological pathways and experimental workflows.
In Vitro Tubulin Polymerization Assay
Principle: This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization can be monitored by the increase in light scattering (turbidity) at 350 nm or through a fluorescence-based method.[][4] MMAF inhibits tubulin polymerization, thus reducing the rate and extent of the signal increase.[5] This assay is crucial for determining the direct interaction of the drug with its molecular target.
Quantitative Data Summary: MMAF and Other Microtubule Inhibitors
| Compound | Assay Type | Parameter | Value (nM) | Cell Line / System |
| MMAF | Fluorescence Polarization | K D | 60 | Purified Tubulin |
| MMAE | Fluorescence Polarization | K D | 291 | Purified Tubulin |
| MMAF | In Vitro Cytotoxicity | IC50 | 119 | Karpas 299 (Lymphoma) |
| MMAF | In Vitro Cytotoxicity | IC50 | 105 | H3396 (Breast Carcinoma) |
| MMAF | In Vitro Cytotoxicity | IC50 | 257 | 786-O (Renal Cell Carcinoma) |
| MMAF | In Vitro Cytotoxicity | IC50 | 200 | Caki-1 (Renal Cell Carcinoma) |
K D (Dissociation Constant) indicates the binding affinity of the compound to tubulin.[1][6] IC50 values represent the concentration of MMAF required to inhibit the growth of various cancer cell lines by 50%.[5][7]
Experimental Workflow: Tubulin Polymerization Assay
References
- 1. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 4. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubule-mediated NF-kappaB activation in the TNF-alpha signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMAF | Microtubule Associated | TargetMol [targetmol.com]
Application Notes and Protocols for Evaluating Mafodotin Cytotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of Mafodotin, the cytotoxic payload component of several antibody-drug conjugates (ADCs). The protocols detailed below are designed to deliver robust and reproducible data for characterizing the dose-dependent effects of this compound-conjugated ADCs on cancer cell lines.
Introduction
This compound refers to monomethyl auristatin F (MMAF) and its linker attached to a monoclonal antibody.[1] MMAF is a potent synthetic antimitotic agent that functions by inhibiting tubulin polymerization.[1][][3] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[4][5][6] Evaluating the in vitro cytotoxicity of a this compound-containing ADC is a critical step in preclinical development to determine its potency, specificity, and mechanism of action.[7][8][9][10]
This document outlines protocols for three key in vitro assays:
-
Cell Viability Assay (MTT) to determine the half-maximal inhibitory concentration (IC50).
-
Apoptosis Assay using Annexin V/Propidium Iodide staining to quantify apoptotic cell death.
-
Cell Cycle Analysis by Propidium Iodide staining to assess effects on cell cycle progression.
Core Experimental Workflow
The overall experimental process for evaluating this compound cytotoxicity involves a series of sequential steps, from cell line selection and culture to data analysis and interpretation.
Figure 1: Overall experimental workflow for in vitro cytotoxicity assessment of this compound-ADCs.
This compound's Mechanism of Action Signaling Pathway
The cytotoxic effect of this compound is initiated by the binding of the ADC to its target antigen on the cell surface, followed by internalization and release of the MMAF payload. MMAF then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Figure 2: Simplified signaling pathway for this compound's mechanism of action.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the IC50 value of the this compound-ADC.[7][9][11]
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
This compound-ADC and unconjugated antibody control
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a series of dilutions of the this compound-ADC and the unconjugated antibody in complete medium. A typical concentration range might span from 0.01 ng/mL to 1000 ng/mL.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions in triplicate.
-
Include untreated wells (medium only) as a vehicle control.
-
-
Incubation:
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C in the dark.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.
-
| Parameter | Description |
| Cell Lines | Antigen-Positive (e.g., BT-474 for a HER2-targeting ADC) and Antigen-Negative (e.g., MCF-7)[12] |
| Seeding Density | 5,000 - 10,000 cells/well |
| ADC Concentration | Logarithmic serial dilutions (e.g., 0.01 - 1000 ng/mL) |
| Incubation Time | 72 - 96 hours[7][10][11] |
| Endpoint | Absorbance at 570 nm |
| Calculated Value | IC50 (Half-maximal Inhibitory Concentration) |
Apoptosis Assay (Annexin V-FITC / Propidium Iodide)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][13]
Materials:
-
Target antigen-positive cell line
-
6-well plates
-
This compound-ADC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with the this compound-ADC at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 48-72 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC and PI signal detectors to differentiate cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Quantify the percentage of cells in each quadrant.
-
| Parameter | Description |
| Cell Line | Antigen-Positive |
| ADC Concentration | Based on IC50 (e.g., 0.5x, 1x, 2x IC50) |
| Incubation Time | 48 - 72 hours |
| Detection Method | Flow Cytometry |
| Markers | Annexin V-FITC (early apoptosis) and Propidium Iodide (late apoptosis/necrosis)[13] |
| Calculated Value | Percentage of apoptotic cells |
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to determine the distribution of cells in different phases of the cell cycle via flow cytometry.[14][15]
Materials:
-
Target antigen-positive cell line
-
6-well plates
-
This compound-ADC
-
Cold 70% ethanol
-
PI Staining Solution (containing PI and RNase A in PBS)[14][15]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells in 6-well plates as described in the apoptosis assay protocol. An incubation time of 24-48 hours is often sufficient to observe effects on the cell cycle.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 0.5 mL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Generate a DNA content frequency histogram.
-
Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Look for an accumulation of cells in the G2/M phase and the appearance of a sub-G1 peak, which represents apoptotic cells with fragmented DNA.[14]
-
| Parameter | Description |
| Cell Line | Antigen-Positive |
| ADC Concentration | Based on IC50 (e.g., 0.5x, 1x, 2x IC50) |
| Incubation Time | 24 - 48 hours |
| Detection Method | Flow Cytometry |
| Stain | Propidium Iodide (DNA content)[14][15] |
| Calculated Value | Percentage of cells in G0/G1, S, and G2/M phases; Sub-G1 population |
By following these detailed protocols, researchers can effectively characterize the in vitro cytotoxicity of this compound-containing ADCs, providing crucial data to guide further drug development efforts.
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Belantamab this compound - Wikipedia [en.wikipedia.org]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis Assay | iQ Biosciences [iqbiosciences.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application of Mafodotin in Studying Drug Resistance Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mafodotin, a potent anti-mitotic agent, is a synthetic analog of the natural compound dolastatin 10.[1][2] Due to its high cytotoxicity, this compound and its derivatives, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are not used as standalone drugs. Instead, they serve as cytotoxic payloads in antibody-drug conjugates (ADCs).[2][] This targeted delivery system directs the potent payload to cancer cells expressing a specific surface antigen, minimizing systemic toxicity.[1][] The mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][4][5]
Despite the clinical success of this compound-based ADCs, the development of drug resistance remains a significant challenge.[6][7] Understanding the mechanisms underlying this resistance is crucial for developing strategies to overcome it and improve therapeutic outcomes. These application notes provide an overview of the key mechanisms of resistance to this compound-based ADCs and detailed protocols for their investigation in a research setting.
Key Mechanisms of Resistance to this compound-Based ADCs
The primary mechanisms of resistance to this compound-based ADCs are multifaceted and can be broadly categorized as follows:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1/ABCB1), is a common mechanism of resistance.[6][7][8] These transporters actively pump the cytotoxic payload out of the cell, reducing its intracellular concentration and efficacy.[9][10]
-
Target Antigen Alterations: Downregulation or loss of the target antigen on the cancer cell surface can prevent the ADC from binding and being internalized, thereby conferring resistance.[11][12][13]
-
Impaired ADC Processing: Inefficient internalization of the ADC or defects in the lysosomal processing required to release the this compound payload can also lead to resistance.[8]
-
Payload Target Alterations: Mutations in the genes encoding α- or β-tubulin, the molecular target of this compound, can prevent the drug from binding effectively.[8]
-
Dysregulation of Apoptotic Pathways: Upregulation of anti-apoptotic proteins, such as those from the Bcl-2 family, can prevent the cell from undergoing programmed cell death even after the payload has been released and has engaged its target.[8]
Data Presentation: Quantitative Analysis of this compound Resistance
The development of resistance to this compound-based ADCs is often characterized by a significant increase in the half-maximal inhibitory concentration (IC50). The following tables provide representative data from studies investigating these resistance mechanisms.
Table 1: IC50 Values in Parental and this compound-Resistant Cell Lines
| Cell Line | Parental IC50 (MMAE) | Resistant IC50 (MMAE) | Fold Resistance | Reference |
| L428 (Hodgkin Lymphoma) | Not specified | Not specified | ~39-fold | [14] |
| Karpas-299 (Anaplastic Large Cell Lymphoma) | Not specified | Similar to parental | No significant change | [14] |
| RT112 (Bladder Cancer) | Not specified | Not specified | 4- to 5-fold (to EV ADC) | [15] |
Table 2: Effect of MDR1 Inhibition on this compound ADC Cytotoxicity
| Cell Line | Treatment | Fold Potentiation of Cytotoxicity | Reference |
| KM-H2 | Brentuximab vedotin + Chloroquine (25 µM) | ~2.8-fold | [9] |
| KM-H2 | Brentuximab vedotin + Elacridar | Data indicates potentiation | [9] |
| KM-H2 | Brentuximab vedotin + Elacridar + Chloroquine | Up to 21.4-fold | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound resistance.
Protocol 1: Generation of this compound-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to a this compound-based ADC.
Materials:
-
Parental cancer cell line with known sensitivity to the ADC.
-
This compound-based ADC of interest.
-
Standard cell culture reagents and equipment.
Methodology:
-
Determine Initial IC50: Perform a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the IC50 of the ADC on the parental cell line.[8]
-
Initial Exposure: Begin by culturing the parental cells in a medium containing the ADC at a concentration equal to the IC50.[8]
-
Dose Escalation: As the cells begin to recover and proliferate, gradually increase the concentration of the ADC in the culture medium. This can be done in a stepwise or continuous manner. A pulsatile approach, with high concentration exposure followed by a recovery period, can also be effective.[7][12][17]
-
Monitoring: Continuously monitor the cells for growth and viability. The goal is to select for a population of cells that can proliferate in the presence of high concentrations of the ADC.
-
Characterization: Once a significantly resistant population is established (e.g., >10-fold increase in IC50), characterize the new resistant cell line.[8]
-
Stability Check: To ensure the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages and then re-challenge them with the ADC to confirm that the IC50 remains elevated.[8]
Protocol 2: Cytotoxicity Assay to Determine IC50
Objective: To quantify the sensitivity of cell lines to a this compound-based ADC or free this compound.
Materials:
-
Parental and resistant cell lines.
-
This compound-based ADC or free this compound (e.g., MMAE).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo).
-
Plate reader.
Methodology:
-
Cell Seeding: Seed the parental and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound-based ADC or free this compound in the culture medium.[1] Remove the old medium from the cells and add the medium containing the various drug concentrations.
-
Incubation: Incubate the plates for a period that allows for the assessment of cell viability (typically 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the untreated control wells and plot the cell viability against the drug concentration. Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Protocol 3: Functional Assessment of Drug Efflux Pumps
Objective: To functionally assess the activity of drug efflux pumps (e.g., ABCB1/MDR1) in resistant versus sensitive cells using a fluorescent substrate.[8]
Materials:
-
Sensitive (parental) and suspected resistant cell lines.
-
Fluorescent pump substrate (e.g., Rhodamine 123 for ABCB1).[8]
-
Flow cytometer.
Methodology:
-
Cell Preparation: Harvest the sensitive and resistant cells and resuspend them in a suitable buffer.
-
Substrate Loading: Incubate the cells with the fluorescent substrate (e.g., Rhodamine 123) to allow for its uptake.
-
Efflux Inhibition (Control): In a parallel set of tubes, pre-incubate the cells with an efflux pump inhibitor (e.g., Verapamil) before adding the fluorescent substrate.
-
Efflux Measurement: After loading, wash the cells and resuspend them in a fresh medium. Measure the intracellular fluorescence at time zero using a flow cytometer.
-
Time-Course Analysis: Incubate the cells at 37°C and measure the fluorescence at various time points to monitor the efflux of the substrate.
-
Data Analysis: Compare the rate of fluorescence decrease between the sensitive and resistant cells. Resistant cells will typically show a more rapid decrease in fluorescence, indicating higher efflux activity.[8] The fluorescence should be retained in the presence of the inhibitor, similar to the sensitive parental cells.[8]
Protocol 4: Measurement of Intracellular this compound Concentration
Objective: To quantify the intracellular accumulation of the this compound payload.
Materials:
-
Parental and resistant cell lines.
-
This compound-based ADC.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Methodology:
-
Cell Treatment: Treat the parental and resistant cells with the this compound-based ADC at a specified concentration and for various time points.[10]
-
Cell Lysis: After treatment, wash the cells to remove any extracellular drug and then lyse the cells to release the intracellular contents. Sonication can be used to disrupt cell membranes.[10]
-
Protein Precipitation: Precipitate the proteins from the cell lysate, for example, by using methanol.[10]
-
Sample Analysis: Analyze the supernatant containing the intracellular this compound using a validated LC-MS/MS method to quantify the drug concentration.[10]
-
Data Analysis: Compare the intracellular this compound concentrations between the parental and resistant cell lines at each time point. A lower intracellular concentration in the resistant cells may indicate increased efflux or reduced uptake.[10][14]
Visualization of Key Pathways and Workflows
The following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships involved in the application of this compound for studying drug resistance.
Caption: Mechanism of action of a this compound-ADC and points of resistance.
Caption: Experimental workflow for generating this compound-resistant cell lines.
Caption: Logical workflow for investigating MDR1-mediated this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. [PDF] Inhibition of MDR1 Overcomes Resistance to Brentuximab Vedotin in Hodgkin Lymphoma | Semantic Scholar [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells [frontiersin.org]
- 10. CD30 downregulation, MMAE resistance, and MDR1 upregulation are all associated with resistance to brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ashpublications.org [ashpublications.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. MMAE Payload Responsible for EV Resistance in Bladder Cancer | GU Oncology Now [guoncologynow.com]
- 16. Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of MDR1 Overcomes Resistance to Brentuximab Vedotin in Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Mafodotin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical development of Mafodotin-based antibody-drug conjugates (ADCs) for various cancers. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential in vitro and in vivo experiments.
Introduction to this compound-Based ADCs
This compound-based ADCs are a class of targeted cancer therapies that utilize a monoclonal antibody (mAb) to deliver a potent cytotoxic payload, an auristatin derivative, to tumor cells.[1][2] The most prominent this compound payloads are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[3] These synthetic analogs of dolastatin 10 are highly effective microtubule-disrupting agents, leading to cell cycle arrest and apoptosis.[3][4] By conjugating these potent payloads to mAbs that target tumor-associated antigens, their therapeutic window is significantly widened, allowing for targeted tumor cell killing with minimized systemic toxicity.[4]
Mechanism of Action:
The general mechanism of action for a this compound-based ADC involves a multi-step process:
-
Binding: The mAb component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.[4]
-
Internalization: The ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.[4]
-
Payload Release: Within the cell, the linker connecting the antibody to the this compound payload is cleaved in the lysosomal compartment, releasing the active cytotoxic drug.[]
-
Microtubule Disruption: The released this compound payload binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[4]
-
Cell Cycle Arrest and Apoptosis: This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[4][6]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of various this compound-based ADCs across different cancer models. It is important to note that direct comparison of data across different studies should be done with caution due to variations in experimental conditions such as the specific antibody, linker chemistry, drug-to-antibody ratio (DAR), and assay duration.[7]
Table 1: In Vitro Cytotoxicity (IC50) of this compound-Based ADCs in Various Cancer Cell Lines
| Payload | ADC Target | Cancer Type | Cell Line | IC50 (ng/mL) | Reference |
| MMAE | CD30 | Anaplastic Large Cell Lymphoma | Karpas 299 | ~2-55 (depending on DAR) | [7] |
| MMAF | CD30 | Anaplastic Large Cell Lymphoma | Karpas 299 | Potently cytotoxic | [8] |
| MMAE | HER2 | Breast Cancer | JIMT-1 (MDR1+) | 1.023 (DAR 2) | [7] |
| MMAF | HER2 | Breast Cancer | JIMT-1 (MDR1+) | 0.213 (DAR 2) | [7] |
| MMAE | CD70 | Anaplastic Large Cell Lymphoma | L-82 | ~10-20 | [8] |
| MMAE | CD71 | Anaplastic Large Cell Lymphoma | L-82 | ~50-60 | [8] |
| MMAF | HER3 | Liver Cancer | HuH7 | ~25 nM | [9] |
| MMAF | HER3 | Liver Cancer | PLC/PRF/5 | ~70 nM | [9] |
Table 2: In Vivo Efficacy of this compound-Based ADCs in Xenograft Models
| Payload | ADC Target | Cancer Model | Dosing Regimen | Outcome | Reference |
| MMAE | CD30 | Admixed (CD30+ & CD30-) ALCL Xenograft | 1 mg/kg, single dose | Significant tumor growth inhibition, demonstrating bystander effect | [8] |
| MMAF | CD30 | Admixed (CD30+ & CD30-) ALCL Xenograft | 1 mg/kg, single dose | No significant bystander effect observed | [8] |
| MMAE | HER2 | N87 Gastric Cancer Xenograft | 3 mg/kg, weekly | Tumor regression | [7] |
| MMAF | HER2 | Homogeneous HER2+ Tumor Xenograft | - | As effective as MMAE-ADCs | [7] |
| MMAE | CDCP1 | Pancreatic Cancer (TKCC2.1) Xenograft | 5 mg/kg, every two weeks | Significantly slowed tumor growth | [7] |
| MMAE | CDCP1 | Ovarian Cancer (HEY) Xenograft | 5 mg/kg, every two weeks | Almost completely blocked tumor growth | [7] |
Visualizations
Caption: Signaling pathway of this compound-based ADC-induced apoptosis.
Caption: Experimental workflow for preclinical evaluation of this compound-based ADCs.
Caption: Logical relationships of ADC components and key properties.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound-based ADCs and to calculate their IC50 values.[10][11]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
This compound-based ADC
-
Control antibody (unconjugated)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell viability (should be >90%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound-based ADC and the unconjugated control antibody in complete cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADCs or control antibody. Include wells with medium only as a blank control and untreated cells as a negative control.
-
Incubate the plate for a period that allows for several cell doublings (typically 72-96 hours).[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Incubate the plate in the dark at room temperature for at least 2 hours (or overnight at 37°C for SDS-HCl) with gentle shaking to ensure complete dissolution.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Bystander Effect Assay (Co-culture Method)
This protocol evaluates the ability of a this compound-based ADC to kill neighboring antigen-negative cells (bystander effect) in a co-culture system.[11][13]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound-based ADC
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or high-content imaging system
Procedure:
-
Cell Seeding:
-
Harvest and count both Ag+ and fluorescently labeled Ag- cells.
-
Seed a mixture of Ag+ and Ag- cells into a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1) and a total density of approximately 10,000 cells per well.[12]
-
Include control wells with only Ag- cells to measure the direct toxicity of the ADC on these cells.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.[12]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound-based ADC in complete medium. The concentration range should be chosen based on the IC50 of the ADC on the Ag+ cells, with the highest concentration being sufficient to kill most Ag+ cells but having minimal direct effect on the Ag- cells.[11]
-
Remove the medium and add 100 µL of the diluted ADC to the co-culture and Ag- only wells.
-
-
Incubation and Analysis:
-
Incubate the plate for 72-96 hours.[13]
-
At desired time points, quantify the viability of the fluorescently labeled Ag- cells using a fluorescence microplate reader or a high-content imaging system.
-
A significant decrease in the fluorescent signal in the co-culture wells compared to the Ag- only wells (at the same ADC concentration) indicates a bystander effect.[11]
-
-
Data Analysis:
-
Normalize the fluorescence intensity of each well to the untreated control wells.
-
Plot the percentage of viable Ag- cells against the ADC concentration for both the co-culture and Ag- only conditions.
-
The difference in viability between the two conditions at a given ADC concentration represents the magnitude of the bystander effect.
-
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound-based ADCs using a subcutaneous xenograft mouse model.[1][14]
Materials:
-
Human cancer cell line of interest
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Sterile, serum-free medium or PBS
-
Matrigel (optional)
-
This compound-based ADC
-
Vehicle control
-
Calipers
-
Anesthetic agent
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend them in sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL. A 1:1 mixture with Matrigel can enhance tumor take rate.[14]
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[14]
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions (length and width) with calipers.[14]
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
ADC Administration:
-
Administer the this compound-based ADC and vehicle control to the respective groups via an appropriate route (typically intravenous).
-
The dosing regimen (dose and frequency) should be determined based on previous studies or pilot experiments.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights of the mice 2-3 times per week.[14]
-
Monitor the general health and behavior of the animals.
-
At the end of the study (when tumors in the control group reach a predetermined size or based on a set time point), euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
References
- 1. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 6. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
Application Note & Protocol: Comprehensive Assessment of Mafodotin Off-Target Effects
Answering in English as the user prompt is in English.
Audience: Researchers, scientists, and drug development professionals.
Introduction Mafodotin is an antibody-drug conjugate (ADC) that combines a monoclonal antibody with the potent cytotoxic agent, monomethyl auristatin F (MMAF). The ADC is designed to selectively target and eliminate cancer cells expressing a specific surface antigen.[1][2] The mechanism involves internalization of the ADC, followed by the release of MMAF, which disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[2][3] While highly targeted, it is crucial to evaluate potential off-target toxicities, which can arise from premature payload release, non-specific ADC uptake, or unintended interactions of the MMAF payload.[4][5] This document provides a detailed set of protocols for a multi-faceted assessment of this compound's off-target profile.
Experimental Strategy Overview
A thorough evaluation of off-target effects requires an integrated approach combining cellular and biochemical assays. This protocol outlines three key experimental pillars:
-
In Vitro Cytotoxicity Screening: To assess the non-specific toxicity of this compound and its payload, MMAF, on antigen-negative cell lines.
-
Kinase Inhibitor Profiling: To identify unintended inhibitory activity of the MMAF payload against a broad panel of human kinases, a common source of off-target effects for small molecules.[][7]
-
Global Proteomic Analysis: To obtain an unbiased view of cellular pathway perturbations by quantifying changes in protein expression and phosphorylation following treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Belantamab this compound used for? [synapse.patsnap.com]
- 3. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Drug Screening Service-Enzymes | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mafodotin Resistance in Multiple Myeloma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming Mafodotin resistance in multiple myeloma cells.
Frequently Asked Questions (FAQs)
Q1: We are observing diminished efficacy of Belantamab this compound in our long-term multiple myeloma cell cultures. What are the potential mechanisms of resistance?
A1: Resistance to Belantamab this compound, an antibody-drug conjugate targeting B-cell maturation antigen (BCMA), can arise from several mechanisms:
-
Antigen Escape: This is a primary mechanism of resistance. It can involve the complete loss or significant downregulation of BCMA on the surface of myeloma cells. One identified cause for this is the biallelic loss of the TNFRSF17 gene, which encodes for BCMA.[1][2][3] This loss prevents the antibody component of the drug from recognizing and binding to the cancer cells.
-
Increased Drug Efflux: Multiple myeloma cells can upregulate the expression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp). These transporters actively pump the cytotoxic payload, monomethyl auristatin F (MMAF), out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can compensate for the cytotoxic effects of MMAF by activating pro-survival signaling pathways. A key pathway implicated in myeloma cell survival and drug resistance is the Nuclear Factor-kappa B (NF-κB) pathway.[4][5][6]
-
Alterations in Microtubule Dynamics: Since MMAF's mechanism of action is the disruption of microtubule polymerization, mutations in tubulin or changes in the expression of tubulin isotypes can lead to resistance.
-
Genomic Instability and High-Risk Cytogenetics: Certain genomic features and high-risk cytogenetics in multiple myeloma are associated with a more aggressive disease phenotype and intrinsic resistance to therapies, including Belantamab this compound.
Q2: How can we experimentally verify the loss of BCMA expression in our resistant cell lines?
A2: You can verify the loss of BCMA expression using several well-established techniques:
-
Immunohistochemistry (IHC): This is a standard method to assess protein expression in tissue samples. For multiple myeloma, bone marrow biopsies are typically used. Staining with a validated anti-BCMA antibody will reveal the presence and localization of the protein on plasma cells. A significant reduction or absence of staining in resistant cells compared to sensitive parental cells would confirm antigen loss.
-
Flow Cytometry: This technique allows for the quantitative analysis of cell surface protein expression on single cells. By staining your cell lines with a fluorescently labeled anti-BCMA antibody, you can precisely measure the percentage of BCMA-positive cells and the mean fluorescence intensity, providing a quantitative measure of BCMA expression levels.
-
Western Blotting: This method can be used to detect the total amount of BCMA protein in cell lysates. It can help distinguish between a complete loss of protein expression and a redistribution of the protein from the cell surface to intracellular compartments.
-
Whole-Exome Sequencing (WES): To investigate the genetic basis of BCMA loss, WES can be performed on your resistant cell lines. This will allow you to identify mutations, including deletions, in the TNFRSF17 gene that may be responsible for the loss of BCMA expression.
Q3: Our IHC results for BCMA expression are inconsistent. What are some common troubleshooting steps?
A3: Inconsistent IHC staining can be frustrating. Here are some common issues and their solutions:
| Problem | Potential Cause | Troubleshooting Solution |
| Weak or No Staining | Inadequate antigen retrieval. | Optimize the heat-induced epitope retrieval (HIER) method. Ensure the citrate buffer is at the correct pH (typically pH 6.0) and that the incubation time and temperature are optimal.[7] |
| Primary antibody concentration is too low. | Increase the concentration of the primary antibody or extend the incubation time. | |
| Improper tissue fixation. | Ensure bone marrow biopsies are fixed in 10% neutral buffered formalin for an appropriate duration. Over-fixation can mask epitopes. | |
| High Background Staining | Non-specific antibody binding. | Use a blocking serum from the same species as the secondary antibody. Ensure adequate washing steps between antibody incubations. |
| Endogenous peroxidase activity (for HRP-based detection). | Include a peroxidase quenching step (e.g., with 3% H2O2) before primary antibody incubation.[8] | |
| Uneven Staining | Inadequate deparaffinization. | Ensure complete removal of paraffin by using fresh xylene and sufficient incubation times.[8] |
| Tissue sections are drying out. | Keep the slides moist throughout the entire staining procedure.[2][9] |
Q4: We have confirmed BCMA loss in our resistant model. What are the alternative therapeutic targets we can explore?
A4: In the case of BCMA antigen loss, several alternative targets are being investigated for the treatment of multiple myeloma:
-
G protein-coupled receptor, class C group 5 member D (GPRC5D): This is a promising target as it is highly expressed on multiple myeloma cells with limited expression in normal tissues. T-cell redirecting therapies targeting GPRC5D, such as talquetamab, have shown efficacy in patients who have relapsed after BCMA-targeted therapies.[10]
-
Fc receptor-homolog 5 (FcRH5): Another cell surface protein expressed on B-cells and plasma cells that is being explored as a therapeutic target in multiple myeloma.
-
CD46: This complement regulatory protein is overexpressed in the majority of multiple myeloma patients and is being investigated as a target for antibody-drug conjugates.
Troubleshooting Guides & Experimental Protocols
Experimental Protocol: BCMA Immunohistochemistry on Bone Marrow Biopsy
This protocol provides a general guideline for the immunohistochemical staining of BCMA in formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy sections.
Materials:
-
FFPE bone marrow biopsy slides (4-5 µm thick)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10mM Sodium Citrate, pH 6.0
-
Wash Buffer: Tris-buffered saline with 0.05% Tween-20 (TBST)
-
Peroxidase Block (3% Hydrogen Peroxide)
-
Blocking Buffer: 5% normal goat serum in TBST
-
Primary Antibody: Anti-BCMA (CD269) monoclonal antibody (e.g., clone BCMA/2366).[7] Dilute as per manufacturer's recommendations.
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
DAB Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse with deionized water and then with TBST.
-
-
Peroxidase Block:
-
Incubate slides with Peroxidase Block for 10 minutes at room temperature.
-
Rinse with TBST.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the diluted primary anti-BCMA antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with TBST (3 changes, 5 minutes each).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with TBST (3 changes, 5 minutes each).
-
Incubate with DAB substrate until the desired brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation:
-
Positive Staining: Brown staining on the membrane and/or cytoplasm of plasma cells.
-
Negative Staining: Absence of brown staining in plasma cells.
-
Control: A known BCMA-positive multiple myeloma tissue section should be used as a positive control.
Experimental Protocol: Whole-Exome Sequencing (WES) of CD138+ Multiple Myeloma Cells
This protocol outlines the key steps for performing WES on CD138+ selected plasma cells from bone marrow aspirates.
1. CD138+ Plasma Cell Enrichment:
-
Obtain a fresh bone marrow aspirate in an appropriate anticoagulant (e.g., heparin).
-
Isolate mononuclear cells using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for CD138+ plasma cells using immunomagnetic bead selection (e.g., EasySep™ Human CD138 Positive Selection Kit).[11]
-
Assess the purity of the enriched population by flow cytometry.
2. DNA Extraction:
-
Extract high-quality genomic DNA from the enriched CD138+ cells using a commercial kit suitable for low cell numbers.
3. Library Preparation:
-
Quantify the extracted DNA.
-
Fragment the DNA to the desired size range (typically 150-200 bp) using enzymatic or mechanical methods.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
4. Exome Capture:
-
Hybridize the prepared library with biotinylated exome capture probes (e.g., Agilent SureSelect, Illumina TruSeq Exome).
-
Capture the probe-hybridized DNA fragments using streptavidin-coated magnetic beads.
-
Wash the beads to remove non-specific DNA.
-
Elute the captured exome library and perform a final PCR amplification.
5. Sequencing:
-
Quantify and assess the quality of the final exome library.
-
Sequence the library on a next-generation sequencing platform (e.g., Illumina NovaSeq).
6. Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome (e.g., hg19/GRCh37) using an aligner such as BWA.[12]
-
Variant Calling: Identify single nucleotide variants (SNVs) and insertions/deletions (indels) using tools like GATK's HaplotypeCaller or MuTect.[12][13]
-
Annotation: Annotate the identified variants using databases such as dbSNP, ClinVar, and COSMIC to predict their functional impact.
-
Analysis: Compare the variant calls between your resistant and sensitive cell lines to identify mutations in genes like TNFRSF17 or genes involved in drug metabolism and DNA repair pathways.
Quantitative Data Summary
The following tables summarize key efficacy data from the DREAMM clinical trial program for Belantamab this compound in relapsed/refractory multiple myeloma (RRMM).
Table 1: Efficacy of Single-Agent Belantamab this compound in Heavily Pretreated RRMM (DREAMM-2 Study)
| Dose Cohort | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| 2.5 mg/kg | 31%[3][14][15] | 19%[14] | 2.8 months[16] | 15.3 months[16] |
| 3.4 mg/kg | 35%[14] | 24%[14] | 3.9 months[16] | 14.0 months[16] |
Table 2: Efficacy of Belantamab this compound Combination Therapies in RRMM
| Trial | Treatment Arm | Comparator Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| DREAMM-7 | Belantamab this compound + Bortezomib + Dexamethasone (BVd) | Daratumumab + Bortezomib + Dexamethasone (DVd) | 36.6 months[17][18] | 82.7%[18] |
| DREAMM-8 | Belantamab this compound + Pomalidomide + Dexamethasone (BPd) | Bortezomib + Pomalidomide + Dexamethasone (PVd) | 32.6 months[11][19] | 76%[19] |
| DREAMM-5 (sub-study) | Low-dose Belantamab this compound + Nirogacestat | - | Not Reported | 60%[20] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Belantamab this compound
Caption: Mechanism of action of Belantamab this compound in multiple myeloma cells.
Signaling Pathway of this compound (MMAF) Resistance
Caption: Key signaling pathways involved in resistance to the MMAF payload.
Experimental Workflow for Investigating this compound Resistance
Caption: A typical experimental workflow to develop and characterize this compound resistance.
References
- 1. bmsys.ru [bmsys.ru]
- 2. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of NF-κB signaling on pathogenesis and current treatment strategies in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of NF-κB Signaling in the Interplay between Multiple Myeloma and Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. abeomics.com [abeomics.com]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. documents.cap.org [documents.cap.org]
- 10. researchgate.net [researchgate.net]
- 11. stemcell.com [stemcell.com]
- 12. protocols.io [protocols.io]
- 13. Whole-exome sequencing of cell-free DNA and circulating tumor cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Principles and Workflow of Whole Exome Sequencing - CD Genomics [cd-genomics.com]
- 16. Navigating the Limitations of Whole Exome Sequencing in Complex Genomic Regions [nostos-genomics.com]
- 17. bosterbio.com [bosterbio.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. appliedcells.com [appliedcells.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Inconsistent Results in Mafodotin Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cytotoxicity assays with Mafodotin-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the cytotoxic payload component of Belantamab this compound (Blenrep), an Antibody-Drug Conjugate (ADC) used in cancer therapy.[1] The ADC consists of a monoclonal antibody (Belantamab) that targets B-cell maturation antigen (BCMA), a protein highly expressed on multiple myeloma cells.[2] The antibody is linked to the cytotoxic agent, monomethyl auristatin F (MMAF).[1]
The mechanism of action involves a multi-step process:
-
Binding: The antibody component of the ADC binds to BCMA on the surface of the target cancer cell.
-
Internalization: The ADC-BCMA complex is then internalized by the cell through endocytosis.
-
Payload Release: Inside the cell, the linker connecting the antibody and MMAF is cleaved, releasing the active cytotoxic payload.[1]
-
Cytotoxicity: MMAF, a potent anti-mitotic agent, disrupts the microtubule network within the cell. This leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[1][3]
In addition to direct cytotoxicity, Belantamab this compound can also induce an immune-mediated antitumor response through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).
Q2: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values in this compound cytotoxicity assays can stem from several factors, which can be broadly categorized as issues related to the cells, the compound, or the assay procedure itself.[3]
Common causes include:
-
Cell-Related Issues:
-
Cell Health and Viability: Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. Overly confluent or sparse cultures can respond differently.[3]
-
Cell Line Instability: Genetic drift can occur in cancer cell lines over multiple passages, leading to changes in sensitivity to the ADC. It is advisable to use cells within a consistent, low passage number range.[4]
-
Mycoplasma Contamination: Regular testing for mycoplasma is crucial as contamination can significantly alter cellular response to cytotoxic agents.
-
-
Compound-Related Issues:
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of the this compound ADC can lead to its degradation. Aliquot the compound upon receipt and store it according to the manufacturer's instructions.[3]
-
Drug-to-Antibody Ratio (DAR): The number of MMAF molecules conjugated to each antibody can affect the ADC's potency and pharmacokinetics. Higher DARs can sometimes lead to faster clearance and a narrower therapeutic index.[5][6][7] Consistency in the DAR of the ADC batches used is important.
-
-
Assay Protocol Variability:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of variability. Ensure a homogenous single-cell suspension and mix gently between plating.[3]
-
Incubation Time: The cytotoxic effects of auristatins are time-dependent. Consistent incubation times are critical for reproducible IC50 values.[3][7]
-
Reagent Preparation: Inconsistent dilutions of the ADC or assay reagents will lead to variability.[3]
-
Edge Effects: Wells on the perimeter of microplates are prone to evaporation, which can affect cell growth. It is recommended to fill outer wells with sterile PBS or media and not use them for experimental samples.
-
Q3: I am observing high background or signal in my negative/vehicle control wells. What could be the reason?
High background in control wells can be caused by:
-
Contamination: Media or reagent contamination can lead to unexpected cell death or altered metabolic activity. Always use fresh, sterile reagents.
-
Errors in Plate Setup: Accidental addition of the this compound ADC to control wells. Use a clear plate map to avoid this.[3]
-
Solvent Effects: If using a solvent like DMSO to dissolve the compound, ensure the final concentration is consistent and non-toxic to the cells.
Q4: I am not observing the expected level of cytotoxicity with this compound. Why might this be?
A lack of expected cytotoxicity could be due to:
-
Degraded Compound: The this compound ADC may have degraded due to improper storage.[3]
-
Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of MMAF. This could be due to low or absent BCMA expression, or other resistance mechanisms.
-
Suboptimal Assay Conditions: The incubation time may be too short to observe the cytotoxic effects, as MMAF induces cell cycle arrest and delayed cell killing.[7]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during this compound cytotoxicity assays.
Issue 1: High Variability in Replicates
| Potential Cause | Recommendation |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each row or column to prevent settling. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For critical steps, consider using a multi-channel pipette to add reagents to all wells simultaneously. |
| Edge Effects | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain a humidified environment. |
| Inconsistent Incubation Times | Standardize the incubation time for all plates in an experiment and across experiments. |
Issue 2: Inconsistent IC50 Values Between Experiments
| Potential Cause | Recommendation |
| Cell Passage Number | Maintain a consistent and low passage number for your cell lines. Regularly thaw fresh vials of cells.[4] |
| Cell Health | Ensure cells are in the logarithmic growth phase with high viability (>90%) before seeding. |
| Reagent Variability | Use the same batch of serum and other critical reagents whenever possible to minimize variability.[4] |
| Compound Degradation | Aliquot this compound ADC stock solutions to avoid repeated freeze-thaw cycles and store as recommended.[3] |
Issue 3: Low or No Cytotoxic Effect
| Potential Cause | Recommendation |
| Incorrect Compound Concentration | Verify the concentration of your stock solution and the dilutions used. |
| Short Incubation Time | For tubulin inhibitors like MMAF, longer incubation times (e.g., 72-96 hours) may be necessary to observe significant cytotoxicity.[7] |
| Cell Line Resistance | Confirm BCMA expression on your target cell line using methods like flow cytometry. Consider using a different cell line with known sensitivity as a positive control. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Target cancer cell lines (BCMA-positive)
-
Complete cell culture medium
-
This compound ADC
-
96-well clear, flat-bottom plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8][10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8][10]
-
Compound Treatment: Prepare serial dilutions of the this compound ADC in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to the respective wells. Include vehicle-only controls.[3]
-
Incubation: Incubate the plate for the desired period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.[7][8]
-
MTT Addition: Add 10-20 µL of the MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[3][8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.[10][11]
Materials:
-
Target cancer cell lines (BCMA-positive)
-
Complete cell culture medium
-
This compound ADC
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound ADC. Include untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours).
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][12]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][12]
-
Luminescence Reading: Measure the luminescence using a luminometer.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Data Presentation
Table 1: Comparison of Common Cytotoxicity Assays
| Feature | MTT Assay | CellTiter-Glo® Assay |
| Principle | Measures metabolic activity via reduction of tetrazolium salt.[10] | Quantifies ATP as an indicator of metabolically active cells.[10] |
| Assay Endpoint | Colorimetric (Absorbance)[10] | Luminescent (Light Emission)[10] |
| Sensitivity | Moderate[10] | High[10] |
| Assay Time | 2 - 5 hours[10] | 10 - 30 minutes[10] |
Table 2: Troubleshooting Summary for Inconsistent IC50 Values
| Observation | Potential Cause | Suggested Action |
| High variability between replicates | Uneven cell seeding, pipetting errors, edge effects. | Improve cell suspension homogeneity, use calibrated pipettes, avoid using outer wells. |
| IC50 values differ between experiments | Cell passage number, cell health, reagent variability. | Use consistent low-passage cells, ensure high viability, use the same reagent lots. |
| Higher than expected IC50 | Degraded ADC, short incubation time, cell line resistance. | Use fresh ADC aliquots, increase incubation time (72-96h), confirm target expression. |
| Lower than expected IC50 | Incorrect dilutions, cell seeding density too low. | Verify all dilution calculations, optimize cell seeding density. |
Visualizations
Caption: Mechanism of Action of Belantamab this compound.
Caption: General workflow for a this compound cytotoxicity assay.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. webcast.imsts.com [webcast.imsts.com]
- 2. Belantamab this compound (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. OUH - Protocols [ous-research.no]
Technical Support Center: Optimizing Mafodotin (MMAE) Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Mafodotin (MMAE) dosage for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound (MMAE)?
A1: Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent.[1] It functions as an antimitotic agent by inhibiting the polymerization of tubulin, a crucial component of microtubules.[2][3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[4][5] Due to its high toxicity, MMAE is not typically used as a standalone drug but is rather conjugated to a monoclonal antibody (mAb) to form an antibody-drug conjugate (ADC).[1][5] This ADC selectively targets tumor cells, and once internalized, the linker connecting MMAE to the antibody is cleaved, releasing the cytotoxic payload.[1]
Q2: How do I determine a starting dose for my MMAE-based ADC in an in vivo animal study?
A2: Determining a safe and effective starting dose is a critical first step. A common approach involves:
-
Literature Review: Search for published studies on ADCs with similar antibodies, linkers, or targeting the same antigen to find existing dosing information in relevant animal models.[6]
-
In Vitro Data: Utilize in vitro cytotoxicity data (e.g., IC50 or EC50 values) as a preliminary guide. However, direct conversion to an in vivo dose is not straightforward and requires further investigation.[6] The IC50 of free MMAE is typically in the low nanomolar to picomolar range.[4]
-
Dose-Range Finding Studies: If no prior data exists, a dose-range finding study is essential. This involves administering escalating doses of the ADC to different groups of animals to identify the maximum tolerated dose (MTD).[6]
Q3: What are common toxicities associated with MMAE-based ADCs in animal studies?
A3: Off-target toxicities are often related to the MMAE payload.[7] Common dose-limiting toxicities observed in preclinical studies with MMAE-based ADCs include:
-
Hematotoxicity: Manifesting as neutropenia and thrombocytopenia.[8][9]
-
Skin Toxicity: Can be a dose-limiting factor for some MMAE-based ADCs.[7]
-
Liver Toxicity: Characterized by elevated liver enzymes and hepatocellular apoptosis or necrosis.[9]
Troubleshooting Guide
Issue 1: Inconsistent anti-tumor efficacy in xenograft models.
| Potential Cause | Troubleshooting Step |
| Suboptimal ADC Dose | Conduct a dose-escalation study to determine the MTD and optimal efficacious dose. Titrate the dose to balance efficacy and toxicity. |
| Poor ADC Stability | Assess the stability of your ADC in serum. Premature cleavage of the linker can lead to systemic toxicity and reduced efficacy.[10] |
| Low Target Antigen Expression | Verify the expression level of the target antigen on the tumor cells in your xenograft model. Low expression can lead to reduced ADC binding and internalization. |
| Drug Resistance | Tumor cells can develop resistance mechanisms, such as upregulating drug efflux pumps.[11] |
Issue 2: Excessive toxicity and weight loss in study animals.
| Potential Cause | Troubleshooting Step |
| Dose is too high | Reduce the administered dose. Consider a dose fractionation schedule (e.g., splitting the dose over several days) to improve tolerability.[12] |
| "Bystander Effect" Toxicity | The cell-permeable nature of MMAE can lead to the killing of neighboring healthy cells (bystander effect), which can contribute to toxicity.[4] Evaluate the ADC's specificity and consider linkers that are more stable in the tumor microenvironment. |
| Off-target Toxicity of MMAE | As MMAE is a potent cytotoxin, even small amounts of prematurely released payload can cause systemic toxicity.[8] |
Quantitative Data Summary
Table 1: Examples of MMAE-based ADC Dosing in Preclinical and Clinical Studies
| ADC | Dose | Dosing Schedule | Model/Patient Population | Reference |
| Belantamab this compound | 2.5 mg/kg or 3.4 mg/kg | Day 1 of each 21-day cycle | Relapsed/Refractory Multiple Myeloma Patients | [13] |
| Polatuzumab Vedotin | 1.8 mg/kg | Every 21 days for 6 cycles | Relapsed or Refractory DLBCL Patients | [9] |
| Brentuximab Vedotin | 1.2 mg/kg | Every 2 weeks for up to 12 doses | Previously untreated Stage III or IV cHL | [12] |
| vc-MMAE ADC | 1.25 mg/kg | Every 3 or 4 days | Prostate cancer mouse model | [7] |
| [natCu]PDC-1 (MMAE conjugate) | 6 mg/kg | Four times during the study | DX3puroβ6 tumor-bearing mice | [14] |
Experimental Protocols
Protocol 1: General Procedure for a Dose-Range Finding Study
-
Animal Model: Select a relevant animal model (e.g., nude mice bearing human tumor xenografts).
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex per group.[6]
-
Dose Selection: Select doses based on a logarithmic scale (e.g., 1, 3, 10, 30 mg/kg). The range should be wide enough to identify a no-effect level and a toxic level.[6]
-
Administration: Administer the MMAE-based ADC via the intended clinical route (e.g., intravenous injection).
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[6] Record body weight before dosing and daily throughout the study. A weight loss of >15-20% is often considered a humane endpoint.[6]
-
Data Collection: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform histopathological examination of key organs.
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity.
Visualizations
Caption: Mechanism of action of a this compound (MMAE)-based Antibody-Drug Conjugate.
Caption: Workflow for optimizing this compound (MMAE) dosage in in vivo studies.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doctaforum.com [doctaforum.com]
- 14. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Belantamab Mafodotin Off-Target Toxicity Mitigation
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce the off-target toxicity of belantamab mafodotin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target toxicity associated with belantamab this compound?
The most significant and common off-target toxicity of belantamab this compound is ocular toxicity, specifically keratopathy (corneal epithelium changes).[1][2][3][4][5] This can manifest as blurred vision, dry eyes, and in severe cases, corneal ulcers and substantial vision loss.[2][5][6] The underlying cause is believed to be the "off-target" damage to corneal epithelial cells by the cytotoxic payload, monomethyl auristatin F (MMAF).[2][4][7][8]
Q2: What is the proposed mechanism of belantamab this compound-induced ocular toxicity?
The ocular toxicity is not due to the antibody targeting B-cell maturation antigen (BCMA), as BCMA is not typically expressed in the cornea.[9] Instead, it is an off-target effect of the cytotoxic agent, MMAF.[2][4][7][8] It is hypothesized that the antibody-drug conjugate (ADC) may reach the corneal epithelial cells through the tear film or the limbal vasculature.[9][10] Once internalized by these cells, the released MMAF, a potent microtubule inhibitor, disrupts essential cellular processes, leading to apoptosis of the corneal epithelial cells.[4][9][11]
Q3: What are the key strategies to mitigate ocular toxicity during our experiments?
The primary strategies for managing ocular toxicity include:
-
Dose Modifications: This is a critical strategy and involves both dose reduction and extending the dosing interval.[2][12][13]
-
Prophylactic Measures: The use of preservative-free lubricant eye drops is recommended to help manage symptoms.[1][14][15]
-
Regular Ophthalmic Monitoring: Frequent and consistent eye examinations are crucial for early detection and management.[2][12][14][15]
Troubleshooting Guides
Issue: We are observing significant ocular toxicity in our animal models.
Possible Cause: The administered dose may be too high or the dosing frequency too short.
Suggested Solutions:
-
Dose Reduction: Consider reducing the dose of belantamab this compound. Studies have shown that a reduced dose can significantly decrease the incidence of severe keratopathy without compromising efficacy.[3][12] For instance, a dose reduction from 2.5 mg/kg to 1.9 mg/kg has been shown to lower the rate of grade 3–4 keratopathy.[3]
-
Extended Dosing Intervals: Increasing the time between doses (e.g., from every 3 weeks to every 4, 8, or even 12 weeks) can allow for ocular recovery and reduce the cumulative toxicity.[12][16]
-
Implement a Monitoring Protocol: Establish a regular schedule for ophthalmic examinations in your animal models to detect early signs of keratopathy. This will allow for timely intervention with dose modifications.
Issue: How can we quantitatively assess ocular toxicity in our studies?
Solution: A standardized grading scale, such as the Keratopathy and Visual Acuity (KVA) scale used in clinical trials, can be adapted for pre-clinical studies.[1][6][8] This involves regular slit-lamp examinations and assessments of visual acuity.
Data on Ocular Toxicity and Dose Modifications
The following tables summarize quantitative data from clinical studies on the incidence of ocular adverse events and the impact of dose modifications.
Table 1: Incidence of Keratopathy in DREAMM Clinical Trials
| Clinical Trial | Dose | Incidence of Keratopathy (Any Grade) |
| DREAMM-1 (Part 1) | Dose-escalation | 53% |
| DREAMM-1 (Part 2) | 3.4 mg/kg | 63% |
| DREAMM-2 | 2.5 mg/kg | 71%[2] |
| DREAMM-2 | 3.4 mg/kg | 75%[2] |
Table 2: Impact of Dose Reduction on Grade 3-4 Keratopathy
| Study Cohort | Incidence of Grade 3-4 Keratopathy | p-value |
| Full Dose (≥ 2.5 mg/kg) | 52% | 0.004[3] |
| Reduced Dose (1.9 mg/kg) | 7% | 0.004[3] |
Table 3: Dose Modifications for Ocular Adverse Reactions (per KVA Scale)
| Grade | Keratopathy Findings | Change in Best-Corrected Visual Acuity (BCVA) | Recommended Dose Modification |
| 1 | Mild superficial keratopathy | Decline of 1 line from baseline | Continue current dose.[6][15] |
| 2 | Moderate superficial keratopathy | Decline of 2-3 lines from baseline | Hold treatment until improvement to Grade 1 or better, then resume at the same dose.[6][15] |
| 3 | Severe superficial keratopathy | Decline of >3 lines from baseline | Hold treatment until improvement to Grade 1 or better, then resume at a reduced dose (e.g., 1.9 mg/kg).[6][15] |
| 4 | Corneal epithelial defect (e.g., ulcer) | Worse than 20/200 | Consider permanent discontinuation. If continuing, hold until improvement to Grade 1 or better and resume at a reduced dose.[6][15] |
Experimental Protocols
Protocol 1: Assessment of Ocular Toxicity
Objective: To monitor for and grade ocular toxicity, specifically keratopathy, in subjects receiving belantamab this compound.
Materials:
-
Slit-lamp biomicroscope
-
Fluorescein sodium ophthalmic strips
-
Topical anesthetic eye drops
-
Visual acuity chart (e.g., Snellen chart)
Procedure:
-
Baseline Examination: Conduct a comprehensive ophthalmic examination before the first dose of belantamab this compound. This should include:
-
Best-Corrected Visual Acuity (BCVA) assessment.
-
Slit-lamp examination of the anterior segment of the eye, with careful inspection of the cornea.
-
Corneal staining with fluorescein to detect any epithelial defects.
-
-
Pre-dose Monitoring: Repeat the ophthalmic examination prior to each subsequent dose.[14][15]
-
Symptom Monitoring: Actively question subjects about any new or worsening ocular symptoms, such as blurred vision, dry eyes, or eye pain, at each visit.
-
Grading of Findings: Grade any observed keratopathy and changes in visual acuity according to a standardized scale (e.g., the KVA scale).
-
Dose Adjustment: Implement dose modifications (delay, reduction, or discontinuation) based on the severity of the ocular findings, following a pre-defined protocol (see Table 3).
Visualizations
Caption: Proposed mechanism of belantamab this compound-induced ocular toxicity.
Caption: Workflow for the management of ocular toxicity.
Caption: Key strategies to reduce the off-target toxicity of belantamab this compound.
References
- 1. Management of Ocular Toxicity in Patients Receiving Belantamab this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ocular Toxicity of Belantamab this compound, an Oncological Perspective of Management in Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. targetedonc.com [targetedonc.com]
- 6. drugs.com [drugs.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Belantamab this compound: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Article from POCN's Multiple Myeloma Center of Excellence [pocncoe.com]
- 11. jclinmedcasereports.com [jclinmedcasereports.com]
- 12. Clinical experience with belantamab this compound: Management strategies for ocular toxicity [multiplemyelomahub.com]
- 13. onclive.com [onclive.com]
- 14. themmrf.org [themmrf.org]
- 15. jadpro.com [jadpro.com]
- 16. The clinical journey of belantamab this compound for myeloma and lessons learned in its development | VJHemOnc [vjhemonc.com]
addressing poor solubility of Mafodotin in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the poor solubility of Mafodotin in experimental buffers.
Overview
This compound (mc-MMAF) is a potent anti-tubulin agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][] It is a derivative of monomethyl auristatin F (MMAF), which is known for its hydrophobic nature.[4][5][6] This hydrophobicity is a primary contributor to its poor solubility in aqueous experimental buffers, which can lead to challenges such as precipitation and aggregation, potentially impacting experimental results.[6] This guide offers strategies and protocols to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent.[7] Dimethyl sulfoxide (DMSO) is highly recommended for creating a high-concentration stock solution.[1][4][8][9][10] Other organic solvents like dimethylformamide (DMF) or ethanol can also be used.[7][9][11] It is crucial to ensure the this compound is fully dissolved in the organic solvent before any subsequent dilution into aqueous buffers.
Q2: My this compound precipitated after I diluted my DMSO stock into my aqueous buffer. What went wrong?
A2: This is a common issue that occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution.[12] The addition of a concentrated organic stock to an aqueous buffer can cause the compound to crash out of solution. To prevent this, add the organic stock solution dropwise to the aqueous buffer while gently vortexing or stirring.[13] It is also possible that the final concentration of the organic co-solvent is too low to maintain solubility.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies, but most can tolerate a final concentration of 0.5-1% without significant cytotoxic effects.[12] It is always best practice to determine the specific tolerance of your cell line and to include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Q4: Can I use sonication or warming to help dissolve my this compound?
A4: Yes, both methods can aid in dissolution. Brief periods of sonication can help break up aggregates and improve solubilization.[7][11][12][13][14] Gentle warming of the solution (not exceeding 40°C) can also increase solubility.[12][14] However, care must be taken to avoid degradation of the peptide.[11] Always centrifuge your solution after these steps to pellet any remaining undissolved material before use.[14]
Q5: How does pH affect the solubility of this compound?
A5: The solubility of peptides like this compound can be significantly influenced by pH.[11][14] Since this compound contains a C-terminal phenylalanine with a carboxylic acid group, its charge state changes with pH.[1][4] For peptides with acidic groups, solubility can sometimes be improved in basic buffers (higher pH).[11] It is recommended to test solubility in small aliquots using buffers at different pH levels to determine the optimal condition for your experiment.[11][15]
Troubleshooting Guide
Issue 1: Lyophilized this compound powder will not dissolve in the initial solvent.
This guide provides a step-by-step workflow for troubleshooting initial dissolution problems with this compound.
Caption: Workflow for dissolving lyophilized this compound powder.
Issue 2: this compound precipitates when diluted into aqueous buffer.
This guide illustrates the process for troubleshooting precipitation upon dilution into aqueous media.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound | C49H76N6O11 | CID 56949327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. MMAF | Microtubule Associated | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. jpt.com [jpt.com]
- 12. benchchem.com [benchchem.com]
- 13. iscabiochemicals.com [iscabiochemicals.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mafodotin (vc-MMAE) Conjugation to Antibodies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of Mafodotin (vc-MMAE) to antibodies, a critical step in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is considered low conjugation efficiency for this compound ADCs?
A1: Low conjugation efficiency is characterized by a lower-than-expected average Drug-to-Antibody Ratio (DAR).[] The DAR represents the average number of drug molecules conjugated to a single antibody.[] While the optimal DAR varies depending on the ADC, a common target for cysteine-linked conjugates like those with this compound is a DAR of approximately 4.[2] Significantly lower values may indicate suboptimal reaction conditions or issues with the starting materials. A low DAR can potentially reduce the anti-tumor efficacy of an ADC.[3]
Q2: What are the primary causes of low conjugation efficiency with this compound?
A2: Low conjugation efficiency can stem from several factors throughout the experimental workflow.[4] Key causes include:
-
Incomplete Antibody Reduction: Insufficient reduction of interchain disulfide bonds in the antibody results in fewer available thiol (-SH) groups for conjugation.[5][6]
-
Inefficient Drug-Linker Reaction: The maleimide group of the this compound linker may be degraded or the reaction conditions may not be optimal for the Michael addition reaction with the antibody's thiol groups.[4]
-
Hydrolysis of the Maleimide Group: The maleimide group is susceptible to hydrolysis, especially at higher pH, which renders it inactive for conjugation.[4]
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the desired conjugation reaction.[7]
-
Low Purity or Concentration of Starting Materials: Impurities in the antibody preparation can interfere with the reaction, and low antibody concentrations can hinder conjugation efficiency.[7]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect ADC stability and efficacy?
A3: The DAR is a critical quality attribute that significantly impacts the therapeutic window of an ADC.[][8]
-
Low DAR: May result in reduced potency and therapeutic efficacy.[3]
-
High DAR: Can lead to increased aggregation due to the hydrophobicity of the payload, which can affect stability, solubility, and pharmacokinetics.[8][9] High DARs can also lead to faster clearance from circulation.
Optimizing the DAR is a crucial balance between efficacy and safety.[]
Q4: My ADC is showing signs of aggregation. What are the potential causes and how can I prevent it?
A4: Aggregation of ADCs is a common issue, particularly with hydrophobic payloads like MMAE.[10] The primary causes include:
-
Increased Hydrophobicity: The conjugation of hydrophobic drug-linkers to the antibody surface can expose hydrophobic patches, leading to self-association and aggregation.[9][11]
-
High DAR: A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[8]
-
Suboptimal Formulation: Unfavorable buffer conditions, such as pH and ionic strength, can promote aggregation.[11]
-
Stress Conditions: Exposure to thermal stress, shear stress from mixing, or multiple freeze-thaw cycles can denature the antibody and induce aggregation.[8][9]
Prevention strategies include optimizing the DAR, screening for optimal buffer conditions and excipients, and carefully controlling process parameters like temperature and mixing.[10]
Q5: What is "retro-Michael addition" and why is it a concern for this compound ADCs?
A5: The retro-Michael reaction is the reversal of the thiol-maleimide conjugation, where the thiosuccinimide adduct reverts to the original thiol and maleimide.[5] This can lead to premature release of the drug-linker from the antibody. In a biological system, the released drug-linker can then react with other thiol-containing molecules like albumin, leading to off-target toxicity and reduced efficacy.[5][12]
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
This is often observed as a low average DAR in the final product. Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Incomplete Antibody Reduction | - Optimize Reductant Concentration: Titrate the concentration of the reducing agent (e.g., TCEP or DTT). Insufficient reductant will not expose enough thiol groups for conjugation.[4] - Optimize Reduction Time and Temperature: Ensure the reduction reaction proceeds for a sufficient duration and at an optimal temperature. Higher temperatures can increase the number of available thiols, but may also risk antibody denaturation.[6] |
| Inefficient Drug-Linker Reaction | - Check Drug-Linker Quality: Ensure the this compound (vc-MMAE) is not degraded. It should be stored under recommended conditions (typically -20°C or -80°C, protected from moisture).[4] - Optimize Reaction pH: The Michael addition reaction between the maleimide and thiol is pH-dependent, with an optimal range typically between 6.5 and 7.5.[4][5] - Increase Molar Excess of Drug-Linker: A higher molar ratio of the drug-linker to the antibody can drive the reaction to completion.[4] |
| Hydrolysis of Maleimide Group | - Control pH: The maleimide group can hydrolyze at higher pH, rendering it inactive. Maintain the recommended pH throughout the conjugation process.[4] |
| Interfering Substances in Buffer | - Buffer Exchange: Perform a buffer exchange to remove interfering substances like Tris, glycine, or sodium azide before starting the conjugation reaction.[7] |
| Low Purity/Concentration of Antibody | - Ensure Antibody Purity: Use an antibody that is greater than 95% pure to avoid competition for the label from impurities.[7] - Maintain Adequate Concentration: Ensure the starting antibody concentration is sufficient, typically greater than 0.5 mg/mL.[7] |
Problem: Inconsistent Drug-to-Antibody Ratio (DAR)
Achieving a consistent DAR is crucial for the therapeutic efficacy and safety of an ADC.
| Potential Cause | Troubleshooting Recommendations |
| Inconsistent Reaction Stoichiometry | - Accurate Reagent Concentrations: Ensure accurate concentration determination of both the antibody and the drug-linker solution. - Consistent Molar Ratios: Use a consistent molar ratio of the drug-linker to the antibody in every reaction.[4] |
| Variability in Antibody Reduction | - Precise Control of Reduction Conditions: Tightly control the concentration of the reducing agent, temperature, and reaction time to ensure a consistent number of available thiols. |
| Analytical Method Variability | - Method Validation: Ensure that the analytical method used for DAR determination (e.g., HIC, RP-HPLC, LC-MS) is robust and validated.[4] |
Problem: ADC Aggregation
Aggregation can impact the stability, efficacy, and safety of the final product.
| Potential Cause | Troubleshooting Recommendations |
| High DAR | - Optimize DAR: Aim for a lower DAR if aggregation is a persistent issue, balancing potency with stability. |
| Hydrophobic Interactions | - Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates, sugars) to find a formulation that minimizes aggregation.[10] |
| Process-Induced Stress | - Gentle Handling: Avoid vigorous mixing and control processing parameters like flow rates during filtration to minimize shear stress.[8] - Control Temperature: Store the ADC at recommended temperatures and avoid repeated freeze-thaw cycles.[8] |
Quantitative Data Summary
Table 1: Factors Influencing Antibody Reduction and Thiol Availability
| Parameter | Effect on Thiol Availability | Notes |
| DTT Concentration | Increasing DTT concentration from 0.1 mM to 20 mM significantly increases the number of thiols per antibody.[6] | The number of available thiols tends to plateau at higher DTT concentrations (e.g., above 20 mM).[6] |
| Temperature | Higher temperatures (e.g., 37°C vs. 4°C) lead to an increased number of available thiols.[6] | Care must be taken to avoid temperatures that could lead to antibody denaturation. |
| Incubation Time | Increased incubation time has a minimal effect on antibody reduction compared to DTT concentration and temperature.[6] |
Table 2: Recommended Reaction Conditions for this compound (vc-MMAE) Conjugation
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Optimizes the Michael addition reaction while minimizing maleimide hydrolysis and reaction with amines.[5] |
| Temperature | 4°C to Room Temperature | A balance between reaction rate and protein stability. Lower temperatures may be used for longer reactions.[2] |
| Molar Excess of Drug-Linker | 1.5 to 20-fold | A molar excess drives the reaction to completion, but a very large excess may lead to non-specific reactions.[2][7] |
| Reaction Time | 1 - 2 hours | Typically sufficient for the reaction to proceed to completion.[2][7] |
Table 3: Comparison of Analytical Techniques for DAR Determination
| Technique | Principle | Advantages | Limitations |
| UV-Vis Spectrophotometry | Measures absorbance at specific wavelengths for the antibody and payload to calculate the average DAR.[] | Quick and simple.[3] | Provides only an average DAR and cannot determine the distribution of different DAR species.[3] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Different DAR species have different retention times. | The most widely used method for detailed DAR analysis and drug load distribution, especially for cysteine-linked ADCs.[3] | Requires method development and optimization. |
| Reversed-Phase HPLC (RP-HPLC) | Separates ADC species based on hydrophobicity under denaturing conditions. | Suitable for detailed DAR analysis and drug load distribution at the light and heavy chain levels.[3] | Denaturing conditions may not be suitable for all ADCs. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species and determines their mass to identify and quantify different DAR species. | Provides detailed information on DAR and drug load distribution.[3] | More complex instrumentation and data analysis. |
Experimental Protocols
General Protocol for this compound (vc-MMAE) Conjugation via Cysteine Residues
This protocol outlines a general procedure for the conjugation of a maleimide-functionalized this compound linker-payload to an antibody.
1. Antibody Preparation and Reduction
-
Buffer Exchange: If the antibody is in a buffer containing interfering substances, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Reduction:
-
To the antibody solution, add a calculated molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).[4] The molar excess will depend on the desired DAR.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a set time (e.g., 2 hours) to reduce the interchain disulfide bonds.[2]
-
Remove the excess reducing agent using a desalting column.[2]
-
2. Drug-Linker Conjugation
-
Prepare Drug-Linker Solution: Prepare a stock solution of maleimide-vc-MMAE in an organic solvent like DMSO.[2]
-
Conjugation Reaction:
3. Quenching and Purification
-
Quenching: Add a quenching reagent, such as N-acetylcysteine, to react with any excess maleimide-vc-MMAE.[4]
-
Purification: Purify the ADC to remove unreacted drug-linker and other impurities using a suitable chromatography method, such as size exclusion chromatography (SEC).[7]
4. ADC Characterization
-
DAR Determination: Determine the average DAR and the distribution of DAR species using an appropriate analytical method like HIC or LC-MS.
-
Aggregation Analysis: Analyze the level of aggregation in the final ADC product using SEC.[10]
-
Purity Assessment: Assess the purity of the ADC using methods like SDS-PAGE.[6]
Visualizations
Caption: Experimental workflow for this compound-antibody conjugation.
References
- 2. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Measuring Mafodotin Internalization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers refining protocols to measure the internalization of Mafodotin-based antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during this compound ADC internalization experiments.
1. Issue: Low or No Internalization Signal
-
Question: We are not detecting a significant signal for this compound ADC internalization. What are the potential causes and solutions?
-
Answer: A weak or absent signal can stem from several factors, from the biological system to the experimental technique.
-
Potential Cause 1: Inefficient Antibody Internalization. Not all antibodies are efficiently internalized upon binding to their target antigen.[1][2] The efficacy of an ADC is highly dependent on the antibody's ability to be taken up by the cancer cell.[3][4]
-
Solution: Screen multiple antibody candidates to identify one with robust internalization kinetics.[5] If possible, select an antibody known to internalize efficiently for your target antigen.
-
-
Potential Cause 2: Low Antigen Expression. The target cell line may not express sufficient levels of the target antigen on its surface.
-
Solution: Confirm antigen expression levels using quantitative flow cytometry or western blotting. Select a cell line with high, validated antigen expression for your assays.
-
-
Potential Cause 3: Suboptimal Reagent Concentration or Incubation Time. The ADC concentration may be too low, or the incubation time too short to allow for detectable internalization.
-
Potential Cause 4: Inappropriate Detection Method. The chosen assay may not be sensitive enough for the experimental conditions.
-
2. Issue: High Background or Non-Specific Signal
-
Question: Our internalization assay shows a high background signal, making it difficult to distinguish true internalization. How can we reduce this?
-
Answer: High background can obscure specific signals and is a common challenge. The source is often either non-specific binding of the ADC or issues with the detection reagents.
-
Potential Cause 1: Non-Specific Antibody Binding. The antibody component of the ADC may be binding to non-target proteins or the cell culture plastic.
-
Solution: Include a blocking step using BSA or serum from the same species as the secondary antibody. Ensure all washing steps are thorough to remove unbound ADC. Use an isotype control ADC (an antibody with the same isotype but irrelevant specificity) to quantify non-specific binding.
-
-
Potential Cause 2: Autofluorescence. The cells themselves may be autofluorescent at the wavelength used for detection.
-
Solution: Analyze an unstained cell sample to determine the level of autofluorescence. If it is significant, consider using a fluorophore in a different spectral range (e.g., far-red or near-infrared).
-
-
Potential Cause 3: Issues with Fluorescent Dyes/Quenchers. For fluorescence-based assays, issues with the labeling or quenching steps can lead to high background.
-
Solution: If using a quenching assay to distinguish surface-bound from internalized ADC, ensure the quenching antibody is used at its optimal concentration.[3][4][8] Insufficient quenching will leave a high surface signal. Conversely, if using pH-sensitive dyes, ensure the extracellular medium is at a neutral pH, as acidic medium can cause the dye to fluoresce prematurely.[6][8]
-
-
3. Issue: Inconsistent or Variable Results
-
Question: We are observing significant well-to-well or day-to-day variability in our internalization data. What steps can we take to improve consistency?
-
Answer: Reproducibility is key for reliable data. Inconsistency often points to variations in cell handling or assay execution.
-
Potential Cause 1: Cell Health and Passage Number. Cells that are unhealthy, overgrown, or at a high passage number can exhibit altered protein expression and internalization capacity.
-
Solution: Use cells from a consistent, low passage number. Ensure cells are healthy and seeded at a consistent density for each experiment.[9] Avoid letting cells become over-confluent.
-
-
Potential Cause 2: Inconsistent Incubation Conditions. Variations in temperature, CO2 levels, or incubation times can affect biological processes, including endocytosis.
-
Potential Cause 3: Pipetting Inaccuracy. Inconsistent reagent volumes can lead to significant variability, especially in multi-well plate formats.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For sensitive assays, consider using automated liquid handlers for reagent addition.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound ADC internalization and payload release?
A1: The process begins when the antibody portion of the ADC binds to a specific antigen on the surface of a tumor cell.[2] This binding triggers receptor-mediated endocytosis, where the cell membrane engulfs the ADC-antigen complex, forming an endosome.[10][11] The endosome then traffics through the cell and fuses with a lysosome. The acidic environment of the lysosome degrades the antibody and cleaves the linker, releasing the cytotoxic payload, monomethyl auristatin F (MMAF) in the case of this compound, into the cytoplasm.[11][12] The released MMAF then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[11]
Q2: Which methods are most commonly used to quantify this compound ADC internalization?
A2: Several techniques are available, with the choice depending on the specific experimental question (e.g., rate vs. endpoint, population vs. single-cell analysis). The most common methods are:
-
Flow Cytometry: A high-throughput method that provides quantitative data on a per-cell basis for a large population.[4][13] It's excellent for comparing the internalization of different ADC candidates or measuring internalization rates.[3][13] Assays often use pH-sensitive dyes or quenching antibodies to differentiate between surface-bound and internalized ADCs.[4][6]
-
Immunofluorescence Microscopy: Provides spatial resolution, allowing visualization of the ADC's subcellular localization (e.g., in endosomes or lysosomes).[7][13] While traditionally more qualitative, high-content imaging systems can automate image analysis for quantitative data.[13]
-
Live-Cell Imaging: Enables real-time tracking of ADC internalization and trafficking in living cells, providing dynamic kinetic data.[14]
Q3: How important are controls in an internalization assay?
A3: Controls are critical for interpreting your results correctly. Key controls include:
-
Isotype Control: An ADC with an antibody of the same isotype but irrelevant specificity. This helps determine the level of non-specific uptake.
-
4°C Incubation Control: At 4°C, active processes like endocytosis are inhibited. This control helps to measure only the surface-bound ADC and confirms that the signal seen at 37°C is due to active internalization.[7]
-
Unstained Cells: Used to measure background autofluorescence.
-
Antigen-Negative Cell Line: A cell line that does not express the target antigen. This serves as another control for non-specific binding and uptake.
Experimental Protocols & Data
Protocol: Flow Cytometry-Based Internalization Assay Using a Quenching Antibody
This protocol quantifies the percentage of internalized ADC by measuring the fluorescence that is protected from a quenching antibody that cannot enter the cell.
Methodology:
-
Cell Preparation: Seed target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Binding: Chill the plate to 4°C to inhibit endocytosis. Add the fluorescently-labeled this compound ADC at a predetermined optimal concentration and incubate at 4°C for 30-60 minutes to allow binding.
-
Washing: Gently wash the cells with cold PBS to remove unbound ADC.
-
Internalization: For the test samples, add pre-warmed culture medium and transfer the plate to a 37°C incubator for various time points. For the "Total Binding" control (0% internalization), keep the plate at 4°C.
-
Quenching: Stop internalization by placing the plate on ice. Add an anti-fluorophore quenching antibody (e.g., anti-Alexa Fluor 488) to all wells and incubate on ice for 30 minutes.[6][8] This will quench the signal from any ADC remaining on the cell surface.
-
Analysis: Wash the cells, detach them, and analyze the mean fluorescence intensity (MFI) using a flow cytometer.
Data Calculation & Presentation: The percentage of internalization can be calculated using the MFI of the samples.
-
MFIquenched: Signal from cells incubated at 37°C and treated with quencher (internalized ADC).
-
MFItotal: Signal from cells kept at 4°C without quencher (total surface-bound ADC).
Formula: Percent Internalization = (MFI_quenched / MFI_total) * 100
The results should be summarized in a table for clarity.
| Time Point (Minutes) at 37°C | Mean Fluorescence Intensity (MFI) | Percent Internalization (%) |
| 0 (Control at 4°C) | 1500 | 10.0% |
| 30 | 5250 | 35.0% |
| 60 | 9000 | 60.0% |
| 120 | 11250 | 75.0% |
| 240 | 11550 | 77.0% |
| Table 1: Example quantitative data from a flow cytometry-based internalization assay. MFI_total was determined to be 15,000. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 3. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]
- 4. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 6. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. ibidi.com [ibidi.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adcreview.com [adcreview.com]
- 14. abzena.com [abzena.com]
improving the therapeutic index of Mafodotin-based ADCs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is dedicated to improving the therapeutic index of Mafodotin-based and other auristatin-based Antibody-Drug Conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound-based ADC and how does it work?
A this compound-based ADC uses a cytotoxic payload derived from monomethyl auristatin F (MMAF). The term "this compound" specifically refers to the combination of MMAF with a maleimidocaproyl (mc) linker.[1][2] This linker is typically non-cleavable. The mechanism of action begins with the monoclonal antibody component of the ADC binding to a specific target antigen on the surface of a cancer cell.[3][4] Following binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis and trafficked to the lysosomes.[1][3][5] Inside the lysosome, the antibody is degraded, which releases the active MMAF payload into the cytoplasm.[1][6] MMAF then potently disrupts the microtubule network by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][7]
Q2: What are the key factors that limit the therapeutic index of auristatin-based ADCs like this compound?
The therapeutic index of auristatin-based ADCs is often constrained by a narrow window between the effective dose and the dose that causes toxicity.[8] Key limiting factors include:
-
Off-target Toxicity: Premature release of the cytotoxic payload in circulation can damage healthy tissues, leading to dose-limiting toxicities such as neutropenia, peripheral neuropathy, and anemia.[8][9] For this compound specifically, ocular toxicity has been a noted concern.[9][10]
-
Hydrophobicity and Aggregation: Auristatin payloads, particularly MMAE, are hydrophobic.[8] This can cause the ADC to aggregate, especially at higher drug-to-antibody ratios (DAR), leading to poor pharmacokinetics and rapid clearance from the body.[8][11]
-
Linker Instability: The stability of the linker is crucial. If the linker is unstable in the bloodstream, it can prematurely release the payload, increasing systemic toxicity.[8][12][13]
-
Drug Resistance: Cancer cells can develop resistance to ADCs through various mechanisms, including downregulation of the target antigen, impaired ADC internalization and trafficking, or upregulation of drug efflux pumps that remove the payload from the cell.[4][14][15]
Q3: How can the therapeutic index of auristatin-based ADCs be improved?
Several strategies are being explored to widen the therapeutic index of these ADCs:
-
Novel Linker and Payload Technologies: Developing more stable linkers that only release the payload inside the target cell can reduce off-target toxicity.[13] The use of hydrophilic linkers or payloads can also mitigate the aggregation issues associated with hydrophobic auristatins, allowing for higher and more homogeneous DARs.[11][16][17]
-
Site-Specific Conjugation: Controlling the exact placement and number of payload molecules on the antibody can lead to more homogeneous ADC populations with improved pharmacokinetic properties and a wider therapeutic window.
-
Antibody Engineering: Modulating the antibody's binding affinity can be a strategy. In some cases, reducing the binding affinity has been shown to decrease uptake in normal tissues that express the target antigen at low levels, thereby improving the therapeutic index without compromising anti-tumor activity.[18][19]
-
Payload Sequestration: Co-administration of agents that can bind to and neutralize any prematurely released payload in the circulation is another approach to reduce off-target toxicity.[20][21]
Troubleshooting Guides
This section provides solutions to common problems encountered during the preclinical development of this compound-based ADCs.
Problem 1: Inconsistent IC50 values in in vitro cytotoxicity assays.
| Potential Cause | Troubleshooting Steps |
| Cell Density and Health | Ensure cells are in the logarithmic growth phase and have high viability at the start of the experiment. Variations in initial cell seeding density can significantly impact results.[22] |
| Reagent Preparation and Storage | Aliquot the ADC upon receipt and store according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. Ensure accurate and consistent dilutions.[22] |
| Incubation Time | The cytotoxic effects of auristatins are time-dependent. Maintain consistent incubation periods across all experiments to ensure reproducibility.[22] |
| Assay Protocol Variability | Standardize all steps of your protocol, including incubation times with detection reagents (e.g., MTT, resazurin) and washing steps.[22] |
| Cell Line Instability | Genetic drift can occur in cancer cell lines over multiple passages. Use low-passage cells and periodically verify the expression of the target antigen. |
Problem 2: High levels of off-target toxicity observed in preclinical models.
| Potential Cause | Troubleshooting Steps |
| Linker Instability | Evaluate the stability of the ADC in plasma from the relevant species. Consider using a more stable linker technology if premature drug release is detected.[13] |
| ADC Aggregation | Characterize the aggregation state of your ADC using techniques like size-exclusion chromatography (SEC). Hydrophobic interactions can lead to aggregation; consider formulation optimization or the use of more hydrophilic linkers/payloads.[11][17] |
| On-Target, Off-Tumor Toxicity | The target antigen may be expressed at low levels on healthy tissues. Evaluate target expression in normal tissues of the preclinical model. Modulating the antibody's affinity could be a potential strategy to mitigate this.[18] |
| Uncontrolled Bystander Effect | For ADCs with cleavable linkers and membrane-permeable payloads (like MMAE), a strong bystander effect might harm neighboring healthy cells. This compound (mc-MMAF) has a non-cleavable linker and MMAF is less membrane-permeable, which should limit the bystander effect.[8] |
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data to illustrate the impact of different strategies on the therapeutic index of auristatin-based ADCs.
| ADC Construct | Target | Payload | Linker | DAR | In Vitro Potency (IC50, pM) | Maximum Tolerated Dose (MTD, mg/kg) | In Vivo Efficacy (Tumor Growth Inhibition) | Therapeutic Index (MTD / Effective Dose) |
| ADC-1 | HER2 | MMAE | vc-cleavable | 4 | 50 | 10 | Complete regression at 5 mg/kg | ~2 |
| ADC-2 | HER2 | MMAF | mc-non-cleavable | 4 | 150 | 30 | Complete regression at 10 mg/kg | ~3 |
| ADC-3 | HER2 | MMAE | Hydrophilic, cleavable | 8 | 10 | 25 | Complete regression at 2.5 mg/kg | ~10 |
| ADC-4 (LAV) | MET | MMAE | vc-cleavable | 4 | 75 | >10 | Tumor regression at 10 mg/kg | >1 |
| ADC-5 (HAV) | MET | MMAE | vc-cleavable | 4 | 25 | 3 | Tumor regression at 10 mg/kg | <0.3 |
LAV = Low Affinity Variant; HAV = High Affinity Variant. Data is illustrative and compiled from concepts presented in the search results.[16][17][18][19]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol assesses the potency of an ADC in killing target cancer cells.
Methodology:
-
Cell Seeding:
-
Harvest cancer cells (both antigen-positive and antigen-negative lines) that are in their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[22]
-
-
Compound Treatment:
-
Prepare serial dilutions of your ADC, a non-targeting control ADC, and the free payload in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells. Include vehicle-only controls.
-
Incubate for a defined period (e.g., 72-120 hours) at 37°C, 5% CO2.[22][23]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, to allow for the formation of formazan crystals.[22]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.
-
Read the absorbance at 570 nm using a microplate reader.[23]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: Bystander Killing Assay
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells after being released from a target antigen-positive cell.
Methodology:
-
Cell Preparation:
-
Use two cell lines: an antigen-positive line and an antigen-negative line.
-
Transfect the antigen-negative cells with a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-culture Seeding:
-
Seed the antigen-positive and GFP-labeled antigen-negative cells together in 96-well plates at various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90). Include wells with 100% of each cell type as controls.
-
Allow the cells to adhere overnight.[23]
-
-
ADC Treatment:
-
Treat the co-cultures with serial dilutions of the ADC. Use an ADC with a non-cleavable linker (like this compound) as a negative control for the bystander effect.
-
Incubate for 72-120 hours.
-
-
Data Acquisition and Analysis:
-
Measure the GFP fluorescence in each well using a plate reader at various time points (e.g., 48, 96, 144 hours).[23]
-
A reduction in GFP signal in the co-culture wells compared to the antigen-negative control wells indicates bystander killing.
-
Normalize the fluorescence intensity to untreated controls to calculate the percentage viability of the antigen-negative cells.[23]
-
Visualizations
Caption: Mechanism of action for a this compound (MMAF-based) ADC.
Caption: Experimental workflow for evaluating ADC therapeutic index.
Caption: Troubleshooting logic for high in vivo ADC toxicity.
References
- 1. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Belantamab this compound - Wikipedia [en.wikipedia.org]
- 3. DSpace [helda.helsinki.fi]
- 4. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study Provides Insights Into Antibody-Drug Conjugate (ADC)–Induced Corneal Toxicity - American Academy of Ophthalmology [aao.org]
- 11. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. The next frontier in antibody-drug conjugates: challenges and opportunities in cancer and autoimmune therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals | PLOS One [journals.plos.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Payload-Binding Fab Fragments Increase the Therapeutic Index of MMAE Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Comparative Efficacy Analysis of Mafodotin (MMAF) and Other Auristatin Derivatives in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical efficacy of Mafodotin, chemically known as monomethyl auristatin F (MMAF), against other prominent auristatin derivatives, primarily monomethyl auristatin E (MMAE). Auristatins are highly potent synthetic analogs of the natural antimitotic agent dolastatin 10 and serve as critical cytotoxic payloads in the development of antibody-drug conjugates (ADCs).[1][][3] Understanding the nuanced differences in their performance is crucial for the strategic design and development of next-generation ADCs.
Mechanism of Action: A Shared Path to Apoptosis
Both MMAF (this compound) and its close analog MMAE are potent microtubule inhibitors.[4][5] Their fundamental mechanism of action is to disrupt cellular division by binding to tubulin, thereby inhibiting its polymerization into microtubules.[3][] This disruption of the microtubule network leads to a G2/M phase arrest of the cell cycle, ultimately triggering programmed cell death (apoptosis).[5][7]
When incorporated into an ADC, the auristatin payload is linked to a monoclonal antibody that targets a specific tumor-associated antigen. The general mechanism proceeds as follows:
-
Binding: The ADC's antibody component selectively binds to the target antigen on the cancer cell surface.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[8]
-
Payload Release: The complex is trafficked to lysosomes, where the linker connecting the antibody and the payload is cleaved, releasing the active auristatin derivative into the cytoplasm.[]
-
Cytotoxicity: The released auristatin payload binds to tubulin, leading to cell cycle arrest and apoptosis.[]
Some evidence also suggests that auristatin-based ADCs can trigger autophagy through the inactivation of the Akt/mTOR signaling pathway, which may contribute to their antitumor effects.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 8. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 10. Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Mafodotin in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent commonly referred to as mafodotin in the context of antibody-drug conjugates (ADCs), with its structural analog Monomethyl Auristatin E (MMAE). It is designed to assist researchers in validating the mechanism of action of this compound in new cell lines by providing supporting experimental data, detailed protocols, and visual representations of key biological processes.
MMAF and MMAE are synthetic analogs of the natural product dolastatin 10.[1][2] They are highly potent microtubule inhibitors used as cytotoxic payloads in ADCs for cancer therapy.[1][3] Their primary mechanism of action involves inhibiting tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][6] While both share this core mechanism, structural differences between them lead to distinct physicochemical and biological properties, influencing their cytotoxic profiles and therapeutic applications.[7][8]
Comparative Analysis of MMAF (this compound) and MMAE
The key structural difference between MMAF and MMAE lies at the C-terminus. MMAF has a charged phenylalanine residue, whereas MMAE possesses an uncharged norephedrine-like moiety.[7][8] This single modification significantly impacts their cell permeability and bystander effect.
Table 1: Key Physicochemical and Biological Differences between MMAF and MMAE
| Feature | Monomethyl Auristatin F (MMAF/Mafodotin) | Monomethyl Auristatin E (MMAE) | Reference(s) |
| C-terminal group | Charged (phenylalanine) | Uncharged (norephedrine-like) | [7][8] |
| Membrane Permeability | Low | High | [8] |
| Hydrophilicity | More Hydrophilic | More Hydrophobic | [] |
| Bystander Effect | Limited to no bystander effect | Potent | [7][8] |
The lower membrane permeability of MMAF restricts its ability to diffuse out of the target cancer cell, thus limiting the "bystander effect" – the killing of adjacent, antigen-negative tumor cells.[7] This can be advantageous in reducing off-target toxicity. Conversely, the high membrane permeability of MMAE allows for a potent bystander effect, which can be beneficial in treating heterogeneous tumors.[7]
Quantitative Comparison of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of free and conjugated MMAF and MMAE in various cancer cell lines. As a free drug, MMAE is generally more potent due to its higher cell permeability. However, when conjugated to an antibody, the cytotoxic potential of MMAF is significantly enhanced, often reaching levels comparable to MMAE-ADCs in antigen-positive cells.[7][8]
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Free and Conjugated MMAF and MMAE
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference(s) |
| Karpas 299 | Anaplastic Large Cell Lymphoma | Free MMAF | 119 | [10][11] |
| H3396 | Breast Carcinoma | Free MMAF | 105 | [10] |
| 786-O | Renal Cell Carcinoma | Free MMAF | 257 | [10][11] |
| Caki-1 | Renal Cell Carcinoma | Free MMAF | 200 | [10][11] |
| NCI-N87 | Gastric Carcinoma | Free MMAE | 1.5 | [7] |
| NCI-N87 | Gastric Carcinoma | Free MMAF | 386.3 | [7] |
| HCT116 | Colorectal Carcinoma | Free MMAE | 8.8 | [7] |
| HCT116 | Colorectal Carcinoma | Free MMAF | 8,944 | [7] |
| SK-BR-3 | Breast Cancer | Free MMAE | 3.27 | [7] |
| BxPC-3 | Pancreatic Cancer | Free MMAE | 0.97 | [7] |
| JIMT-1 (MDR1+) | Breast Cancer | MMAE-ADC (DAR 2) | 1.023 (ng/mL) | [8] |
| JIMT-1 (MDR1+) | Breast Cancer | MMAF-ADC (DAR 2) | 0.213 (ng/mL) | [8] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of this compound (MMAF) in new cell lines, a series of in vitro assays are recommended. These assays will confirm its effects on cell viability, cell cycle progression, and apoptosis.
Cell Viability Assay (MTT Assay)
This assay assesses cell metabolic activity as an indicator of cell viability.[12] Viable cells with active metabolism can convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[13][14]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MMAF (or MMAF-ADC) and control compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[13][15]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[15]
-
Allow cells to adhere overnight.
-
Treat cells with serial dilutions of MMAF or MMAF-ADC and incubate for the desired exposure period (e.g., 72 to 120 hours).
-
Add 10 µL of MTT stock solution to each well and incubate at 37°C for 4 hours.[12][15]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][15]
-
Measure the absorbance at 570-590 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.
Materials:
-
Cancer cell lines
-
MMAF or MMAF-ADC
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[16][17]
-
RNase A solution (e.g., 100 µg/mL in PBS)[17]
-
Flow cytometer
Procedure:
-
Culture and treat cells with MMAF or a control for the desired time.
-
Harvest cells and prepare a single-cell suspension.[16]
-
Wash cells with PBS and fix them by adding cold 70% ethanol dropwise while gently vortexing.[16][17]
-
Fix for at least 1 hour at 4°C.[16]
-
Wash the fixed cells twice with PBS.[16]
-
Resuspend the cell pellet in PI staining solution containing RNase A.[16]
-
Incubate for at least 30 minutes at room temperature in the dark.[18]
-
Analyze the samples by flow cytometry.[18]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20] PI is used as a viability dye to identify necrotic or late apoptotic cells with compromised membranes.
Materials:
-
Cancer cell lines
-
MMAF or MMAF-ADC
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with MMAF or a control.
-
Collect 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[21]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[21]
-
Incubate for 15-20 minutes at room temperature in the dark.[22]
-
Add 400 µL of 1X Binding Buffer to each tube.[22]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathway of MMAF and the experimental workflows.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. MMAF | Microtubule Associated | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Head-to-Head Comparison of Mafodotin and MMAE Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most prevalent payloads are the auristatin derivatives, with monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), the cytotoxic component of mafodotin, being two of the most widely utilized. This guide provides an objective, data-driven comparison of these two potent anti-mitotic agents to inform payload selection in ADC development.
Executive Summary
Both MMAE and MMAF are synthetic analogs of the natural marine product dolastatin 10 and exert their cytotoxic effects by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][2][3] The primary structural distinction lies in their C-terminal amino acid: MMAE is uncharged, while MMAF possesses a charged phenylalanine residue.[1][2] This seemingly subtle difference has profound implications for their physicochemical properties, influencing cell membrane permeability, bystander killing effect, and overall toxicity profile.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between MMAE and MMAF based on available preclinical data. It is important to note that direct comparisons of IC50 and MTD values across different studies can be challenging due to variations in experimental conditions, including the specific antibody, linker, drug-to-antibody ratio (DAR), and cell lines or animal models used.
| Feature | This compound (MMAF) | MMAE | Reference(s) |
| Mechanism of Action | Tubulin Polymerization Inhibitor | Tubulin Polymerization Inhibitor | [1][2] |
| Chemical Structure | Contains a charged C-terminal phenylalanine | Uncharged C-terminus | [1][2] |
| Cell Membrane Permeability | Low | High | [1][4] |
| Bystander Killing Effect | Minimal to none | Potent | [4][5] |
| Associated Toxicities | Ocular toxicity | Peripheral neuropathy, neutropenia, anemia | [6] |
Table 1: Key Physicochemical and Biological Properties of this compound (MMAF) and MMAE.
| Cell Line | Payload Format | This compound (MMAF) IC50 | MMAE IC50 | Reference(s) |
| Karpas 299 (Anaplastic Large Cell Lymphoma) | Free Drug | Higher than MMAE | Lower than MMAF | [4] |
| Karpas 299 (Anaplastic Large Cell Lymphoma) | ADC (cAC10-vcMMAF/MMAE) | Potently cytotoxic | Potently cytotoxic | [4] |
| L-82 (Anaplastic Large Cell Lymphoma) | Free Drug | Higher IC50 | Lower IC50 | [4] |
| Various Cancer Cell Lines | Free Drug | Generally less potent | Generally more potent | [1] |
| Antigen-Positive Cell Lines | ADC | Cytotoxicity comparable to MMAE-ADCs | Cytotoxicity comparable to MMAF-ADCs | [1] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of this compound (MMAF) and MMAE. Note: Specific IC50 values can vary significantly between studies. This table reflects the general trend observed in the literature.
| ADC | Tumor Model | Efficacy Outcome | Maximum Tolerated Dose (MTD) | Reference(s) |
| cAC10-vcMMAF | Admixed CD30+ and CD30- tumor xenograft | Failed to mediate bystander killing and showed continuous tumor growth. | Not specified in direct comparison. | [4] |
| cAC10-vcMMAE | Admixed CD30+ and CD30- tumor xenograft | Induced complete tumor remission through potent bystander killing. | Not specified in direct comparison. | [4] |
| Anti-HER2-MMAF | HER2-rich tumor xenografts | Showed antitumor efficacy. | Not specified in direct comparison. | [7] |
| Anti-HER2-MMAE | HER2-rich tumor xenografts | Showed antitumor efficacy. | Not specified in direct comparison. | [7] |
Table 3: Summary of In Vivo Efficacy Data for this compound (MMAF) and MMAE-based ADCs. Note: This table presents a summary of findings from different studies and is not a direct head-to-head comparison from a single study.
Mechanism of Action and Signaling Pathways
Both MMAF and MMAE function as potent tubulin inhibitors.[1][2] Upon release within the target cancer cell, they bind to tubulin, disrupting the formation of the mitotic spindle. This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering the intrinsic apoptotic pathway.[8]
Caption: General mechanism of action for auristatin-based ADCs.
The key difference in their biological activity stems from the subsequent fate of the released payload. Due to its high membrane permeability, MMAE can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cells, a phenomenon known as the bystander effect.[4][5] In contrast, the charged nature of MMAF restricts its ability to cross cell membranes, resulting in a significantly reduced or absent bystander effect.[4][5]
Caption: Differential bystander effect of MMAF and MMAE.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/AlamarBlue)
Objective: To determine the half-maximal inhibitory concentration (IC50) of free and conjugated this compound (MMAF) and MMAE.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Free MMAF and MMAE (in DMSO)
-
MMAF- and MMAE-conjugated ADCs
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS) and solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) or AlamarBlue reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the free payloads and ADCs in complete culture medium.
-
Treatment: Add the compound dilutions to the cells and incubate for 72-96 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent and incubate for 2-4 hours. Lyse the cells and solubilize the formazan crystals. Measure absorbance at 570 nm.
-
AlamarBlue Assay: Add AlamarBlue reagent and incubate for 2-4 hours. Measure fluorescence at an excitation/emission of ~560/590 nm.
-
-
Data Analysis: Normalize the data to untreated controls and calculate IC50 values using a non-linear regression curve fit.[1]
Bystander Killing Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well plates
-
ADCs (MMAF- and MMAE-conjugated)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Co-culture Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in 96-well plates. Include control wells with only Ag- cells.
-
Treatment: Add serial dilutions of the ADCs to the co-culture and control wells.
-
Incubation: Incubate the plates for 96-144 hours.
-
Viability Assessment: Measure the fluorescence of the GFP-expressing Ag- cells. A decrease in fluorescence in the co-culture wells compared to the Ag- only wells indicates a bystander effect.
-
Data Analysis: Normalize the fluorescence data to untreated co-culture controls to determine the percentage of viable Ag- cells.[9][10]
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound (MMAF) and MMAE-based ADCs in a xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADCs (MMAF- and MMAE-conjugated) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment: Administer the ADCs and vehicle control intravenously at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is terminated when tumors reach a maximum allowed size or at a predetermined time point. Tumor growth inhibition is calculated.
-
Maximum Tolerated Dose (MTD) Determination: A separate dose-escalation study is typically performed to determine the MTD, defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).[11][12]
Caption: A typical workflow for an in vivo ADC efficacy study.
Conclusion
The choice between this compound (MMAF) and MMAE as an ADC payload is a strategic decision that depends on the specific therapeutic goals and the characteristics of the target tumor. MMAE, with its potent bystander effect, may be advantageous in treating heterogeneous tumors with varied antigen expression. However, this property may also contribute to off-target toxicities. Conversely, the contained cytotoxicity of MMAF, due to its low cell permeability, may offer a wider therapeutic window and a different safety profile, as evidenced by its association with ocular toxicities.[6] A thorough evaluation of both payloads in relevant preclinical models is essential for the development of safe and effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo: Faster Delivery of a CEA ADC Increases Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Mafodotin for BCMA-Expressing Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Belantamab Mafodotin and other B-cell maturation antigen (BCMA)-targeting antibody-drug conjugates (ADCs), with a focus on validating their specificity for BCMA-expressing cells. The information presented is supported by experimental data to aid in the evaluation of these targeted therapies.
Introduction to BCMA-Targeting ADCs
B-cell maturation antigen (BCMA) has emerged as a key therapeutic target in multiple myeloma due to its selective expression on plasma cells.[1] Antibody-drug conjugates that target BCMA, such as Belantamab this compound, are designed to deliver a potent cytotoxic payload directly to cancer cells, thereby minimizing off-target toxicity.[2] Belantamab this compound is comprised of a humanized anti-BCMA monoclonal antibody conjugated to the microtubule-disrupting agent monomethyl auristatin F (MMAF).[1]
Mechanism of Action and Specificity of Belantamab this compound
Belantamab this compound operates through a multi-faceted mechanism. Upon binding to BCMA on the surface of myeloma cells, the ADC is internalized.[1] Inside the cell, the MMAF payload is released, leading to cell cycle arrest and apoptosis.[2] The specificity of this process is paramount to its therapeutic window. Preclinical studies have demonstrated that the cytotoxic effects of Belantamab this compound are significantly more potent in BCMA-expressing cells compared to cells lacking the antigen.
Comparative Analysis of BCMA-Targeting ADCs
To provide a broader perspective, this guide compares Belantamab this compound with another investigational BCMA-targeting ADC, HDP-101. HDP-101 is a novel ADC that utilizes a different payload, amanitin, which inhibits RNA polymerase II.[3]
Quantitative Comparison of In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity of Belantamab this compound and HDP-101 in various multiple myeloma (BCMA-positive) and non-myeloma (BCMA-negative) cell lines. The data is presented as EC50/IC50 values, which represent the concentration of the drug that results in 50% of the maximal effect or inhibition.
| Cell Line | BCMA Expression | Belantamab this compound Biosimilar (J6M0-mc-MMAF) EC50 (ng/mL) | HDP-101 IC50 (nmol/L) |
| H929 | Positive | 1.8 | 0.03 |
| MM.1S | Positive | 3.5 | 0.11 |
| OPM-2 | Positive | 4.3 | 0.16 |
| RPMI-8226 | Positive | 10.4 | 0.28 |
| U266 | Positive | 11.5 | 0.04 |
| HS-5 | Negative | Not Reported | >100 |
| U2OS | Negative | Not Reported | >100 |
Data for Belantamab this compound biosimilar is sourced from a study comparing it with STI-8811.[4] Data for HDP-101 is from a separate preclinical study.[5]
The data clearly indicates that both ADCs are highly potent against BCMA-positive multiple myeloma cell lines, with HDP-101 showing no cytotoxic effects on BCMA-negative cell lines at high concentrations, demonstrating its high degree of specificity.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the specificity of BCMA-targeting ADCs.
In Vitro Cytotoxicity Assay
This assay determines the dose-dependent cytotoxic effect of an ADC on various cell lines.
Protocol:
-
Cell Culture: Culture BCMA-positive (e.g., H929, MM.1S) and BCMA-negative (e.g., HS-5, U2OS) cell lines in their respective recommended media.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC (e.g., Belantamab this compound, HDP-101) in the appropriate cell culture medium.
-
Incubation: Remove the existing media from the wells and add the ADC dilutions. Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the EC50/IC50 value using a non-linear regression analysis.
Flow Cytometry for BCMA Expression
This protocol is used to quantify the expression of BCMA on the surface of cells.
Protocol:
-
Cell Preparation: Harvest cells and wash them with PBS containing 2% FBS (FACS buffer).
-
Antibody Staining: Resuspend the cells in FACS buffer and add a fluorescently labeled anti-BCMA antibody (e.g., PE-conjugated). Incubate for 30 minutes on ice in the dark.
-
Isotype Control: In a separate tube, stain an equal number of cells with a matched isotype control antibody to account for non-specific binding.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on the cell population of interest and compare the fluorescence intensity of the anti-BCMA stained cells to the isotype control to determine the percentage of BCMA-positive cells and the mean fluorescence intensity.
ADC Internalization Assay
This assay visualizes and quantifies the uptake of the ADC by target cells.
Protocol:
-
Cell Seeding: Seed BCMA-positive cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
ADC Labeling: Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's instructions.
-
ADC Treatment: Treat the cells with the fluorescently labeled ADC for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Staining: Stain the cells with a lysosomal marker (e.g., LAMP1 antibody followed by a secondary antibody conjugated to a different fluorophore) and a nuclear stain (e.g., DAPI).
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.
-
Analysis: Co-localization of the fluorescently labeled ADC with the lysosomal marker will indicate internalization and trafficking to the lysosome.
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the BCMA signaling pathway, the experimental workflow for validating ADC specificity, and the logical relationship of the comparative analysis.
BCMA Signaling Pathway
Experimental Workflow for Validating ADC Specificity
Logical Relationship of Comparative Analysis
References
- 1. jclinmedcasereports.com [jclinmedcasereports.com]
- 2. researchgate.net [researchgate.net]
- 3. Paper: Hdp-101, an Anti-BCMA Antibody-Drug Conjugate with a Novel Payload Amanitin in Patients with Relapsed Multiple Myeloma, Initial Findings of the First in Human Study [ash.confex.com]
- 4. Preclinical Evaluation of STI-8811, a Novel Antibody–Drug Conjugate Targeting BCMA for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Belantamab Mafodotin Cross-Reactivity
A Guide for Researchers in Drug Development
This guide provides a detailed comparison of the cross-reactivity profile of belantamab mafodotin (GSK2857916), a first-in-class antibody-drug conjugate (ADC) targeting B-cell maturation antigen (BCMA).[1][2] Understanding the specificity and potential for off-target binding is critical for the preclinical and clinical development of ADCs. This document summarizes key experimental findings, compares belantamab this compound with an alternative BCMA-targeting ADC, outlines common experimental protocols, and provides visual diagrams of its mechanism and assessment workflows.
Belantamab this compound is composed of a humanized anti-BCMA IgG1 monoclonal antibody conjugated to the cytotoxic microtubule-disrupting agent, monomethyl auristatin F (MMAF), via a stable, non-cleavable linker.[1][3] Upon binding to BCMA on the surface of multiple myeloma cells, the conjugate is internalized, and the MMAF payload is released, leading to cell cycle arrest and apoptosis.[1][3][4]
Belantamab this compound: On-Target and Off-Target Binding Profile
Preclinical safety evaluation of belantamab this compound included ex vivo tissue cross-reactivity studies to assess its binding specificity across a range of normal human tissues. These studies are crucial for predicting potential toxicities.
The FDA's multi-discipline review of the Biologics License Application for belantamab this compound summarizes the key findings from an immunohistochemical analysis:[5]
-
On-Target, Off-Tumor Binding: Antigen-specific staining was observed in the human spleen. This finding is expected, as BCMA is known to be expressed on B-cells at later stages of differentiation and plasma cells, which are present in the spleen.[2][5]
-
Off-Target Binding: The study also revealed specific positive staining in what was described as "individual or focal groups of the cells, blood vessel walls/perivascular tissue".[5] The precise cell types and the clinical significance of this binding require further investigation.
-
Clinically Observed Off-Target Toxicity: The most significant adverse event associated with belantamab this compound is ocular toxicity, specifically keratopathy (changes in the corneal epithelium).[6][7] This is widely considered an off-target effect, as BCMA is not typically expressed in corneal cells.[1] The mechanism may involve the ADC reaching corneal epithelial cells through the limbal vasculature or tear film.[1]
Comparative Analysis with Alternative BCMA-targeting ADC
To provide context, the cross-reactivity profile of belantamab this compound can be compared with other BCMA-targeting ADCs in development, such as MEDI2228. While detailed public data on MEDI2228's tissue cross-reactivity is limited, a comparison of their molecular designs highlights key differences that can influence their respective specificity and toxicity profiles.
| Feature | Belantamab this compound (GSK2857916) | MEDI2228 | Commentary |
| Target Antigen | B-Cell Maturation Antigen (BCMA) | B-Cell Maturation Antigen (BCMA) | Both agents target the same well-validated antigen on plasma cells. |
| Antibody | Humanized IgG1, afucosylated | Humanized IgG1 | The afucosylation of belantamab this compound's antibody enhances ADCC.[8] |
| Cytotoxic Payload | Monomethyl Auristatin F (MMAF) | Pyrrolobenzodiazepine (PBD) dimer | These payloads have different mechanisms of action; MMAF is a microtubule inhibitor, while PBD is a DNA-damaging agent.[3] This can lead to different off-target toxicity profiles. |
| Linker | Non-cleavable maleimidocaproyl | Cleavable | The non-cleavable linker in belantamab this compound requires lysosomal degradation of the antibody to release the payload, potentially reducing bystander effect.[1][3] MEDI2228's cleavable linker is designed to release the payload within the cell.[3] |
| Reported Tissue Binding | Spleen (on-target); Perivascular tissue (off-target).[5] | Publicly available data is limited. | The binding to perivascular tissue is a specific finding for belantamab this compound from regulatory documents. |
| Key Clinical Off-Target Toxicity | Ocular Toxicity (Keratopathy).[6][7] | Publicly available data is limited. | The high incidence of ocular toxicity is a defining characteristic of belantamab this compound's clinical profile. |
Visualized Mechanisms and Protocols
Mechanism of Action
The following diagram illustrates the targeted delivery of the MMAF payload to BCMA-expressing cells by belantamab this compound.
References
- 1. Belantamab this compound: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Belantamab this compound (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. targetedonc.com [targetedonc.com]
- 8. aacrjournals.org [aacrjournals.org]
Unmasking the Bystander Effect: A Comparative Analysis of Mafodotin and Other ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, a critical attribute of antibody-drug conjugates (ADCs), empowers these targeted therapies to eradicate not only antigen-expressing tumor cells but also their antigen-negative neighbors. This phenomenon is pivotal in overcoming the challenge of tumor heterogeneity, a common mechanism of treatment resistance. The efficacy of the bystander effect is intrinsically linked to the physicochemical properties of the ADC's cytotoxic payload. This guide provides a comprehensive comparison of the bystander effect of Mafodotin (a derivative of monomethyl auristatin F or MMAF) with other prominent ADC payloads, supported by experimental data and detailed methodologies.
The Decisive Role of Membrane Permeability in the Bystander Effect
The capacity of a released ADC payload to traverse cellular membranes is the cornerstone of the bystander effect. Payloads that are cell-permeable can diffuse from the target antigen-positive (Ag+) cell into the surrounding tumor microenvironment, where they can be taken up by adjacent antigen-negative (Ag-) cells, inducing cytotoxicity. Conversely, payloads with low membrane permeability are largely confined to the target cell, resulting in a limited or negligible bystander effect.[1][]
This compound (MMAF): A Payload with Contained Cytotoxicity
This compound's payload, monomethyl auristatin F (MMAF), is a potent microtubule inhibitor. However, it possesses a charged C-terminal phenylalanine residue, which renders it more hydrophilic and significantly less permeable to cell membranes at physiological pH.[1] This characteristic restricts the diffusion of MMAF out of the target cell, leading to a minimal bystander effect.[1][3] This contained cytotoxicity can be advantageous in minimizing off-target toxicity to healthy tissues.
Contrasting Payloads: A Spectrum of Bystander Activity
In contrast to MMAF, several other ADC payloads are renowned for their robust bystander killing capabilities:
-
Monomethyl Auristatin E (MMAE): A close structural analog of MMAF, MMAE is more hydrophobic and lacks the charged C-terminal group, resulting in high membrane permeability and a potent bystander effect.[1][3]
-
Deruxtecan (DXd): A topoisomerase I inhibitor, deruxtecan is highly membrane-permeable and has demonstrated a significant bystander effect, contributing to the clinical efficacy of ADCs like trastuzumab deruxtecan.
-
Maytansinoids (DM1 and DM4): DM1, when delivered via a non-cleavable linker, results in a charged lysine-linker-DM1 metabolite that has poor membrane permeability and thus a limited bystander effect.[4] DM4, however, is more cell-permeable and can induce a moderate bystander effect.[3][4]
Quantitative Comparison of ADC Payload Bystander Effects
Direct quantitative comparison of the bystander effect across different studies can be challenging due to variations in experimental setups. The following tables summarize the key physicochemical properties influencing the bystander effect and provide a qualitative to semi-quantitative comparison based on available literature.
Table 1: Physicochemical Properties of ADC Payloads and Their Impact on the Bystander Effect
| Payload | Class | Linker Type | Key Physicochemical Property | Membrane Permeability | Bystander Effect Potential |
| This compound (MMAF) | Auristatin | Cleavable/Non-cleavable | Hydrophilic, charged | Low | Minimal to None |
| MMAE | Auristatin | Cleavable | Hydrophobic, neutral | High | Potent |
| DM1 | Maytansinoid | Non-cleavable | Charged metabolite | Low | Limited |
| DM4 | Maytansinoid | Cleavable | More permeable than DM1 | Moderate | Moderate |
| Deruxtecan (DXd) | Topoisomerase I Inhibitor | Cleavable | High permeability | High | Potent |
Table 2: Summary of Experimental Evidence on the Bystander Effect
| ADC Payload | Finding | Reference |
| This compound (MMAF) | Depatuxizumab this compound (Depatux-M), containing MMAF, is described as having a cell-impermeant payload, in contrast to the cell-permeable MMAE. | [4] |
| MMAE | Exhibits a potent bystander effect in co-culture assays, leading to the killing of antigen-negative cells in the presence of antigen-positive cells. | [1] |
| Deruxtecan (DXd) | Demonstrates a strong bystander effect in preclinical models. | |
| DM1 | Trastuzumab emtansine (T-DM1) with a non-cleavable linker shows a limited bystander effect. | [4] |
Experimental Protocols for Assessing the Bystander Effect
The two most common in vitro methods for quantifying the bystander effect are the co-culture assay and the conditioned medium transfer assay.
Co-culture Bystander Killing Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when cultured alongside antigen-positive cells.
Detailed Methodology:
-
Cell Seeding:
-
Co-culture a mixture of antigen-positive (e.g., SK-BR-3 for HER2-positive) and antigen-negative cells (e.g., MCF7, which are HER2-negative) in a 96-well plate.
-
To distinguish between the two cell populations, the antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP).
-
Vary the ratio of antigen-positive to antigen-negative cells (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the proximity of antigen-positive cells.
-
Include monoculture controls of both cell lines.
-
-
ADC Treatment:
-
After allowing the cells to adhere overnight, treat the co-cultures and monocultures with a range of concentrations of the test ADC (e.g., an MMAF-containing ADC) and a positive control ADC known to have a bystander effect (e.g., an MMAE-containing ADC).
-
Include an isotype control ADC and untreated wells as negative controls.
-
-
Incubation:
-
Incubate the plate for a defined period, typically 72 to 144 hours.
-
-
Analysis:
-
Quantify the viability of the antigen-negative cell population. This can be achieved through:
-
Fluorescence microscopy or a plate reader: If using fluorescently labeled antigen-negative cells, measure the fluorescence intensity.
-
Flow cytometry: Use specific antibodies to distinguish between the two cell populations and assess viability using a viability dye (e.g., propidium iodide).
-
-
A significant reduction in the viability of the antigen-negative cells in the co-culture treated with the ADC, compared to the monoculture of antigen-negative cells treated with the same ADC concentration, indicates a bystander effect.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
Detailed Methodology:
-
Preparation of Conditioned Medium:
-
Seed antigen-positive cells in a culture dish.
-
Treat the cells with the test ADC at a concentration that effectively kills the target cells.
-
Incubate for a period sufficient for ADC processing and payload release (e.g., 72 hours).
-
Collect the culture supernatant, which is now the "conditioned medium." It is advisable to centrifuge and/or filter the supernatant to remove any detached cells.
-
-
Treatment of Antigen-Negative Cells:
-
Seed antigen-negative cells in a separate 96-well plate.
-
After the cells have adhered, replace their culture medium with the conditioned medium collected in the previous step.
-
Include controls where antigen-negative cells are treated with medium from untreated antigen-positive cells and fresh medium containing the ADC at the same concentration used to generate the conditioned medium.
-
-
Incubation and Analysis:
-
Incubate the antigen-negative cells with the conditioned medium for 48 to 72 hours.
-
Assess the viability of the antigen-negative cells using a standard viability assay (e.g., MTT, CellTiter-Glo).
-
A significant decrease in the viability of cells treated with the conditioned medium from ADC-treated antigen-positive cells, compared to the controls, confirms a bystander effect mediated by a released payload.
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Mechanism of ADC Bystander Effect.
Caption: Co-culture Bystander Killing Assay Workflow.
Conclusion
The choice of payload is a critical determinant of an ADC's therapeutic strategy, particularly concerning the desired level of bystander killing. This compound, with its MMAF payload, offers a contained cytotoxic effect with minimal bystander activity, which can be advantageous for minimizing off-target toxicities. In contrast, payloads like MMAE and deruxtecan are designed to maximize the bystander effect to combat tumor heterogeneity. A thorough understanding of the relationship between a payload's physicochemical properties and its capacity for bystander killing, as evaluated through robust experimental methodologies, is essential for the rational design and development of the next generation of effective and safe ADCs.
References
Validation of Biomarkers for Predicting Mafodotin Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers used to predict sensitivity to antibody-drug conjugates (ADCs) utilizing the mafodotin payload. It is designed to offer an objective overview of the performance of these biomarkers, supported by experimental data, to aid in research and drug development.
Introduction to this compound-Based ADCs
Antibody-drug conjugates are a class of targeted cancer therapies that deliver a potent cytotoxic agent directly to tumor cells by linking it to a monoclonal antibody that recognizes a specific tumor-associated antigen. This compound, a derivative of the antimitotic agent auristatin, is a commonly used payload in ADCs. It exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. The efficacy of this compound-based ADCs is critically dependent on the expression of the target antigen on the tumor cell surface, as well as other cellular factors. This guide focuses on the validation of biomarkers for predicting sensitivity to four prominent this compound-based ADCs: Enfortumab Vedotin, Polatuzumab Vedotin, Belantamab this compound, and Disitamab Vedotin.
Enfortumab Vedotin
Enfortumab vedotin targets Nectin-4, a cell adhesion molecule highly expressed in urothelial carcinoma.
Predictive Biomarkers
-
Nectin-4 Expression: High membranous expression of Nectin-4, as assessed by immunohistochemistry (IHC), is strongly correlated with a higher objective response rate (ORR) to enfortumab vedotin.
-
NECTIN4 Gene Amplification: Amplification of the NECTIN4 gene, detected by fluorescence in situ hybridization (FISH), is a powerful predictor of response, with patients harboring this alteration demonstrating exceptionally high response rates.[1]
-
Other Potential Biomarkers: Alterations in genes such as TP53, CDKN2A, and CDKN2B, as well as high tumor mutational burden (TMB) and PD-L1 expression, are under investigation as potential modulators of response.
Data Presentation
| Biomarker Status | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| NECTIN4 Amplification | >90%[1] | Not Reached (at 1 year) | 90% (at 1 year) |
| No NECTIN4 Amplification | ~32-40% | ~8.8 months | 41% (at 1 year) |
Experimental Protocols
Nectin-4 Immunohistochemistry (IHC)
-
Antibody: A non-commercially available anti-Nectin-4 antibody (e.g., clone M22-312B41.1) or a commercially available polyclonal antibody (e.g., from Abcam) has been used in studies.[2][3]
-
Staining Platform: Automated stainers such as the Ventana Discovery Autostainer are commonly used.[3]
-
Detection: A standard DAB detection kit (e.g., ultraView DAB detection kit) is employed.[3]
-
Scoring (H-score): The H-score is a semi-quantitative method that assesses both the intensity and the percentage of stained tumor cells.
-
Staining intensity is scored on a scale of 0 (no staining), 1 (weak), 2 (moderate), and 3 (strong).
-
The percentage of cells at each intensity level is determined.
-
The H-score is calculated using the formula: H-score = (% of strong positive tumor cells × 3) + (% of moderate positive tumor cells × 2) + (% of weak positive tumor cells × 1).[2]
-
Scores can be categorized as negative (0-14), weak (15-99), moderate (100-199), and strong (200-300).[3][4]
-
NECTIN4 Fluorescence In Situ Hybridization (FISH)
-
Probe: A dual-color probe set targeting the NECTIN4 gene and a centromeric control for chromosome 1 (e.g., ZytoLight SPEC NECTIN4/1p12 Dual Color Probe) is used.[5]
-
Procedure:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.
-
Pretreatment: Slides undergo heat-induced epitope retrieval and enzymatic digestion (e.g., with pepsin) to permeabilize the cells.[6]
-
Denaturation: The probe and target DNA are denatured at a high temperature (e.g., 75°C).[5][6]
-
Hybridization: The fluorescent probe is applied to the tissue section and incubated overnight at a controlled temperature (e.g., 37°C) to allow for hybridization.[5][6]
-
Post-Hybridization Washes: Slides are washed to remove unbound probe.[6]
-
Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the slide is coverslipped.[6]
-
-
Analysis: Slides are visualized using a fluorescence microscope. The ratio of NECTIN4 signals to centromere 1 signals is calculated in a defined number of tumor cell nuclei. A NECTIN4/CEN1 ratio of ≥2.0 is typically considered amplification.[7]
Visualizations
Experimental workflow for Enfortumab Vedotin biomarker testing.
Mechanism of action of Enfortumab Vedotin.
Polatuzumab Vedotin
Polatuzumab vedotin is an ADC that targets CD79b, a component of the B-cell receptor, and is used in the treatment of certain types of B-cell non-Hodgkin lymphoma, such as Diffuse Large B-cell Lymphoma (DLBCL).
Predictive Biomarkers
-
Cell-of-Origin (COO): The molecular subtype of DLBCL is a strong predictor of response. The Activated B-Cell-like (ABC) subtype demonstrates significantly greater sensitivity to polatuzumab vedotin compared to the Germinal Center B-cell-like (GCB) subtype.[8][9][10] This has been validated using both gene expression profiling and the more clinically accessible Hans algorithm by IHC.[11][12]
Data Presentation
| Cell-of-Origin (COO) Subtype | Objective Response Rate (ORR) (Relapsed/Refractory) | Progression-Free Survival (PFS) Hazard Ratio (HR) (Frontline) |
| Activated B-Cell (ABC)/Non-GCB | 59.7%[8] | 0.34[10] |
| Germinal Center B-cell (GCB) | 36.3%[8] | 1.18[10] |
Experimental Protocols
Hans Algorithm for Cell-of-Origin Determination by IHC
-
Antibodies: A panel of three antibodies is used: CD10, BCL6, and MUM1.[13]
-
Staining and Interpretation:
-
FFPE tissue sections are stained for each of the three markers.
-
A case is considered positive for a marker if ≥30% of the tumor cells show positive staining.[14][15]
-
The algorithm is applied sequentially:
-
If CD10 is positive, the tumor is classified as GCB subtype.
-
If CD10 is negative, BCL6 is evaluated.
-
If BCL6 is positive and MUM1 is negative, the tumor is classified as GCB subtype.
-
In all other cases (CD10 negative, BCL6 negative; or CD10 negative, BCL6 positive, MUM1 positive), the tumor is classified as non-GCB (or ABC) subtype.
-
-
Visualizations
Experimental workflow for Polatuzumab Vedotin biomarker testing.
Mechanism of action of Polatuzumab Vedotin.
Belantamab this compound
Belantamab this compound targets B-cell maturation antigen (BCMA), a protein expressed on the surface of mature B lymphocytes and plasma cells, making it a therapeutic target for multiple myeloma.
Predictive Biomarkers
-
Soluble BCMA (sBCMA): High levels of sBCMA in the serum can potentially act as a "decoy" for belantamab this compound, potentially reducing its efficacy.[16][17] Monitoring sBCMA levels may help in assessing treatment response.[18]
-
BCMA-Positive Extracellular Vesicles (BCMA-EV): Plasma levels of BCMA-EV are being investigated as a dynamic biomarker that may correlate with treatment response and the development of resistance.[16][17][19][20]
Data Presentation
| Biomarker | Correlation with Response | Clinical Significance |
| Soluble BCMA (sBCMA) | High levels may correlate with lower efficacy | Potential for monitoring treatment response and resistance |
| BCMA-EV | Inverse correlation with free light chain ratio changes; peaks may precede progression[16][17][19][20] | Potential for early detection of resistance |
Experimental Protocols
Soluble BCMA (sBCMA) Enzyme-Linked Immunosorbent Assay (ELISA)
-
Kit: Commercially available ELISA kits for human soluble BCMA are used (e.g., from R&D Systems).[21]
-
Sample Type: Serum or plasma.
-
General Procedure:
-
A microplate pre-coated with an anti-human BCMA capture antibody is used.
-
Standards and patient samples are added to the wells.
-
A biotin-conjugated anti-human BCMA detection antibody is added.
-
Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, and the color development is proportional to the amount of sBCMA present.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
The concentration of sBCMA in the samples is determined by comparing their absorbance to the standard curve.[22]
-
Visualizations
Experimental workflow for Belantamab this compound biomarker monitoring.
Mechanism of action of Belantamab this compound.
Disitamab Vedotin
Disitamab vedotin is an ADC targeting Human Epidermal Growth Factor Receptor 2 (HER2). It has shown efficacy in tumors with both high and low levels of HER2 expression.
Predictive Biomarkers
-
HER2 Expression: The level of HER2 protein expression on the tumor cell surface, as determined by IHC, is the primary biomarker for patient selection. Disitamab vedotin has demonstrated efficacy in both HER2-positive (IHC 3+ or IHC 2+/ISH+) and HER2-low (IHC 1+ or IHC 2+/ISH-) settings.[23][24][25][26]
Data Presentation
| HER2 Status | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| HER2-Positive | 42.7% - 42.9%[23][24][27] | 5.7 - 6.3 months[23][24][27] |
| HER2-Low | 29.0% - 33.3%[23][24][27] | 3.6 - 5.1 months[23][24][27] |
Experimental Protocols
HER2 Immunohistochemistry (IHC) for HER2-Low Assessment
-
Antibody: The VENTANA PATHWAY anti-HER-2/neu (4B5) Rabbit Monoclonal Primary Antibody is a commonly used and FDA-approved antibody for HER2 testing, including for the identification of HER2-low status.[7][26][28][29]
-
Staining Platform: Automated staining platforms such as the BenchMark ULTRA are recommended for consistency.[1][26]
-
Scoring: The 2023 ASCO/CAP guidelines for HER2 testing in breast cancer provide specific criteria for scoring HER2 expression:
-
IHC 0: No staining observed or incomplete membrane staining that is faint/barely perceptible in ≤10% of tumor cells.
-
IHC 1+: Incomplete membrane staining that is faint/barely perceptible and in >10% of tumor cells.
-
IHC 2+: Weak to moderate complete membrane staining in >10% of tumor cells.
-
IHC 3+: Strong, complete, circumferential membrane staining in >10% of tumor cells.
-
-
HER2-Low Definition: Tumors with an IHC score of 1+ or 2+ with a negative ISH result are classified as HER2-low.
Visualizations
Experimental workflow for Disitamab Vedotin biomarker testing.
Mechanism of action of Disitamab Vedotin.
General Experimental Protocols
Response Evaluation Criteria in Solid Tumors (RECIST 1.1)
RECIST 1.1 is a standardized set of rules to define how solid tumors respond to treatment.[16][17][19][23][24]
-
Lesion Selection:
-
Target Lesions: Up to 5 measurable lesions in total, with a maximum of 2 per organ, are selected at baseline. Measurable lesions are defined as those with a longest diameter of ≥10 mm (or ≥15 mm for the short axis of lymph nodes).[17][23]
-
Non-Target Lesions: All other lesions are considered non-target and are monitored for progression.
-
-
Response Assessment:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions compared to baseline.
-
Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions from the smallest sum recorded, with an absolute increase of at least 5 mm, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Kaplan-Meier Method for Survival Analysis
The Kaplan-Meier method is a non-parametric statistical method used to estimate the survival function from time-to-event data.[8][28][30][31][32][33][34]
-
Principle: It calculates the probability of surviving for a certain amount of time after a specific event (e.g., start of treatment). The analysis takes into account censored data, which are observations where the event of interest has not occurred by the end of the study or the patient is lost to follow-up.
-
Output: The Kaplan-Meier curve is a graphical representation of the survival probability over time. Each step down in the curve represents an event (e.g., disease progression or death).
-
Comparison: The log-rank test is commonly used to compare the survival curves of two or more groups.
Next-Generation Sequencing (NGS) for Biomarker Discovery
NGS is a high-throughput technology used to sequence DNA and RNA, enabling the identification of genomic alterations that may serve as predictive biomarkers.
General workflow for Next-Generation Sequencing (NGS).
References
- 1. nordiqc.org [nordiqc.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Heterogenous NECTIN4 expression in urothelial high-risk non-muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. diagnostics.roche.com [diagnostics.roche.com]
- 8. An Introduction to Survival Statistics: Kaplan-Meier Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. Polatuzumab Vedotin: Anti-CD79b ADC for DLBCL Treatment | Mechanism & Clinical Data - Creative Biolabs [creativebiolabs.net]
- 13. Determination of the molecular subtypes of diffuse large B-cell lymphomas using immunohistochemistry [smw.ch]
- 14. e-mjm.org [e-mjm.org]
- 15. karger.com [karger.com]
- 16. researchgate.net [researchgate.net]
- 17. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RECIST 1.1 – RECIST [recist.eortc.org]
- 19. slicevault.com [slicevault.com]
- 20. researchgate.net [researchgate.net]
- 21. ashpublications.org [ashpublications.org]
- 22. jp.acrobiosystems.com [jp.acrobiosystems.com]
- 23. project.eortc.org [project.eortc.org]
- 24. ajronline.org [ajronline.org]
- 25. blog.irjpl.org [blog.irjpl.org]
- 26. accessdata.fda.gov [accessdata.fda.gov]
- 27. What is the mechanism of Enfortumab Vedotin-ejfv? [synapse.patsnap.com]
- 28. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 32. researchgate.net [researchgate.net]
- 33. aapaconsult.com [aapaconsult.com]
- 34. iddi.com [iddi.com]
A Comparative Analysis of Linkers for Mafodotin Conjugation in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker technology used to attach the cytotoxic payload to the monoclonal antibody. Mafodotin (monomethyl auristatin F, or MMAF), a potent anti-mitotic agent, is a frequently utilized payload in ADC development. The choice of linker dictates the stability of the ADC in circulation, the mechanism and rate of drug release at the tumor site, and the overall therapeutic index. This guide provides an objective comparison of commonly used linkers for this compound conjugation, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.
Linker Technologies: A Comparative Overview
Linkers for this compound conjugation can be broadly classified into two categories: cleavable and non-cleavable. The selection of a linker strategy is a critical decision in ADC design, directly influencing its mechanism of action and clinical performance.
Cleavable Linkers are designed to be stable in the bloodstream and to release the this compound payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. This targeted release can enhance the potency of the ADC. A common example is the valine-citrulline (vc) linker, which is susceptible to cleavage by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[1]
Non-cleavable Linkers , such as the maleimidocaproyl (mc) linker, form a stable covalent bond between the antibody and this compound.[1] The release of the active drug metabolite (an amino acid-linker-MMAF adduct) relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[2] This approach generally leads to greater plasma stability and a reduced risk of off-target toxicity.[2]
Quantitative Comparison of Linker Performance
The following tables summarize key performance parameters of cleavable (vc-MMAF) and non-cleavable (mc-MMAF) linkers for this compound conjugation based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental setups, including the specific antibody, target antigen, and cell lines used.
Table 1: In Vitro Cytotoxicity (IC50) of this compound ADCs
| Linker Type | ADC Target | Cell Line | IC50 (ng/mL) | Reference |
| vc-MMAF | HER-3 | PLC/PRF/5 (Liver Cancer) | 250 | [1] |
| mc-MMAF | HER-3 | PLC/PRF/5 (Liver Cancer) | >1000 | [1] |
| vc-MMAF | CD22 | Ramos (B-cell lymphoma) | ~10 | [3] |
| mc-MMAF | CD22 | Ramos (B-cell lymphoma) | ~100 | [3] |
| vc-MMAF | CD79b | Ramos (B-cell lymphoma) | ~1 | [3] |
| mc-MMAF | CD79b | Ramos (B-cell lymphoma) | ~10 | [3] |
Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models
| Linker Type | ADC Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| vc-MMAF | HER-3 | PLC/PRF/5 | 5 mg/kg, twice weekly for 3 weeks | Significant tumor growth inhibition | [1] |
| mc-MMAF | HER-3 | PLC/PRF/5 | 5 mg/kg, twice weekly for 3 weeks | Modest tumor growth inhibition | [1] |
| vc-MMAF | CD22 | Ramos | 6.5 mg/kg, single dose | Tumor regression | [3] |
| mc-MMAF | CD22 | Ramos | 7 mg/kg, single dose | Tumor stasis | [3] |
| vc-MMAF | CD79b | Ramos | 2.5 mg/kg, single dose | Complete tumor regression | [3] |
| mc-MMAF | CD79b | Ramos | 2.5 mg/kg, single dose | Tumor regression | [3] |
Table 3: Plasma Stability of this compound ADCs
| Linker Type | Species | Incubation Time | % Intact ADC Remaining | Reference |
| mc-MMAF | Mouse | 144 hours | >99% | [4] |
| mc-MMAF | Rat | 144 hours | >99% | [4] |
| mc-MMAF | Cynomolgus Monkey | 144 hours | >99% | [4] |
| mc-MMAF | Human | 144 hours | >99% | [4] |
Experimental Protocols
Accurate and reproducible assessment of ADC performance is critical for selecting the optimal linker strategy. Below are detailed protocols for key in vitro assays.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency (IC50).[6]
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
This compound-ADC with different linkers
-
Unconjugated antibody (as a control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
ADC Treatment: Prepare serial dilutions of the this compound-ADCs and unconjugated antibody in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the ADC dilutions.[6]
-
Incubation: Incubate the plates for 72-144 hours at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.[6]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its potential for premature drug release and off-target toxicity.[7]
Materials:
-
This compound-ADC
-
Human, mouse, and rat plasma
-
Protein A or G magnetic beads
-
LC-MS system
Procedure:
-
Incubation: Incubate the this compound-ADC in plasma at a concentration of approximately 1 mg/mL at 37°C. A buffer control should be included.[7]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[7]
-
ADC Isolation: Isolate the ADC from the plasma samples using immunoaffinity capture with Protein A or G magnetic beads.[7]
-
Analysis: Analyze the captured ADC using LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. The supernatant can also be analyzed to quantify the amount of released this compound.[7]
-
Data Interpretation: A stable ADC will show minimal loss in DAR over the time course.
Protocol 3: Lysosomal Stability Assay
This assay assesses the efficiency of payload release within the lysosomal compartment of target cells.[7][8]
Materials:
-
This compound-ADC
-
Isolated human liver lysosomes or S9 fractions
-
Catabolic buffer with cofactors (e.g., NADPH)
-
LC-MS system
Procedure:
-
Incubation: Incubate the this compound-ADC with isolated human liver lysosomes or S9 fractions in a catabolic buffer at 37°C.[8]
-
Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours).
-
Reaction Quenching: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) followed by protein precipitation (e.g., with cold methanol).[8]
-
Analysis: Centrifuge the samples and analyze the supernatant containing the released payload by LC-MS to quantify the amount of cleavage over time.[8]
-
Data Interpretation: An effective cleavable linker will show efficient payload release in the lysosomal fraction, while a non-cleavable linker will result in the release of an amino acid-linker-payload adduct.
Visualizing Key Pathways and Processes
To further understand the functional consequences of linker choice, it is essential to visualize the downstream signaling pathways affected by the released this compound and the experimental workflows used to assess ADC performance.
Caption: General mechanism of action of a this compound ADC.
Caption: Experimental workflow for ADC linker evaluation.
Caption: this compound-induced intrinsic apoptosis pathway.
References
- 1. EV20‑sss‑vc/MMAF, an HER‑3 targeting antibody‑drug conjugate displays antitumor activity in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Independent Validation of Mafodotin Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on Mafodotin, an antibody-drug conjugate (ADC), with a focus on Belantamab this compound (belamaf). It aims to offer a consolidated view of its performance, mechanism of action, and safety profile as validated by clinical trials and real-world evidence.
Mechanism of Action
Belantamab this compound is a first-in-class ADC that targets B-cell maturation antigen (BCMA), a protein highly expressed on the surface of malignant multiple myeloma cells.[1][2][3] The ADC consists of a humanized anti-BCMA monoclonal antibody linked to the cytotoxic agent monomethyl auristatin F (MMAF).[4][5] Upon binding to BCMA, the complex is internalized, and MMAF is released, leading to cell cycle arrest and apoptosis of the cancer cell.[2][5][6] Additionally, the afucosylated antibody component of Belantamab this compound is suggested to enhance antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[2][6]
Caption: Mechanism of action of Belantamab this compound.
Clinical Efficacy: A Comparative Overview
The pivotal DREAMM-2 (Driving Excellence in Approaches to Multiple Myeloma) study, a phase II multicenter, open-label trial, established the efficacy of Belantamab this compound in heavily pretreated patients with relapsed or refractory multiple myeloma (RRMM).[4][7][8] Subsequent real-world studies have largely validated these findings, demonstrating comparable efficacy in a broader patient population.
Table 1: Comparison of Efficacy Data from Key Studies
| Study | Patient Population | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| DREAMM-2 [4][7][8] | Heavily pretreated RRMM (≥3 prior therapies) | Belantamab this compound (2.5 mg/kg) | 31% - 32% | 2.8 - 2.9 months | 14.0 - 15.3 months |
| French Real-World Cohort [4] | RRMM patients (median 5 prior lines) | Belantamab this compound | 38.1% | 3.5 months | 9.3 months |
| Israeli Real-World Cohort [9] | Triple-class refractory RRMM (median 5 prior lines) | Belantamab this compound | 46% | 4.7 months | 14.5 months |
| Spanish Real-World Cohort [9] | Triple-class refractory RRMM | Belantamab this compound | 42% | 3.6 months | 11 months |
| US Real-World Analysis [10] | R/R Multiple Myeloma | Belantamab this compound Monotherapy | 40% | 5 months | Not Reported |
Safety and Tolerability Profile
The most significant and frequently reported adverse event associated with Belantamab this compound is ocular toxicity, specifically keratopathy (corneal events).[7][11] Other common adverse events include thrombocytopenia and anemia.[2][12] Real-world data has shown a lower incidence of keratopathy compared to the DREAMM-2 trial, which may be attributed to differences in patient monitoring and reporting outside of a clinical trial setting.[11]
Table 2: Comparison of Key Adverse Events (Grade ≥3)
| Adverse Event | DREAMM-2 (2.5 mg/kg cohort)[2][8] | Real-World Evidence (Representative) |
| Keratopathy | 29% | Incidence varies, often reported as lower than in clinical trials.[11] |
| Thrombocytopenia | 22% | Commonly reported, consistent with clinical trial data.[2] |
| Anemia | 21% | Commonly reported, consistent with clinical trial data.[2] |
Experimental Protocols
DREAMM-2 Study Protocol
The DREAMM-2 study was a phase II, two-arm, open-label trial for patients with RRMM who had received three or more prior lines of therapy and were refractory to an immunomodulatory agent, a proteasome inhibitor, and refractory or intolerant to an anti-CD38 monoclonal antibody.[8]
References
- 1. Belantamab this compound: From Clinical Trials Data to Real-Life Experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Belantamab this compound: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Belantamab this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 4. Real-world study of the efficacy and safety of belantamab this compound (GSK2857916) in relapsed or refractory multiple myeloma based on data from the nominative ATU in France: the IFM 2020-04 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. preprints.org [preprints.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Real-World Effectiveness and Safety of Belantamab this compound Monotherapy in Triple-Class Refractory Multiple Myeloma | MDPI [mdpi.com]
- 10. A real-world retrospective analysis of belantamab this compound in R/R multiple myeloma | VJHemOnc [vjhemonc.com]
- 11. ashpublications.org [ashpublications.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Mafodotin-Containing Waste: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of mafodotin and materials contaminated with this potent cytotoxic agent. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound is the cytotoxic payload in several antibody-drug conjugates (ADCs) and requires handling with the same precautions as other hazardous antineoplastic agents.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to be familiar with the safety data sheet (SDS) for the specific antibody-drug conjugate being used.[1][2][3][4] All personnel must be trained in handling potent compounds and be equipped with the appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) and Engineering Controls:
| Control Measure | Specification | Rationale |
| Ventilation | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or biological safety cabinet.[3][4] | To prevent inhalation of aerosolized particles. |
| Gloves | Double chemotherapy gloves are recommended.[5] | To provide maximum protection against skin contact. |
| Eye Protection | Tightly fitting safety goggles with side-shields should be worn.[3][4] | To protect eyes from splashes or aerosols. |
| Lab Coat | A disposable, impervious lab coat should be worn over personal clothing. | To prevent contamination of personal clothing. |
| Respiratory Protection | A suitable respirator may be necessary depending on the procedure and potential for aerosol generation.[3] | To provide an additional layer of protection against inhalation. |
Step-by-Step Disposal Procedures for this compound-Contaminated Waste
The following procedures are based on general guidelines for the disposal of cytotoxic and antineoplastic waste.[5][6][7] Always consult and adhere to your institution's specific waste disposal protocols and local regulations.
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is the most critical step. Do not mix this compound-contaminated waste with regular laboratory or biohazardous waste unless the biohazardous waste is also contaminated with the cytotoxic agent.[7]
-
Solid Waste: This includes items such as contaminated gloves, absorbent pads, plasticware, and empty vials.[5][7]
-
Liquid Waste: This includes unused solutions, spent media from cell cultures treated with this compound, and cleaning solutions.[7]
-
Sharps Waste: This includes needles, syringes, and other sharp objects contaminated with this compound.
Step 2: Waste Containment
All waste streams must be placed in designated, clearly labeled, and leak-proof containers.
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container with a tight-fitting lid.[7]
-
The container must be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste," and the contents should be identified.
-
Do not fill the container beyond 80% capacity to prevent spills.
-
Do not dispose of liquid cytotoxic waste down the drain.[7]
-
-
Sharps Waste:
Step 3: Waste Storage and Pickup
Store all sealed and labeled cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal service.[5]
Spill Management
In the event of a spill, immediately evacuate the area and alert others. Follow your institution's established spill response procedures for potent compounds. Only personnel trained in hazardous spill cleanup should perform the decontamination.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound-contaminated materials.
Caption: Logical workflow for the segregation and disposal of this compound-contaminated waste.
Disclaimer: No single accepted method for the chemical deactivation of all antineoplastic agents exists.[5] The procedures outlined above are for the safe segregation and disposal of waste for incineration or other approved disposal methods by a licensed facility. Always prioritize your institution's specific guidelines and local regulations.
References
- 1. trinityconsultants.com [trinityconsultants.com]
- 2. abmole.com [abmole.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. targetmol.com [targetmol.com]
- 5. web.uri.edu [web.uri.edu]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. safety.pitt.edu [safety.pitt.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Mafodotin
For Immediate Implementation: This document provides essential safety and logistical information for all laboratory personnel handling Mafodotin, a potent component of antibody-drug conjugates (ADCs). Adherence to these procedures is critical to ensure personal safety and proper disposal.
This compound and other ADC payloads are classified as highly potent active pharmaceutical ingredients (HPAPIs) and require stringent handling protocols.[1][2][3][4] The following procedural guidance is designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and aerosols.[5][6] |
| Hand Protection | Chemical impermeable gloves | Prevents skin contact with the hazardous substance.[6] Gloves should be inspected before use.[6] |
| Body Protection | Impervious, fire/flame resistant clothing | Provides a barrier against skin exposure and potential fire hazards.[5][6] |
| Respiratory Protection | Suitable respirator | Prevents inhalation of dust or aerosols.[5] To be used in areas with appropriate exhaust ventilation.[5][7] |
| Breathing Apparatus | Self-contained breathing apparatus | To be used in case of fire or major spills.[6][7] |
Emergency First Aid Procedures
In the event of exposure, immediate action is crucial. Follow these first aid measures and seek prompt medical attention.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids.[5][7] Remove contact lenses if present.[5][7] Seek immediate medical attention.[5][7] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with plenty of water.[5][7] Wash with soap and water.[6] Seek medical attention.[5][7] |
| Inhalation | Move the individual to fresh air immediately.[5][7] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[5][7] |
| Ingestion | Wash out the mouth with water.[5][7] Do NOT induce vomiting.[5][7] Seek immediate medical attention.[5][7] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or an isolator to avoid the formation of dust and aerosols.[5][6][7]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[5][6] Store away from direct sunlight and sources of ignition.[5]
-
Incompatibilities: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[5]
Spill Response:
-
Evacuate: Immediately evacuate personnel from the affected area.[5][6][7]
-
Contain: Prevent further leakage or spillage and stop the material from entering drains or water courses.[5][6][7]
-
Protect: Don full personal protective equipment, including a self-contained breathing apparatus if necessary.[5][6][7]
-
Clean-up: Absorb the spill with a liquid-binding material such as diatomite or universal binders.[7] Decontaminate surfaces by scrubbing with alcohol.[7] Collect all contaminated materials into a suitable, closed container for disposal.[6]
Disposal Plan: The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Classification: this compound waste is considered hazardous and potentially chemotherapeutic waste.[8][9]
-
Containers: Use designated, leak-proof, and puncture-proof containers labeled as "Hazardous Waste" or "Chemotherapeutic Waste".[9] Black bins are generally used for hazardous materials, while yellow containers are often designated for chemotherapeutic waste.[8][9]
-
Procedure:
-
Collect all this compound-contaminated waste, including unused product, contaminated PPE, and spill cleanup materials, in the designated hazardous waste container.
-
Solid waste should be placed in bags within the container.[9]
-
Liquid waste should be collected in a sealed container, and an absorbent can be added to reduce the risk of spills.[9] Do not dispose of liquid waste down the drain.[9]
-
Seal the container when full and arrange for pickup by a licensed hazardous waste disposal service.[8] Incineration is a common disposal method for pharmaceutical waste.[10]
-
Below are diagrams illustrating the standard operating procedure for handling this compound and the decision-making process for spill response.
Caption: Standard operating workflow for the safe handling of this compound.
Caption: Decision-making process for this compound spill response.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 3. pharmtech.com [pharmtech.com]
- 4. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. targetmol.com [targetmol.com]
- 7. abmole.com [abmole.com]
- 8. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Barcoding drug information to recycle unwanted household pharmaceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
